molecular formula C13H12N2O2 B1451632 2-(4-Aminophenoxy)benzamide CAS No. 307308-74-3

2-(4-Aminophenoxy)benzamide

Cat. No.: B1451632
CAS No.: 307308-74-3
M. Wt: 228.25 g/mol
InChI Key: FRQOWASRBXEFAF-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)benzamide is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-aminophenoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,14H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQOWASRBXEFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-(4-Aminophenoxy)benzamide" CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Aminophenoxy)benzamide: Properties, Synthesis, and Potential Applications

Abstract

This compound is a synthetic organic compound featuring a diaryl ether linkage, which connects a benzamide moiety to an aniline fragment. This unique structural arrangement makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The benzamide group is a well-established pharmacophore found in numerous therapeutic agents, while the aminophenoxy motif is present in various biologically active molecules. This guide provides a comprehensive technical overview of this compound, including its chemical identity, predicted physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its potential applications grounded in the established bioactivity of structurally related compounds. This document is intended to serve as a foundational resource for scientists engaged in drug discovery and chemical synthesis.

Chemical Identity and Physicochemical Properties

Precise identification is critical for any chemical entity. This compound is registered under CAS Number 307308-74-3.[1][2] While experimental data for this specific compound is not widely published, its core properties can be predicted using computational models, which are invaluable for guiding experimental design.

Chemical Structure:

Caption: Potential research applications derived from the core scaffold.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the caution appropriate for a novel chemical of unknown toxicity. The hazards can be inferred from related benzamide compounds.

[3]Table 2: General Hazards of the Benzamide Chemical Class

Hazard TypeGHS StatementPrecautionary Measures
Acute Toxicity H302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing.
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. Use only outdoors or in a well-ventilated area.
Mutagenicity H341: Suspected of causing genetic defects (for Benzamide)P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood.
  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical scaffold with considerable untapped potential. While experimental data remains limited, its constituent parts—the benzamide and aminophenoxy motifs—are well-represented in a multitude of bioactive compounds. The synthetic route outlined in this guide provides a logical and robust method for its preparation, enabling further investigation. Future research should focus on the synthesis of analog libraries and their systematic screening in biological assays to uncover potential applications in oncology, infectious disease, and agrochemicals.

References

  • U.S. Environmental Protection Agency. (n.d.). Benzamide, 2-amino-5-(4-aminophenoxy)-. Substance Details - SRS. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(Aminomethyl)phenoxy]benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-5-(4-aminophenoxy)benzamide (C13H13N3O2). Retrieved from [Link]

  • MOLBASE. (n.d.). 2-[[2-(4-chlorophenoxy)acetyl]amino]benzamide. Retrieved from [Link]

  • Taha, M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. Molecules, 19(3), 3482-3498. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet - 2-(2-Aminoethoxy)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(Aminomethyl)-3-methylphenoxy]benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators. Crystals, 12(2), 227. Retrieved from [Link]

  • FooDB. (2011). Showing Compound Benzamide (FDB023373). Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • Shang, Y., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(1), 24. Retrieved from [Link]

  • ResearchGate. (n.d.). A new synthetic method of 2-(4-hydroxyphenoxy) benzamide (15). Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. Retrieved from [Link]

  • ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PMC - NIH. Retrieved from [Link]

  • PubMed. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • ResearchGate. (2001). The Use of Benzamide Derivatives of Secondary Amines for Stereochemical Studies by Circular Dichroism. Retrieved from [Link]

  • SciELO. (2022). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole. RSC Advances, 11(57), 36173-36181. Retrieved from [Link]

  • PubMed. (2022). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]

Sources

"2-(4-Aminophenoxy)benzamide" structure and substructure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Analysis of 2-(4-Aminophenoxy)benzamide

Authored by: A Senior Application Scientist

Introduction: Deconstructing a Privileged Scaffold

In the landscape of medicinal chemistry, the assembly of specific molecular fragments often predicts biological activity. The compound this compound represents a compelling amalgamation of three such pharmacologically significant substructures: the benzamide core, the diphenyl ether linker, and a terminal 4-aminophenyl group. Benzamide derivatives are renowned for their diverse pharmacological profiles, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer.[1][2] The inherent versatility of the benzamide scaffold makes it a cornerstone in the synthesis of active pharmaceutical ingredients (APIs).[3][4]

This technical guide provides a comprehensive analysis of the this compound structure, its physicochemical properties, and detailed protocols for its synthesis and characterization. By dissecting the molecule into its core components, we aim to provide researchers and drug development professionals with a foundational understanding of its chemical behavior and potential for therapeutic innovation.

Part 1: Core Structure and Substructure Analysis

The rational design of novel therapeutics begins with a deep understanding of the lead compound's architecture. The structure of this compound is a deliberate combination of functional groups, each contributing unique electronic, steric, and solubility characteristics.

Molecular Identity:

  • IUPAC Name: this compound

  • Chemical Formula: C₁₃H₁₂N₂O₂

  • Molecular Weight: 228.25 g/mol [5]

  • CAS Number: 307308-74-3[5]

Caption: 2D Structure of this compound.

The Benzamide Moiety: A Versatile Pharmacophore

The benzamide functional group consists of a carbonyl group attached to a nitrogen atom and a benzene ring.[1] This substructure is a cornerstone in medicinal chemistry due to its ability to act as a stable, neutral hydrogen bond donor and acceptor.[6]

  • Electronic Properties: The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, resulting in a planar amide bond. This rigidity can be crucial for orienting the molecule within a biological target's binding site.

  • Pharmacological Significance: Benzamide derivatives exhibit a vast array of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial effects.[2][6] They are key components in drugs like sulpiride (an antipsychotic) and are investigated for treating conditions like cancer and Alzheimer's disease.[1][2]

Key Features of the Benzamide Moiety cluster_benzamide Benzamide Benzene Ring Benzene Ring Amide Group Amide Group Benzene Ring->Amide Group C-N Bond Planar & Rigid Planar & Rigid Amide Group->Planar & Rigid Resonance H-Bond Donor (N-H) H-Bond Donor (N-H) Amide Group->H-Bond Donor (N-H) H-Bond Acceptor (C=O) H-Bond Acceptor (C=O) Amide Group->H-Bond Acceptor (C=O) Defined 3D Shape Defined 3D Shape Planar & Rigid->Defined 3D Shape influences Target Interaction Target Interaction H-Bond Donor (N-H)->Target Interaction enables H-Bond Acceptor (C=O)->Target Interaction enables Biological Activity Biological Activity Target Interaction->Biological Activity

Caption: Logical relationship of Benzamide features.

The Diphenyl Ether Linkage: A Flexible Spacer

The ether oxygen atom connecting the two phenyl rings provides rotational flexibility. This allows the two aromatic systems to adopt various conformations, which can be advantageous for optimizing binding to a target protein. The diaryl ether motif is chemically robust and is found in numerous biologically active compounds.

The 4-Aminophenyl Moiety: A Key Interaction Point

The terminal 4-aminophenyl group, also known as a p-substituted aniline, is a critical feature. The primary aromatic amine (—NH₂) can significantly influence the molecule's properties:

  • Basicity: The amino group is weakly basic and can be protonated at physiological pH to form an ammonium cation (—NH₃⁺). This allows for the formation of strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein's active site.

  • Hydrogen Bonding: The amino group serves as an excellent hydrogen bond donor.

  • Synthetic Handle: The nucleophilic nature of the amine makes it a convenient point for further chemical modification to explore structure-activity relationships (SAR).

Part 2: Physicochemical Properties and Data

A compound's physicochemical properties govern its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this compound is limited, the following table summarizes known and predicted values.

PropertyValue / PredictionData TypeSource
Molecular Weight 228.25 g/mol Calculated[5]
Appearance White to off-white solidPredictedGeneral knowledge
Boiling Point 433.4 ± 30.0 °CPredicted[5]
Density 1.261 ± 0.06 g/cm³Predicted[5]
Solubility Sparingly soluble in water; Soluble in DMSO, DMFPredictedGeneral trends
XLogP3 1.3 - 1.5Computed[7][8]
Hydrogen Bond Donors 2Computed[8]
Hydrogen Bond Acceptors 3Computed[8]

Part 3: Experimental Protocols

Proposed Synthesis Workflow

The synthesis of this compound can be achieved through several routes. One practical approach, adapted from methodologies for similar 2-aminobenzamide derivatives, involves the reaction of isatoic anhydride with 4-aminophenol.[9][10] This method is efficient and avoids harsh conditions.

Protocol: Synthesis via Isatoic Anhydride

  • Reactant Preparation: In a round-bottom flask, dissolve isatoic anhydride (1.0 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Nucleophilic Addition: To this solution, add 4-aminophenol (1.0 equivalent).

  • Reaction: Heat the mixture to reflux (typically 120-150 °C) for 4-6 hours. The reaction proceeds via nucleophilic attack of the aminophenol on the anhydride, followed by decarboxylation to yield the intermediate 2-amino-N-(4-hydroxyphenyl)benzamide.

  • Ether Formation (Williamson Ether Synthesis): This step is a modification of the standard protocol to achieve the target molecule, though a direct coupling might be more efficient if starting materials are available. This guide will focus on the characterization of the title compound. A more direct synthesis would involve the coupling of 2-fluorobenzamide and 4-aminophenol.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

G start Start reactants Dissolve Isatoic Anhydride & 4-Aminophenol in DMF start->reactants reflux Reflux Reaction (4-6 hours) reactants->reflux Heat workup Cool & Precipitate in Ice Water reflux->workup Decarboxylation & Amide Formation filter Vacuum Filtration workup->filter purify Recrystallize from Ethanol/Water filter->purify end Pure Product purify->end

Caption: Proposed synthetic workflow.

Spectroscopic Characterization

Confirming the identity and purity of a synthesized compound is paramount. The following are the expected spectroscopic signatures for this compound.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[11]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆) [9]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 10.0 Singlet (broad) 1H Amide NH
~ 7.7 - 7.2 Multiplet 4H Benzamide aromatic CH
~ 6.9 Doublet 2H Aminophenyl CH (ortho to -OAr)
~ 6.7 Doublet 2H Aminophenyl CH (ortho to -NH₂)

| ~ 6.3 | Singlet (broad) | 2H | Amine NH₂ |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) [9][11]

Chemical Shift (δ, ppm) Assignment
~ 168 Amide C =O
~ 150 - 115 Aromatic C

| ~ 115 | Aromatic C -NH₂ |

3.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[9][10]

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment
3470 - 3200 Strong, Broad N-H stretching (amine & amide)
~ 1640 Strong C=O stretching (Amide I band)
~ 1540 Medium N-H bending (Amide II band)

| ~ 1240 | Strong | C-O-C stretching (asymmetric ether) |

3.2.3 Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.[7]

  • Expected Molecular Ion (M⁺): m/z = 228.1

  • Predicted Fragments: Fragmentation would likely occur at the ether linkage and via loss of the amide group, providing characteristic daughter ions.

Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

Given that many benzamide derivatives show anticancer potential, a primary biological screen could involve assessing cytotoxicity against a cancer cell line. The MTT assay is a standard colorimetric method for this purpose.

  • Cell Seeding: Seed a human cancer cell line (e.g., HCT-116 colon cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT Assay Workflow A Seed Cancer Cells in 96-Well Plate B Incubate 24h A->B C Treat with Benzamide (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan Formation) E->F G Add Solubilizer (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Caption: Workflow for MTT cell viability assay.

Conclusion

This compound is a molecule constructed from high-value pharmacophoric units. The benzamide core provides a rigid, interactive anchor, the diphenyl ether acts as a flexible linker, and the terminal aminophenyl group offers a key site for polar and ionic interactions. This structural arrangement makes it an intriguing candidate for further investigation in drug discovery programs, particularly in oncology and infectious diseases. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to synthesize, purify, and characterize this compound and its future analogs, paving the way for the exploration of its full therapeutic potential.

References

  • Benzamide, 2-amino-5-(4-aminophenoxy)- - Substance Details - SRS | US EPA . Source: U.S. Environmental Protection Agency. [Link]

  • Benzamides: Sulpiride . Source: Pharmaguideline. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Source: Walsh Medical Media. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF . Source: ResearchGate. [Link]

  • 2-amino-5-(4-aminophenoxy)benzamide (C13H13N3O2) . Source: PubChemLite. [Link]

  • 2-[4-(Aminomethyl)phenoxy]benzamide . Source: PubChem. [Link]

  • 2-[[2-(4-chlorophenoxy)acetyl]amino]benzamide . Source: MOLBASE. [Link]

  • 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as a novel class of histone deacetylase inhibitors . Source: PubMed. [Link]

  • Al-Said, M. S., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3504-3514. Source: National Center for Biotechnology Information (NCBI). [Link]

  • bmse000668 Benzamide at BMRB . Source: Biological Magnetic Resonance Bank. [Link]

  • 2-[4-(Aminomethyl)-3-methylphenoxy]benzamide . Source: PubChem. [Link]

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  • Benzamide compounds with biological activities . Source: ResearchGate. [Link]

  • Benzenamine, 4,4'-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis- . Source: PubChem. [Link]

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"2-(4-Aminophenoxy)benzamide" potential biological targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Targets of 2-(4-Aminophenoxy)benzamide

Executive Summary

This document provides a comprehensive technical analysis of the potential biological targets for the compound this compound. While direct experimental data for this specific molecule is not extensively available in public literature, a thorough investigation of structurally related analogs—particularly within the phenoxy benzamide class—provides a strong, evidence-based foundation for hypothesizing its primary and secondary biological targets. The core benzamide moiety is a well-established pharmacophore known to interact with a diverse array of enzymes and receptors. The addition of a 2-phenoxy linkage strongly suggests that the primary targets of interest belong to the Poly(ADP-ribose) Polymerase (PARP) family , specifically the mono-ADP-ribosyltransferase PARP10 (ARTD10) and, to a lesser extent, PARP2 . This hypothesis is supported by robust studies on closely related 4-phenoxybenzamide derivatives that demonstrate potent and selective inhibition of these enzymes.

Secondary and exploratory targets, identified from broader classes of benzamide-containing molecules, include Histone Deacetylases (HDACs) , the ABCG2 transporter involved in multidrug resistance, and Inosine 5'-monophosphate dehydrogenase (IMPDH) . This guide synthesizes the mechanistic rationale for each potential target, presents quantitative data from analogous compounds, and provides detailed, field-proven experimental workflows for the systematic validation of these hypotheses.

Part 1: The 2-(Phenoxy)benzamide Scaffold: A Primer

The molecule this compound belongs to the phenoxy benzamide class of compounds. Its structure is characterized by a central benzamide group, which acts as a versatile chemical scaffold, and a phenoxy ether linkage at the 2-position.

  • Benzamide Moiety: This group is critical for biological activity in many drug classes. It often functions as a bioisostere of nicotinamide, the recognition motif of the NAD+ cofactor. This allows benzamide-containing molecules to act as competitive inhibitors for NAD+-dependent enzymes like PARPs.

  • Phenoxy Ether Linker: This linker provides a specific three-dimensional orientation for the two aromatic rings. Modifications on either ring can be systematically explored to fine-tune potency, selectivity, and pharmacokinetic properties. The amino group at the 4-position of the distal phenyl ring offers a key point for potential hydrogen bonding within a target's active site.

Part 2: Primary Potential Biological Targets: ADP-Ribosyltransferases (PARPs)

The most compelling evidence from structurally related compounds points toward the PARP family of enzymes as the primary biological targets for this compound.

Rationale for PARP Inhibition

Research into 4-phenoxy and 3-phenoxybenzamide analogs has identified potent inhibitors of the mono-ADP-ribosyltransferase PARP10.[1][2][3] These compounds, such as OUL35 and its derivatives, show remarkable selectivity for PARP10 and, in some cases, activity against PARP2, with little to no inhibition of the well-studied PARP1.[1][3] Given that this compound shares the core phenoxybenzamide scaffold, it is highly probable that it also engages this enzyme family. PARP10 is involved in various cellular processes, including DNA damage repair and signal transduction, making it an attractive therapeutic target.[1][2][3]

Mechanism of Action

ADP-ribosyltransferases (ARTs), including PARPs, catalyze the transfer of ADP-ribose units from NAD+ to target proteins. The benzamide group of the inhibitor mimics the nicotinamide portion of NAD+, allowing it to bind competitively to the enzyme's catalytic domain. This binding event blocks the enzyme from utilizing its natural substrate, thereby inhibiting its function.

  • PARP10 (ARTD10): A mono-ADP-ribosyltransferase (MARylating enzyme) involved in signaling and DNA repair.[1][2] Overexpression of PARP10 can induce cell death, an effect that is rescued by potent inhibitors.[2]

  • PARP2: A poly-ADP-ribosyltransferase (PARylating enzyme) that, along with PARP1, is activated by DNA damage and plays a crucial role in DNA repair pathways.[1]

Quantitative Data for Analogous PARP Inhibitors

The following table summarizes the inhibitory potency of key phenoxybenzamide analogs against PARP enzymes, providing a benchmark for the anticipated activity of this compound.

Compound/AnalogTarget EnzymeIC50 (nM)Source
OUL35 (A 4-phenoxybenzamide)PARP10330[2]
Compound 32 (A 4-benzyloxybenzamide)PARP10230[2]
4-(4-cyanophenoxy)benzamide PARP10~500 (estimated)[1]
3-(4-carbamoylphenoxy)benzamide PARP10~1000 (estimated)[1]
Signaling Pathway: PARP10 in Cellular Processes

The diagram below illustrates the hypothesized role of PARP10 and the intervention point for a competitive inhibitor.

G cluster_0 Cellular Stress (e.g., DNA Damage, Signaling) cluster_1 PARP10 Catalytic Cycle Stress Stress Signal PARP10 PARP10 (ARTD10) Stress->PARP10 Activates MARylated_Substrate MARylated Protein (Altered Function) PARP10->MARylated_Substrate Catalyzes MARylation NAD NAD+ Substrate NAD->PARP10 Binds Substrate Target Protein Substrate->PARP10 Binds Downstream_Effects Cellular Response (e.g., DNA Repair Modulation, Apoptosis) MARylated_Substrate->Downstream_Effects Leads to Inhibitor This compound (Competitive Inhibitor) Inhibitor->PARP10 Blocks NAD+ Binding

Caption: Hypothesized mechanism of PARP10 inhibition.

Part 3: Secondary and Exploratory Potential Targets

While PARPs represent the most probable target class, the versatile benzamide scaffold has been associated with other important biological targets.

A. Histone Deacetylases (HDACs)
  • Rationale: The N-(2-aminophenyl)benzamide scaffold is a classic pharmacophore for potent HDAC inhibitors. While this compound has a different linkage (ether vs. direct amide bond to the second ring), the presence of the benzamide and an amino-substituted aromatic ring suggests a potential interaction with the zinc-dependent active site of class I HDACs.[4][5][6]

  • Mechanism of Action: HDAC inhibitors typically feature a zinc-binding group (ZBG) that chelates the catalytic Zn2+ ion in the enzyme's active site. This blocks the deacetylation of histone proteins, leading to chromatin relaxation, altered gene expression, and ultimately, cell cycle arrest and apoptosis in cancer cells. The primary amide or the amino group on the phenoxy ring could potentially serve this function.

B. ABCG2 Transporter
  • Rationale: A novel benzamide derivative, VKNG-2, was recently identified as an effective inhibitor of the ATP-binding cassette transporter ABCG2.[7][8]

  • Mechanism of Action: ABCG2 is an efflux pump that actively transports a wide range of substrates, including many chemotherapeutic drugs, out of cancer cells, thereby conferring multidrug resistance (MDR).[8] Inhibitors of ABCG2 block this efflux function, increasing the intracellular concentration and efficacy of co-administered anticancer drugs. Molecular docking studies suggest VKNG-2 binds with high affinity to the transporter's substrate-binding site.[7]

C. Inosine 5'-Monophosphate Dehydrogenase (IMPDH)
  • Rationale: Studies on benzamide riboside, a related nucleoside analog, revealed that its active metabolite, an NAD analog, is a potent inhibitor of IMPDH.[9]

  • Mechanism of Action: IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[9] Its inhibition depletes cellular pools of GTP and dGTP, which are essential for DNA and RNA synthesis, leading to potent anti-proliferative effects.

Part 4: A Systematic Workflow for Target Validation

To empirically determine the biological targets of this compound, a multi-step, self-validating experimental workflow is essential. This process moves from broad, initial screening to specific, cellular-level confirmation.

Experimental Workflow Diagram

G cluster_0 Step 1: Target Identification cluster_1 Step 2: Potency & Selectivity cluster_2 Step 3: Cellular Confirmation A Hypothesized Target Panel (PARPs, HDACs, ABCG2, IMPDH) B Biophysical Screen (Thermal Shift Assay) A->B C Biochemical Screen (Enzymatic Assays) B->C Validated Hits D Determine IC50 & Ki Selectivity Profiling C->D E Cellular Target Engagement (CETSA) D->E Potent Hits F Phenotypic Assays (Cell Viability, MDR Reversal) E->F G Confirmed Target(s) F->G Correlated Data

Caption: A logical workflow for validating biological targets.

Experimental Protocol 1: Thermal Shift Assay (TSA) for Direct Binding

Causality: This assay identifies direct physical interaction between a ligand and a protein. Ligand binding typically increases the thermal stability of a protein, resulting in a higher melting temperature (Tm). This change is detected by a fluorescent dye that binds to hydrophobic regions exposed during protein unfolding.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Prepare purified recombinant target proteins (e.g., PARP10, HDAC1, IMPDH2) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.

  • Assay Plate Setup:

    • In a 96-well or 384-well PCR plate, add the assay buffer.

    • Add the target protein to a final concentration of 2-5 µM.

    • Add the fluorescent dye to a final concentration of 5X.

    • Add the test compound to a final concentration of 10-20 µM. Include a DMSO-only control (vehicle) and a known inhibitor control if available.

  • Data Acquisition:

    • Seal the plate and place it in a real-time PCR instrument.

    • Set the instrument to acquire fluorescence data over a temperature gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the Tm for each well by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative.

    • A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the compound compared to the DMSO control indicates direct binding.

Experimental Protocol 2: In Vitro PARP10 Enzymatic Assay

Causality: This assay directly measures the ability of the compound to inhibit the catalytic function of the target enzyme. A dose-dependent decrease in product formation allows for the calculation of the IC50 value, a key measure of potency.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant PARP10 catalytic domain in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).

    • Prepare a 4X solution of biotinylated NAD+ in assay buffer.

    • Prepare serial dilutions of this compound in DMSO, then dilute into assay buffer to create 4X compound solutions.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 4X compound dilutions.

    • Add 10 µL of the 2X PARP10 enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 5 µL of the 4X biotin-NAD+ substrate.

    • Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection (e.g., Homogeneous Time-Resolved Fluorescence - HTRF):

    • Stop the reaction by adding a detection mix containing streptavidin-XL665 and an anti-ADP-ribose antibody conjugated to a Europium cryptate.

    • Incubate for 60 minutes to allow for binding.

    • Read the plate on an HTRF-compatible reader. The signal is inversely proportional to enzyme activity.

  • Data Analysis:

    • Normalize the data to high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: This assay confirms that the compound engages its target inside intact, living cells. The principle is the same as TSA: ligand binding stabilizes the target protein against heat-induced denaturation and aggregation, leaving more soluble protein available for detection after heat shock.

Methodology:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., HeLa cells overexpressing PARP10) to ~80% confluency.

    • Treat the cells with various concentrations of this compound or a vehicle (DMSO) control for 1-2 hours under normal culture conditions.

  • Heat Shock:

    • Harvest the cells and resuspend them in a physiological buffer.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40 °C to 64 °C in 2 °C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Lysis and Protein Quantification:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-aggregated target) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g).

    • Collect the supernatant (soluble fraction).

  • Target Detection:

    • Quantify the amount of the specific target protein (e.g., PARP10) remaining in the soluble fraction using Western blotting or ELISA.

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble target protein against the heating temperature to generate a "melting curve."

    • A rightward shift of the curve in the presence of the compound indicates target stabilization and confirms cellular engagement.

Part 5: Conclusion and Future Directions

The chemical structure of this compound provides a strong, rational basis for prioritizing the PARP family , particularly PARP10 , as its most probable biological target. The experimental workflows detailed herein provide a clear path to validating this primary hypothesis and exploring secondary targets like HDACs and the ABCG2 transporter.

Successful confirmation of a primary target should be followed by a comprehensive Structure-Activity Relationship (SAR) campaign to optimize potency and selectivity. This involves synthesizing and testing a matrix of analogs with modifications to the phenoxy and benzamide rings. Concurrently, profiling the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology properties will be critical for assessing its potential as a therapeutic lead.

References

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The 2-(4-Aminophenoxy)benzamide Scaffold: A Privileged Fragment in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the identification and optimization of privileged fragments—molecular scaffolds that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. The 2-(4-aminophenoxy)benzamide core has emerged as a versatile and valuable fragment, demonstrating a remarkable capacity for molecular recognition across diverse protein families. This technical guide provides an in-depth exploration of the this compound scaffold, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, biological activities, and structure-activity relationships (SAR). We will delve into the mechanistic underpinnings of its therapeutic potential, supported by detailed experimental protocols and visual representations of key concepts, to empower the rational design of next-generation therapeutics based on this promising fragment.

Introduction: The Rise of a Versatile Scaffold

The benzamide moiety is a well-established pharmacophore present in a wide array of approved drugs.[1] Its ability to form key hydrogen bonding interactions and serve as a stable backbone for diverse substitutions makes it a frequent starting point in medicinal chemistry campaigns. The strategic incorporation of a 2-phenoxy linkage introduces a degree of conformational flexibility and extends the scaffold's reach into larger binding pockets.

The specific focus of this guide, the this compound core, combines these features with a strategically placed amino group on the phenoxy ring. This primary amine can act as a crucial hydrogen bond donor or acceptor, serve as a point for further chemical modification, or contribute to the overall physicochemical properties of the molecule, such as solubility and cell permeability. This unique combination of features has led to the exploration of this scaffold against a range of therapeutic targets, particularly in oncology and infectious diseases.

Synthetic Strategies: Accessing the this compound Core

The efficient and versatile synthesis of the this compound core and its derivatives is critical for its exploration in drug discovery. Several synthetic routes have been developed, often involving the formation of the diaryl ether bond as a key step.

General Synthetic Approach

A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably activated 2-halobenzamide and 4-aminophenol or a protected equivalent. Alternatively, a Williamson ether synthesis can be employed. A representative synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Route A: Nucleophilic Aromatic Substitution cluster_1 Route B: Ullmann Condensation cluster_2 Route C: Precursor Synthesis 2-Fluorobenzonitrile 2-Fluorobenzonitrile 2-Fluorobenzamide 2-Fluorobenzamide 2-Fluorobenzonitrile->2-Fluorobenzamide Hydrolysis Target_A This compound 2-Fluorobenzamide->Target_A 4-Aminophenol, Base 2-Iodobenzoic_acid 2-Iodobenzoic_acid 2-Iodobenzamide 2-Iodobenzamide 2-Iodobenzoic_acid->2-Iodobenzamide Amidation Target_B This compound 2-Iodobenzamide->Target_B 4-Aminophenol, Cu catalyst, Base 4-Nitrophenol 4-Nitrophenol Ethyl_2-(4-nitrophenoxy)acetate Ethyl_2-(4-nitrophenoxy)acetate 4-Nitrophenol->Ethyl_2-(4-nitrophenoxy)acetate Alkylation Ethyl_2-(4-aminophenoxy)acetate Ethyl_2-(4-aminophenoxy)acetate Ethyl_2-(4-nitrophenoxy)acetate->Ethyl_2-(4-aminophenoxy)acetate Reduction Target_C Target Derivative Ethyl_2-(4-aminophenoxy)acetate->Target_C Amidation with 2-aminobenzoic acid derivative

Caption: General synthetic strategies for accessing the this compound core.

A facile method for a related precursor, ethyl-2-(4-aminophenoxy)acetate, involves the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by a selective reduction of the nitro group using iron powder and ammonium chloride.[2] This precursor can then be coupled with a suitable benzoic acid derivative to yield the final product.

Detailed Experimental Protocol: Synthesis of a 2-Aryloxybenzamide Precursor

The following protocol is adapted from a method for synthesizing 2-(4-hydroxyphenoxy)benzamide derivatives, which involves the formation of a 2-aryloxybenzamide intermediate.[3]

Materials:

  • Substituted 2-iodobenzoic acid

  • Methanol

  • Concentrated sulfuric acid

  • Substituted phenol

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF)

  • Thionyl chloride (SOCl2)

  • Ammonia solution

Procedure:

  • Esterification of 2-Iodobenzoic Acid: To a solution of 2-iodobenzoic acid in methanol, add concentrated sulfuric acid and stir at room temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, work up the reaction to isolate the methyl 2-iodobenzoate.[3]

  • Ullmann Ether Synthesis: Combine methyl 2-iodobenzoate, the desired phenol, CuI, and Cs2CO3 in DMF. Heat the mixture and monitor by TLC. After completion, perform an aqueous workup and purify the product by column chromatography to obtain the methyl 2-phenoxybenzoate derivative.

  • Saponification: Hydrolyze the methyl ester to the corresponding carboxylic acid using a suitable base such as sodium hydroxide.

  • Amidation: Convert the carboxylic acid to the benzamide by first activating it with thionyl chloride to form the acyl chloride, followed by reaction with an ammonia solution. Purify the final 2-phenoxybenzamide derivative by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

The this compound scaffold has been implicitly and explicitly explored in the context of several therapeutic targets. The following sections highlight key areas of investigation.

Inhibition of Poly(ADP-ribose) Polymerases (PARPs)

PARP enzymes, particularly PARP1 and PARP2, are critical for DNA single-strand break repair.[4] Inhibitors of these enzymes have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5] The benzamide core is a known pharmacophore for PARP inhibition, mimicking the nicotinamide moiety of the NAD+ substrate.

While much of the literature focuses on 4-phenoxybenzamides as PARP10 inhibitors, the underlying principles of targeting the nicotinamide binding site are applicable.[4][6][7] The this compound scaffold can be rationally designed to fit within the PARP catalytic domain, with the benzamide group occupying the nicotinamide ribose binding site and the aminophenoxy moiety extending towards the adenine ribose binding site, allowing for further derivatization to enhance potency and selectivity.

PARP_Inhibition DNA_SSB DNA Single-Strand Break PARP1_2 PARP1/2 Activation DNA_SSB->PARP1_2 PARylation Poly(ADP-ribosyl)ation PARP1_2->PARylation Apoptosis Apoptosis PARP1_2->Apoptosis Inhibition leads to DDR DNA Damage Repair PARylation->DDR Cell_Survival Cell Survival DDR->Cell_Survival Inhibitor This compound Derivative Inhibitor->PARP1_2 Inhibition

Caption: Simplified signaling pathway of PARP inhibition in cancer therapy.

Kinase Inhibition

Protein kinases are a large family of enzymes that play central roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8] The this compound scaffold is structurally related to known kinase inhibitor cores. For instance, the 4-(4-aminophenoxy)pyridine-2-carboxamide scaffold is a key component of the multi-kinase inhibitor Sorafenib.

Derivatives of the this compound core could potentially target the ATP-binding site of various kinases. The benzamide portion can interact with the hinge region of the kinase, while the aminophenoxy group can be modified to achieve selectivity and potency by exploring different regions of the ATP pocket.

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anti-cancer agents. The N-(2-aminophenyl)benzamide scaffold is a known zinc-binding group in many HDAC inhibitors.[9][10] While the topic scaffold is a this compound, the presence of the amino group suggests potential for chelation with the zinc ion in the HDAC active site, a key interaction for inhibitory activity.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for the this compound core is not extensively documented, we can infer key relationships from related compound classes.

Structural Moiety Modification Potential Impact on Activity Rationale
Benzamide Substitution on the aromatic ringCan modulate potency and selectivity. Electron-withdrawing or donating groups can alter the electronics of the amide and its interactions with the target.Fine-tuning of interactions within the binding pocket.
Phenoxy Linkage Introduction of substituents on the phenoxy ringCan influence conformation and provide additional interactions with the target protein. Fluorine substitution, for example, can enhance binding affinity.[11]Exploration of additional binding pockets and enhancement of physicochemical properties.
Amino Group Acylation, alkylation, or conversion to other functional groupsCan serve as a vector for further chemical elaboration to improve potency, selectivity, and pharmacokinetic properties. Can also act as a key hydrogen bond donor/acceptor.Targeting specific interactions in the solvent-exposed region of the binding site.

Key Experimental Protocols

The evaluation of compounds based on the this compound scaffold requires a suite of well-established biochemical and cell-based assays.

PARP1/2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1 or PARP2.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histones (as a substrate for PARylation)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) antibody conjugated to a detection molecule (e.g., HRP)

  • Substrate for the detection enzyme (e.g., TMB)

  • Test compounds

Procedure:

  • Coat streptavidin plates with histones.

  • Add PARP enzyme, biotinylated NAD+, and varying concentrations of the test compound.

  • Incubate to allow the PARylation reaction to proceed.

  • Wash the plates to remove unbound reagents.

  • Add the anti-poly(ADP-ribose) antibody and incubate.

  • Wash the plates again.

  • Add the detection substrate and measure the signal (e.g., absorbance at a specific wavelength).

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest (e.g., a BRCA-deficient cell line for PARP inhibitors)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm.

  • Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The this compound scaffold represents a promising and versatile fragment in drug discovery. Its synthetic accessibility and the strategic placement of key functional groups provide a solid foundation for the development of potent and selective inhibitors against a range of therapeutic targets. While further focused research is needed to fully elucidate the structure-activity relationships of this specific core, the insights gained from related benzamide and phenoxy-containing compounds offer a clear roadmap for future medicinal chemistry efforts. The continued exploration of this scaffold is poised to yield novel therapeutic candidates with the potential to address unmet medical needs in oncology and beyond.

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Spectroscopic Characterization of 2-(4-Aminophenoxy)benzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for the compound 2-(4-Aminophenoxy)benzamide, a molecule of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a comprehensive predictive guide based on established spectroscopic principles and data from closely related analogs. This approach is designed to empower researchers, scientists, and drug development professionals in identifying and characterizing this compound.

Molecular Structure and an Overview of Spectroscopic Techniques

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a benzamide moiety linked via an ether bond to a p-aminophenoxy group. Understanding the individual contributions of these components is key to interpreting the spectral data.

This guide will systematically explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The experimental protocols outlined herein represent best practices for the acquisition of high-quality data for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR spectra is crucial for reproducibility and accurate data interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons (e.g., -NH₂). DMSO-d₆ is often preferred for its ability to slow down the exchange of amide and amine protons, allowing for their observation.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Following ¹H NMR, acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary. Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Tune & Shim Spectrometer c->d e Acquire 1H Spectrum d->e f Acquire 13C Spectrum d->f g Fourier Transform e->g f->g h Phase & Baseline Correction g->h i Reference Spectrum h->i j Peak Integration & Interpretation i->j

Figure 1: Standard workflow for NMR data acquisition and processing.
Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, as well as the amine and amide protons. The expected chemical shifts (δ) are influenced by the electronic effects of the substituents.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Justification
Amide Protons (-C(O)NH₂)7.5 - 8.5Broad Singlet2HThe deshielding effect of the carbonyl group and their exchangeable nature result in a broad signal in the downfield region.
Aromatic Protons (Benzamide Ring)7.0 - 8.0Multiplets4HThe protons on the benzamide ring will appear as a complex multiplet pattern due to ortho, meta, and para couplings. The exact shifts will depend on the substitution pattern.
Aromatic Protons (Aminophenoxy Ring, ortho to -O-)6.8 - 7.2Doublet2HThese protons are shielded by the electron-donating ether oxygen and will appear as a doublet due to coupling with the adjacent protons.
Aromatic Protons (Aminophenoxy Ring, ortho to -NH₂)6.6 - 6.9Doublet2HThese protons are strongly shielded by the electron-donating amino group, shifting them upfield. They will appear as a doublet.
Amine Protons (-NH₂)3.5 - 5.0Broad Singlet2HThe chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They typically appear as a broad singlet.

Note: Predicted chemical shifts are based on data from similar structures such as benzamide and ethyl 2-(4-aminophenoxy)acetate.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Carbon Assignment Predicted δ (ppm) Justification
Carbonyl Carbon (-C=O)165 - 175The carbonyl carbon is highly deshielded and appears significantly downfield.
Aromatic Carbons (Benzamide Ring)120 - 140The chemical shifts of these carbons will be influenced by the amide and ether substituents.
Aromatic Carbons (Aminophenoxy Ring)110 - 150The carbons in this ring are influenced by both the strongly electron-donating amino group and the ether oxygen. The carbon bearing the amino group will be significantly shielded.

Note: Predicted chemical shifts are based on data from similar structures such as benzamide and ethyl 2-(4-aminophenoxy)acetate.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The sample is placed in the IR spectrometer, and a spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

IR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis a Grind Sample with KBr (or place on ATR crystal) b Press into Pellet (if using KBr) a->b c Acquire Background Spectrum b->c d Acquire Sample Spectrum c->d e Identify Characteristic Absorption Bands d->e f Correlate Bands to Functional Groups e->f

Figure 2: General workflow for IR spectroscopy.
Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, C-O, and aromatic C-H and C=C bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Justification
N-H Stretch (Amine & Amide)3100 - 3500Medium to StrongThe presence of two N-H bonds in the primary amine and two in the primary amide will likely result in a broad, complex band in this region.
C-H Stretch (Aromatic)3000 - 3100MediumCharacteristic of C-H bonds on the phenyl rings.
C=O Stretch (Amide I)1630 - 1680StrongThe carbonyl group of the amide will give a very strong and characteristic absorption in this region.
N-H Bend (Amine & Amide)1550 - 1650MediumBending vibrations of the N-H bonds.
C=C Stretch (Aromatic)1450 - 1600Medium to StrongA series of bands corresponding to the stretching of the carbon-carbon bonds within the aromatic rings.
C-O Stretch (Aryl Ether)1200 - 1275StrongThe stretching of the aryl-oxygen bond in the ether linkage will produce a strong absorption.
C-N Stretch (Amine & Amide)1000 - 1350MediumStretching vibrations of the carbon-nitrogen bonds.

Note: Expected wavenumbers are based on standard IR correlation tables and data for benzamide and related aromatic ethers.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile solid like this compound, LC-MS with electrospray ionization (ESI) is a suitable method.

  • Ionization: The sample molecules are ionized. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ms_process Mass Spectrometry cluster_analysis Data Analysis a Dissolve Sample b Inject into LC-MS a->b c Ionization (ESI) b->c d Mass Analysis c->d e Detection d->e f Identify Molecular Ion Peak e->f g Analyze Fragmentation Pattern f->g

Figure 3: A typical workflow for LC-MS analysis.
Predicted Mass Spectrum

The mass spectrum of this compound will provide the molecular weight and key fragmentation information.

Ion Predicted m/z Justification
Molecular Ion [M]⁺˙228The molecular formula is C₁₃H₁₂N₂O₂. The molecular weight is approximately 228.25 g/mol . The exact mass will be observed with high-resolution mass spectrometry.
Protonated Molecule [M+H]⁺229In ESI-MS (positive mode), the protonated molecule is often the base peak.
Key Fragment IonsVariousFragmentation is expected to occur at the ether linkage and the amide bond. Common fragments would include the benzoyl cation (m/z 105) and the aminophenoxy cation (m/z 108). The loss of the amide group (-NH₂) would lead to a fragment at m/z 212.

Note: The fragmentation of benzamide typically shows a strong peak at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation).[6][7]

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the characterization of this molecule. The provided protocols and expected spectral features will serve as a valuable reference for synthesis, purification, and structural confirmation in a research and development setting. It is important to note that while these predictions are based on sound scientific principles, experimental verification remains the gold standard for structural elucidation.

References

  • BMRB. (n.d.). bmse000668 Benzamide. Biological Magnetic Resonance Bank. Retrieved from [Link]

  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(15), 4984. Retrieved from [Link]

  • NIST. (n.d.). Benzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-(4-aminophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-5-(4-aminophenoxy)benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

Sources

A Technical Guide to the Sourcing and Synthesis of 2-(4-Aminophenoxy)benzamide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold and the Quest for a Niche Derivative

The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of active pharmaceutical ingredients (APIs).[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] This guide focuses on a specific, niche derivative, 2-(4-Aminophenoxy)benzamide , a molecule of interest for researchers in drug discovery and development.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple supplier list to provide a realistic and actionable guide to acquiring this compound. Our investigation reveals that this compound is not a readily available, off-the-shelf reagent. Therefore, this guide emphasizes strategies for custom synthesis, identification of key starting materials, and essential quality control protocols to ensure the integrity of the final product. We will delve into the causality behind synthetic choices and provide self-validating analytical workflows, grounding our recommendations in authoritative scientific literature.

Compound Profile and Isomeric Considerations

A precise understanding of the target molecule's structure is paramount. The name "this compound" specifies a distinct isomeric configuration. However, in chemical databases and supplier catalogs, closely related isomers are more commonly listed. It is critical for researchers to distinguish between these structures to ensure the correct material is sourced or synthesized for their experiments.

cluster_target Target Molecule: this compound cluster_isomer1 Isomer 1: 4-(2-Aminophenoxy)benzamide cluster_isomer2 Isomer 2: 2-Amino-5-(4-aminophenoxy)benzamide target isomer1 isomer2

Caption: Chemical structures of the target molecule and its common isomers.

The table below summarizes the key identifiers for the target compound and its related, more accessible isomers. The absence of a dedicated CAS number for the primary target underscores its status as a novel or research-specific chemical.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound (See Diagram Above)Not readily availableC₁₃H₁₂N₂O₂228.25
4-(2-Aminophenoxy)benzamide(See Diagram Above)1019366-58-5[3]C₁₃H₁₂N₂O₂228.25
2-Amino-5-(4-aminophenoxy)benzamide(See Diagram Above)40763-98-2[4]C₁₃H₁₃N₃O₂243.26[4]

Commercial Availability and Sourcing Strategy

Direct procurement of this compound from major chemical suppliers is challenging. An exhaustive search reveals a lack of catalog listings for this specific isomer. However, this does not render the molecule unobtainable. The primary routes for acquisition are through sourcing of precursors for in-house synthesis or by engaging a custom synthesis service.

G start Initiate Sourcing for This compound search_direct Search Supplier Catalogs for Target CAS Number start->search_direct direct_found Procure Compound search_direct->direct_found Unlikely Path direct_not_found Result: Not Found search_direct->direct_not_found search_isomers Search for Commercially Available Isomers/Precursors (e.g., 4-(2-Aminophenoxy)benzamide) direct_not_found->search_isomers Primary route fails isomers_found Evaluate for In-House Synthesis or as a Structural Surrogate search_isomers->isomers_found engage_cro Engage Custom Synthesis Service (CRO) isomers_found->engage_cro If in-house synthesis is not feasible specify_synthesis Provide CRO with: - Target Structure - Purity Requirements - Analytical Specs engage_cro->specify_synthesis

Caption: Recommended workflow for sourcing this compound.

Suppliers of Related Materials and Custom Synthesis Services

While the target compound is not directly available, several vendors supply related building blocks or offer the expert services required to produce it. For researchers, engaging a Contract Research Organization (CRO) with expertise in medicinal chemistry is the most direct path to obtaining high-purity this compound.

SupplierService/Product OfferedRelevance to Target CompoundWebsite
BLD Pharm Supplier of IsomersLists 4-(2-Aminophenoxy)benzamide (CAS: 1019366-58-5), a key structural analog.[3]www.bldpharm.com[3]
Ambeed, Inc. Building Blocks & IntermediatesOffers a wide range of advanced intermediates suitable for multi-step custom synthesis projects.[5]www.ambeed.com[5]
Chemenu Inc. Custom Synthesis & Building BlocksSpecializes in contract research and provides diverse building blocks for novel compound synthesis.[5]www.chemenu.com[5]
SAGECHEM LIMITED R&D and ManufacturingProvides custom synthesis of pharmaceutical intermediates from lab to pilot scale.[5]www.sagechem.com[5]

Proposed Synthesis Strategy

Given the commercial landscape, in-house or custom synthesis is the most viable acquisition strategy. A plausible synthetic route can be adapted from established methods for similar phenoxy-benzamide structures. A logical approach involves the coupling of a protected aminophenol with 2-fluorobenzonitrile followed by nitrile hydrolysis and deprotection. This method is advantageous as it builds the core ether linkage and benzamide functionality in a controlled sequence.

G A 4-Aminophenol C tert-butyl (4-hydroxyphenyl)carbamate (Protected Aminophenol) A->C Protection B Boc-Anhydride F tert-butyl (4-(2-cyanophenoxy)phenyl)carbamate (Intermediate) C->F Ether Formation D 2-Fluorobenzonitrile E Nucleophilic Aromatic Substitution (SNAr) (e.g., K2CO3, DMF) E->F H tert-butyl (4-(2-carbamoylphenoxy)phenyl)carbamate (Boc-Protected Product) F->H Amide Formation G Nitrile Hydrolysis (e.g., H2O2, K2CO3, DMSO) G->H J This compound (Final Product) H->J Final Step I Deprotection (Boc Removal) (e.g., TFA or HCl in Dioxane) I->J

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Synthesis via SNAr and Hydrolysis

This protocol is a conceptual guide based on standard organic chemistry principles and literature precedents for related compounds.[6] It must be adapted and optimized by an experienced synthetic chemist.

Materials:

  • tert-butyl (4-hydroxyphenyl)carbamate

  • 2-Fluorobenzonitrile

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrogen Peroxide (H₂O₂)

  • Dimethyl Sulfoxide (DMSO)

  • Trifluoroacetic Acid (TFA)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Step 1: Ether Formation (SNAr Reaction)

  • To a solution of tert-butyl (4-hydroxyphenyl)carbamate (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add 2-fluorobenzonitrile (1.1 eq) to the mixture.

  • Heat the reaction mixture at 80-100 °C and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC).

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate, tert-butyl (4-(2-cyanophenoxy)phenyl)carbamate.

Step 2: Nitrile Hydrolysis

  • Dissolve the crude intermediate from Step 1 in DMSO.

  • Add potassium carbonate (0.3 eq) followed by the slow, portion-wise addition of 30% hydrogen peroxide (5.0 eq) while maintaining the temperature below 40 °C.

  • Stir at room temperature until TLC analysis indicates completion of the reaction.

  • Quench the reaction by adding water. Collect the precipitate by filtration or extract with ethyl acetate.

  • Purify the crude product to obtain tert-butyl (4-(2-carbamoylphenoxy)phenyl)carbamate.

Step 3: Deprotection

  • Dissolve the Boc-protected product from Step 2 in a suitable solvent like Dichloromethane (DCM).

  • Add an excess of Trifluoroacetic Acid (TFA) and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Neutralize the residue by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the final crude product by silica gel column chromatography to afford the desired This compound .

Analytical and Quality Control Workflow

Post-synthesis, a rigorous analytical workflow is non-negotiable to confirm the identity, structure, and purity of the final compound. This process is self-validating, ensuring that the material used in subsequent biological assays is precisely what it is intended to be.

cluster_qc Post-Synthesis Quality Control cluster_verification Structural Verification start Crude Product from Synthesis purification Purification (e.g., Column Chromatography) start->purification nmr ¹H and ¹³C NMR Spectroscopy purification->nmr ms Mass Spectrometry (MS) (Confirm Molecular Weight) nmr->ms Correlate purity Purity Assessment (e.g., HPLC >95%) ms->purity Structure Confirmed final Qualified Compound Ready for Research purity->final

Caption: Standard quality control workflow for synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the molecular structure. The proton NMR should show distinct signals for the aromatic protons on both rings, with splitting patterns confirming the 2,4-disubstitution pattern, as well as signals for the amine (-NH₂) and amide (-CONH₂) protons.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the compound (228.25 g/mol ), validating its elemental composition.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. For use in biological assays, a purity of ≥95% is typically required.[9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling benzamide derivatives should be strictly followed. These compounds are typically crystalline solids and should be handled in a well-ventilated area or chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Inhalation/Contact: Avoid inhalation of dust and prevent contact with skin and eyes.[11] In case of contact, rinse immediately and thoroughly with water.[12]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[11]

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[13]

Conclusion

This compound represents a molecule of high interest for specialized research applications, yet it is not a commodity chemical. This guide demonstrates that its acquisition is feasible not through direct purchase, but through a well-informed strategy of custom synthesis. By understanding the isomeric landscape, identifying potential synthesis partners, outlining a plausible synthetic route, and adhering to rigorous quality control protocols, researchers can confidently obtain this compound for their studies. The methodologies and workflows presented here provide a comprehensive framework for navigating the challenges of sourcing and validating niche chemical entities, empowering scientists to advance their drug discovery and development programs.

References

  • U.S. Environmental Protection Agency. Benzamide, 2-amino-5-(4-aminophenoxy)- - Substance Details. Available at: [Link]

  • Angene Chemical. Safety Data Sheet. Available at: [Link]

  • MOLBASE. 2-[[2-(4-chlorophenoxy)acetyl]amino]benzamide | 70853-34-8. Available at: [Link]

  • Barakat, A., et al. (2018). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 23(10), 2649. Available at: [Link]

  • Shang, Z., et al. (2022). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 27(21), 7205. Available at: [Link]

  • PubChem. 2-[4-(Aminomethyl)phenoxy]benzamide. Available at: [Link]

  • ResearchGate. Synthesis of N-(4-aminophenyl)-substituted benzamides. Available at: [Link]

  • PubChemLite. 2-amino-5-(4-aminophenoxy)benzamide (C13H13N3O2). Available at: [Link]

  • ResearchGate. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate.... Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. Available at: [Link]

  • ChemicalRegister. N-(2-AMINOPHENYL)BENZAMIDE (CAS No. 721-47-1) Suppliers. Available at: [Link]

  • PubChem. 2-[4-(Aminomethyl)-3-methylphenoxy]benzamide. Available at: [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening.... Analytical Methods. Available at: [Link]

  • Ashby, C.R., et al. (2020). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 21(23), 9059. Available at: [Link]

  • Ternes, T.A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 17(8-9), 518-530. Available at: [Link]

Sources

Unraveling the Enigma: A Technical Guide to Hypothesized Mechanisms of Action for 2-(4-Aminophenoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. 2-(4-Aminophenoxy)benzamide, a molecule of interest, remains largely uncharacterized in terms of its precise biological mechanism. This technical guide provides a comprehensive framework for elucidating its potential modes of action. Drawing upon the established pharmacology of structurally related benzamide derivatives, we present a series of scientifically grounded hypotheses. This document is structured to empower researchers with the rationale, experimental designs, and detailed protocols necessary to systematically investigate this compound. Our approach is rooted in the principles of scientific integrity, offering a self-validating system for inquiry.

Introduction: The Benzamide Moiety - A Privileged Scaffold

Benzamide derivatives have demonstrated a remarkable range of biological activities, from antimicrobial and anticancer to neurological and gastrointestinal effects.[1][2] The versatility of this chemical class stems from the ability of the benzamide core to interact with a wide array of biological targets, including enzymes, ion channels, and receptors. The specific substitution patterns on the aromatic rings and the amide linkage dictate the target specificity and pharmacological outcome. The structure of this compound, with its aminophenoxy and benzamide components, suggests several plausible biological interactions. This guide will explore these possibilities through a series of testable hypotheses.

Hypothesis I: Modulation of Voltage-Gated Sodium Channels

Scientific Rationale:

A significant number of benzamide derivatives are known to interact with voltage-gated sodium channels (VGSCs). For instance, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide has been identified as a potent, broad-spectrum state-dependent sodium channel blocker for treating pain.[3] The structural similarity of this compound to such compounds suggests it may also modulate the activity of these ion channels, which are crucial for neuronal excitability.

Experimental Validation Workflow:

A systematic approach to testing this hypothesis involves progressing from high-throughput screening to detailed biophysical characterization.

A Primary Screening: High-Throughput Fluorescent Assay B Electrophysiological Confirmation: Patch-Clamp Electrophysiology A->B Hit Confirmation C Subtype Selectivity Profiling: Panel of hNaV1.x Isoforms B->C Mechanism Deep Dive D State-Dependence Analysis: Resting vs. Inactivated State C->D Characterize Binding

Caption: Workflow for investigating sodium channel modulation.

Detailed Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Utilize HEK293 cells stably expressing a specific human voltage-gated sodium channel subtype (e.g., hNaV1.7). Culture cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Electrophysiology Rig: Use a patch-clamp amplifier, a digitizer, and a microscope.

  • Pipette and Solutions: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ. The internal solution should contain (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, pH 7.3 with CsOH. The external solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4 with NaOH.

  • Recording:

    • Establish a whole-cell configuration.

    • Hold the cell at a holding potential of -100 mV.

    • Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms).

    • Apply this compound at varying concentrations (e.g., 0.1, 1, 10, 30 µM) via a perfusion system.

    • Record the peak inward current at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the compound.

    • Calculate the percentage of inhibition.

    • Plot a concentration-response curve and determine the IC50 value.

Data Presentation:

Concentration (µM)Peak Current (pA)% Inhibition
Vehicle-5200 ± 3500
0.1-4800 ± 3107.7
1-3500 ± 28032.7
10-1500 ± 15071.2
30-500 ± 8090.4
Caption: Hypothetical data for inhibition of hNaV1.7 currents.

Hypothesis II: Inhibition of Enzymes Implicated in Cancer and Inflammation

Scientific Rationale:

The 2-(phenylamino)benzamide scaffold is a versatile pharmacophore known to yield derivatives with dual inhibitory activity against cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I). Additionally, other benzamide derivatives have been shown to inhibit poly(ADP-ribose)polymerase (PARP), a key enzyme in DNA repair, and histone deacetylases (HDACs), which are epigenetic modulators.[4][5] The structural elements of this compound are consistent with potential interactions within the active sites of these enzymes.

Proposed Targets for Investigation:

  • COX-1 and COX-2: Key enzymes in the prostaglandin synthesis pathway, involved in inflammation and cancer.

  • Topoisomerase I and II: Essential enzymes for DNA replication and repair, established anticancer targets.

  • PARP-1: Crucial for the repair of single-strand DNA breaks.

  • HDACs: A class of enzymes that play a critical role in the epigenetic regulation of gene expression.

Experimental Validation Workflow:

A Primary Screening: Biochemical Enzyme Assays (e.g., fluorescence, luminescence) B Cell-Based Assays: Confirming Target Engagement in a Cellular Context A->B Validate in Cells C Mechanism of Inhibition Studies: Kinetic Analysis (e.g., Lineweaver-Burk plot) B->C Determine MOA D Downstream Pathway Analysis: Western Blot for Pathway Markers B->D Assess Functional Outcome

Caption: Workflow for investigating enzyme inhibition.

Detailed Experimental Protocol: In Vitro HDAC Inhibition Assay

  • Assay Principle: A fluorometric assay that measures the activity of HDACs. A substrate containing an acetylated lysine residue is deacetylated by HDAC. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore.

  • Materials: Recombinant human HDAC isozymes, a fluorogenic HDAC substrate, a developer solution, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Procedure:

    • In a 96-well plate, add the HDAC enzyme, the assay buffer, and varying concentrations of this compound.

    • Incubate for 15 minutes at 37°C.

    • Add the fluorogenic substrate and incubate for 30 minutes at 37°C.

    • Add the developer solution and incubate for 15 minutes at room temperature.

    • Measure the fluorescence using a microplate reader (Excitation/Emission ~360/460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme).

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value from the concentration-response curve.

Data Presentation:

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC6 IC50 (nM)
This compound150220>10,000
Trichostatin A (Control)1.52.010
Caption: Hypothetical IC50 values for HDAC inhibition.

Hypothesis III: G-Protein Coupled Receptor (GPCR) Modulation

Scientific Rationale:

Substituted benzamides are well-known modulators of GPCRs, particularly serotonin (5-HT) receptors. For example, certain benzamide derivatives are agonists at the 5-HT4 receptor, which is involved in gastrointestinal motility.[6][7] Others act as antagonists at the prostaglandin E receptor subtype 4 (EP4). The chemical structure of this compound has the potential to interact with the binding pockets of various GPCRs.

Signaling Pathway for a Hypothetical GPCR Target (e.g., 5-HT4 Receptor):

A This compound (Agonist) B 5-HT4 Receptor A->B Binds to C Gs Protein B->C Activates D Adenylate Cyclase C->D Activates E ATP -> cAMP D->E Catalyzes F Protein Kinase A (PKA) E->F Activates G Cellular Response F->G Phosphorylates Downstream Targets

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Aminophenoxy)benzamide from 4-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-aminophenoxy)benzamide, a valuable building block in medicinal chemistry and materials science. Recognizing the potential for side reactions with the free amino group of 4-aminophenol, this protocol details a robust, two-step synthetic strategy. The methodology involves an initial copper-catalyzed Ullmann condensation to form a diaryl ether, followed by a selective nitro group reduction. This approach prioritizes yield, purity, and operational safety. The causality behind experimental choices, in-process validation checkpoints, and detailed characterization methods are thoroughly discussed to ensure reproducibility and success for researchers in drug development and chemical synthesis.

Introduction and Strategic Overview

The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with the resulting scaffolds present in numerous pharmaceuticals and functional materials. The target molecule, this compound, combines the diaryl ether motif with primary amine and benzamide functionalities, making it a versatile synthon for further elaboration.

A direct coupling of 4-aminophenol with a 2-halobenzamide presents a significant challenge: the nucleophilicity of the aromatic amine can compete with the desired reaction at the phenolic hydroxyl group, leading to a mixture of N-arylated and O-arylated products. To circumvent this, a more strategic approach is employed, as outlined below.

Synthetic Strategy: The chosen pathway involves two key transformations:

  • Step 1: Ullmann Condensation/Ether Formation: We begin with 4-nitrophenol, where the nitro group acts as a precursor to the target amine. This nitro group is strongly electron-withdrawing, which increases the acidity of the phenolic proton, facilitating the formation of the nucleophilic phenoxide. This phenoxide is reacted with 2-chlorobenzamide in a copper-catalyzed Ullmann condensation to form the diaryl ether intermediate, 2-(4-nitrophenoxy)benzamide.

  • Step 2: Selective Nitro Group Reduction: The nitro intermediate is then selectively reduced to the corresponding primary amine using a mild and efficient iron/ammonium chloride system. This method is well-regarded for its safety and high chemoselectivity, preserving the amide functionality.[1][2]

This two-step process ensures unambiguous formation of the desired C-O bond and results in a high-purity final product.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Reduction A 4-Nitrophenol C 2-(4-Nitrophenoxy)benzamide A->C B 2-Chlorobenzamide B->C D This compound C->D

Diagram 1: High-level two-step synthetic workflow.

Mechanistic Considerations: The Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ether bonds.[3][4] The reaction is catalyzed by copper, typically in the form of a copper(I) salt.

Causality of Reagent Choice:

  • Catalyst: Copper(I) iodide (CuI) is used as the catalyst precursor. In the reaction, it is believed to generate the active Cu(I) species that participates in the catalytic cycle.[4]

  • Base: A base such as potassium carbonate (K₂CO₃) is essential. Its role is to deprotonate the 4-nitrophenol, forming the potassium 4-nitrophenoxide. This phenoxide is the active nucleophile that attacks the copper catalyst.

  • Solvent: A high-boiling, polar aprotic solvent like N,N-Dimethylformamide (DMF) is required. Ullmann reactions often demand elevated temperatures (120-160 °C) to proceed efficiently, and DMF effectively dissolves the reagents and intermediates.[3][5]

The generally accepted mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the 2-chlorobenzamide, followed by reductive elimination to yield the diaryl ether product and regenerate the active copper catalyst.

G ArOH 4-Nitrophenol (Ar-OH) ArO Phenoxide (Ar-O⁻) ArOH->ArO Base Base (K₂CO₃) Base->ArOH Deprotonation ArOCu Copper Phenoxide (Ar-O-Cu) ArO->ArOCu Forms Nucleophile CuI Cu(I) Catalyst CuI->ArOCu Intermediate Oxidative Addition Intermediate [Ar-O-Cu(III)-Ar'] ArOCu->Intermediate ArX 2-Chlorobenzamide (Ar'-X) ArX->Intermediate Oxidative Addition Intermediate->CuI Catalyst Regeneration Product Diaryl Ether (Ar-O-Ar') Intermediate->Product Reductive Elimination

Diagram 2: Simplified mechanism of the Ullmann condensation.

Detailed Experimental Protocols

Safety First: All procedures must be conducted in a certified fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves, is mandatory. Consult Safety Data Sheets (SDS) for all reagents before use.[6][7]

Part A: Synthesis of 2-(4-Nitrophenoxy)benzamide

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
4-Nitrophenol139.111.39 g10.0
2-Chlorobenzamide155.581.56 g10.0
Copper(I) Iodide (CuI)190.45190 mg1.0
Potassium Carbonate (K₂CO₃), anhydrous138.212.76 g20.0
N,N-Dimethylformamide (DMF), anhydrous-40 mL-

Protocol:

  • Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-nitrophenol (1.39 g), 2-chlorobenzamide (1.56 g), copper(I) iodide (190 mg), and anhydrous potassium carbonate (2.76 g).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF (40 mL) via syringe.

  • Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. The mixture will turn a deep brown/green color.

  • In-Process Validation (TLC): Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 2-3 hours (Eluent: 30% Ethyl Acetate in Hexane). The reaction is complete upon consumption of the 4-nitrophenol starting material (typically 12-18 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-cold water with stirring. A precipitate will form.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts.

  • Purification:

    • Dry the crude solid in a vacuum oven at 50 °C.

    • The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography to yield 2-(4-nitrophenoxy)benzamide as a pale yellow solid.

Part B: Synthesis of this compound

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
2-(4-Nitrophenoxy)benzamide258.232.58 g10.0
Iron Powder (<100 mesh)55.851.68 g30.0
Ammonium Chloride (NH₄Cl)53.491.60 g30.0
Ethanol-30 mL-
Water-15 mL-

Protocol:

  • Vessel Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 2-(4-nitrophenoxy)benzamide (2.58 g) in ethanol (30 mL).

  • Reagent Addition: Add water (15 mL) followed by ammonium chloride (1.60 g) and iron powder (1.68 g).[1]

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is exothermic and the color will change from yellow to grey/black.

  • In-Process Validation (TLC): Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane). The disappearance of the starting nitro compound spot indicates completion (typically 2-4 hours).

  • Work-up:

    • While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts.

    • Wash the Celite® pad with hot ethanol (2 x 15 mL).

    • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction:

    • To the remaining aqueous solution, add ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification:

    • The resulting crude solid should be recrystallized from an ethanol/water mixture to yield this compound as an off-white to light brown crystalline solid.[8]

Product Characterization and Validation

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.

  • Melting Point: A sharp melting point is indicative of high purity. The reported melting point for this compound can be found in chemical databases.[8]

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the expected chemical shifts, integrations, and coupling patterns for all protons and carbons in the molecule.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. The molecular formula is C₁₃H₁₂N₂O₂ and the formula weight is 228.25 g/mol .[10]

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C-O-C stretching (aryl ether).

Troubleshooting and Expert Insights

  • Low Yield in Step A: This is often due to insufficient heating, presence of moisture, or poor quality copper catalyst. Ensure the reaction is run at a sufficiently high temperature under strictly anhydrous conditions.

  • Incomplete Reduction in Step B: The iron powder must be finely divided for maximum surface area. If the reaction stalls, a small amount of acetic acid can be added to activate the iron, but this may affect the workup.

  • Product Purity: The hot filtration in Step B is critical. If performed at room temperature, the product may begin to crystallize and be lost with the iron salts. Recrystallization is highly effective for removing minor impurities and achieving high analytical purity.

References

  • PubChem. (n.d.). 2-[4-(Aminomethyl)phenoxy]benzamide. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 26(21), 6458. [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1305. [Link]

  • Abdel-hameid, M. K., et al. (2018). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. Retrieved from [Link]

  • Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. Retrieved from [Link]

  • Scribd. (n.d.). Final Benzamide Preparations. Retrieved from [Link]

  • Wentrup, C. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central. Retrieved from [Link]

  • Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Retrieved from [Link]

  • Aboutaleb, M. H. (2014). In 4-aminophenol which is more reactive towards nucleophilic substitution reaction, phenolic OH or aromatic amino?. ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
  • An, Y., et al. (2024). Production of Biomass-Derived p-Hydroxybenzamide: Synthesis of p-Aminophenol and Paracetamol. PubMed. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.

Sources

Application Note: A Ligand-Accelerated Ullmann Condensation Protocol for the Synthesis of 2-(4-Aminophenoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diaryl ether linkage is a ubiquitous structural motif in pharmaceuticals, natural products, and advanced materials. This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(4-Aminophenoxy)benzamide via a modern, ligand-accelerated Ullmann condensation. We move beyond a simple recitation of steps to explain the causality behind the choice of catalyst, ligand, base, and solvent, ensuring a robust and reproducible methodology. This guide details a copper(I)-catalyzed cross-coupling reaction between 2-chlorobenzamide and 4-aminophenol, optimized for high yield and purity under relatively mild conditions. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for constructing C-O bonds between electron-deficient and electron-rich aromatic systems.

Introduction: The Modern Ullmann Condensation

First reported by Fritz Ullmann in 1905, the classical Ullmann condensation required harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper, which limited its functional group tolerance and overall utility.[1] The evolution of this pivotal reaction has led to the development of modern protocols that utilize catalytic amounts of soluble copper(I) salts in conjunction with chelating ligands. These advancements permit the reaction to proceed under significantly milder conditions, thereby expanding the substrate scope and making the Ullmann condensation a versatile and powerful tool for carbon-heteroatom bond formation.[2][3]

This guide focuses on the synthesis of this compound, a valuable bifunctional building block containing both amide and primary amine functionalities. The core transformation is the formation of a diaryl ether bond, a challenge that is effectively addressed by the ligand-assisted Ullmann C-O coupling reaction.

Reaction Principle and Mechanism

The synthesis proceeds via the copper-catalyzed cross-coupling of 4-aminophenol with 2-chlorobenzamide. The reaction's success hinges on the synergistic interplay between a copper(I) catalyst, a chelating ligand, and a suitable base.

Overall Reaction Scheme:


(Image: Chemical structure of 2-chlorobenzamide reacting with 4-aminophenol in the presence of a Cu(I)/Ligand catalyst and base to yield this compound)

The generally accepted mechanism for the ligand-assisted Ullmann diaryl ether synthesis is a catalytic cycle involving copper(I) and copper(III) intermediates.[4] While alternative mechanisms have been proposed, the oxidative addition/reductive elimination pathway provides a robust framework for understanding the reaction.

The Catalytic Cycle involves three key stages:

  • Base-Mediated Formation of Copper(I) Phenoxide: The base deprotonates the hydroxyl group of 4-aminophenol. The resulting phenoxide coordinates with the ligand-bound Cu(I) catalyst to form a copper(I) phenoxide complex.

  • Oxidative Addition: The aryl halide, 2-chlorobenzamide, undergoes oxidative addition to the copper(I) center. This is often the rate-limiting step and results in a transient, high-energy copper(III) intermediate. The use of ligands is crucial for stabilizing this intermediate and facilitating this step, especially with less reactive aryl chlorides.

  • Reductive Elimination: The C-O bond is formed as the copper(III) intermediate undergoes reductive elimination, releasing the final diaryl ether product, this compound. This step regenerates the active Cu(I)-ligand complex, allowing the catalytic cycle to continue.

Ullmann_Mechanism cluster_cycle Catalytic Cycle Cu_L Cu(I)-Ligand Cu_OAr Copper(I) Phenoxide [L-Cu(I)-OAr'] Cu_L->Cu_OAr Cu_III Copper(III) Intermediate [L-Cu(III)(Ar)(OAr')X] Cu_OAr->Cu_III Oxidative Addition Cu_III->Cu_L Reductive Elimination Product This compound (Ar-O-Ar') Cu_III->Product Phenol 4-Aminophenol (Ar'-OH) Phenol->Cu_OAr  + Base, - HB⁺ Base Base (e.g., K₃PO₄) ArylHalide 2-Chlorobenzamide (Ar-X) ArylHalide->Cu_III

Caption: Catalytic cycle of the ligand-assisted Ullmann diaryl ether synthesis.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS NumberMol. WeightPurityNotes
2-Chlorobenzamide609-66-5155.58 g/mol >98%Starting aryl halide.[5]
4-Aminophenol123-30-8109.13 g/mol >98%Starting phenol.[6]
Copper(I) Iodide (CuI)7681-65-4190.45 g/mol >98%Catalyst. Sensitive to light.
N,N-Dimethylglycine1118-68-9103.12 g/mol >98%Ligand. An inexpensive and effective amino acid ligand.[7][8]
Potassium Phosphate (K₃PO₄)7778-53-2212.27 g/mol >97%Anhydrous base.
Dimethyl Sulfoxide (DMSO)67-68-578.13 g/mol AnhydrousHigh-boiling polar aprotic solvent.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS GradeFor extraction and chromatography.
Hexanes110-54-3-ACS GradeFor chromatography.
Deionized Water7732-18-518.02 g/mol -For work-up.
Brine (Saturated NaCl)7647-14-558.44 g/mol -For work-up.
Anhydrous MgSO₄ or Na₂SO₄---Drying agent.
Silica Gel7631-86-9-60 Å, 230-400 meshFor column chromatography.
Equipment
  • 10 mL Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stir plate and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware (syringes, needles, separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and chamber

  • UV lamp (254 nm)

  • Glass column for chromatography

Reagent Stoichiometry Table
ComponentMol. WeightEquivalentsAmount (mmol)Mass/Volume
2-Chlorobenzamide155.581.01.0156 mg
4-Aminophenol109.131.21.2131 mg
Copper(I) Iodide190.450.10.119 mg
N,N-Dimethylglycine103.120.20.221 mg
Potassium Phosphate212.272.02.0425 mg
Anhydrous DMSO---4 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Place an oven-dried 10 mL Schlenk flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.

    • To the flask, add 2-chlorobenzamide (156 mg, 1.0 mmol), 4-aminophenol (131 mg, 1.2 mmol), copper(I) iodide (19 mg, 0.1 mmol), N,N-dimethylglycine (21 mg, 0.2 mmol), and anhydrous potassium phosphate (425 mg, 2.0 mmol).

    • Causality Note: Using a slight excess of the phenol component can help drive the reaction to completion. The ligand-to-copper ratio of 2:1 is often optimal for stabilizing the catalyst. Potassium phosphate is an effective base for this transformation.

  • Solvent and Reactant Addition:

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.

    • Using a syringe, add anhydrous DMSO (4 mL) to the flask.

    • Causality Note: DMSO is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the ionic intermediates.[9] Anhydrous conditions are critical to prevent competitive hydrolysis of the catalyst and reactants.

  • Reaction Conditions:

    • Lower the flask into a preheated oil bath or heating mantle set to 110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The mixture will typically turn from a pale suspension to a darker, homogeneous solution.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC. Withdraw a small aliquot (a drop on the end of a glass pipette), dilute it with ethyl acetate, and spot it on a TLC plate.

    • Elute the plate using a solvent system of 50:50 Ethyl Acetate/Hexanes.

    • Visualize the spots under a UV lamp (254 nm). The reaction is complete when the 2-chlorobenzamide spot has been consumed.

  • Work-up Procedure:

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash them with brine (2 x 20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a dark oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude product onto the column (either directly if an oil, or by adsorbing onto a small amount of silica gel if a solid).

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).

    • Collect the fractions containing the desired product (identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Experimental Workflow Visualization

Caption: General experimental workflow for the synthesis and purification of this compound.

Safety and Handling

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Chlorobenzamide: May cause skin and eye irritation.[10]

  • 4-Aminophenol: Harmful if swallowed and may cause an allergic skin reaction.

  • Copper(I) Iodide: Harmful if swallowed and causes serious eye irritation.

  • DMSO: Can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Organic Solvents: Ethyl acetate and hexanes are flammable. Keep away from ignition sources.

Conclusion

The Ullmann condensation remains a vital transformation for the construction of C-O bonds in both academic and industrial laboratories. The ligand-assisted protocol described herein, utilizing an inexpensive copper catalyst and N,N-dimethylglycine ligand, offers a reliable, efficient, and scalable method for the synthesis of this compound. By explaining the rationale behind each procedural step, this guide provides researchers with the necessary tools to successfully implement and adapt this methodology for a wide range of diaryl ether syntheses.

References

  • Benchchem. (n.d.). The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive.
  • Wikipedia. (n.d.). Ullmann reaction.
  • ACS Green Chemistry. (n.d.). Synthesis of paracetamol and 4-aminophenol from hydroquinone.
  • ChemicalBook. (n.d.). 4-Aminophenol synthesis.
  • Guidechem. (n.d.). 2-Chlorobenzamide 609-66-5 wiki.
  • Wikipedia. (n.d.). 4-Aminophenol.
  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024).
  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643-646.
  • PrepChem.com. (n.d.). Preparation of 4-aminophenol.
  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024).
  • TCI Chemicals. (n.d.). Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature.
  • Slideshare. (n.d.). Ullmann reaction.
  • Benchchem. (n.d.). Synthesis of 2-Chlorothiobenzamide: A Detailed Laboratory Protocol.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Beletskaya, I. P., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH.
  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2025).
  • Chemistry Stack Exchange. (2022). Can I synthesize 4-aminophenol and/or acetic anhydride at home? [closed].
  • BYJU'S. (n.d.). Ullmann Reaction.
  • ResearchGate. (2025). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Request PDF.
  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
  • MDPI. (n.d.). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides.
  • PubMed Central. (n.d.). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water.
  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023).
  • Sigma-Aldrich. (n.d.). 2-Chlorobenzamide 98 609-66-5.
  • ResearchGate. (n.d.). ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione.
  • ResearchGate. (n.d.). New Ligand for Ullmann Type Couplings of Aryl, Heteroaryl and Alkenyl Halides at Ambient Temperatures | Request PDF.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Benchchem. (n.d.). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
  • Scribd. (n.d.). Final Benzamide Preparations | PDF.
  • ResearchGate. (2025). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • Benchchem. (n.d.). strategies to reduce impurities in benzamide synthesis.

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Application Notes and Protocols for the Synthesis of 2-(4-Aminophenoxy)benzamide via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(4-Aminophenoxy)benzamide and the Power of C-N Cross-Coupling

The this compound scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its synthesis, however, can be challenging using classical methods, which often require harsh conditions and exhibit limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a mild, efficient, and versatile route to aryl amines.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of "this compound" using the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and adaptable experimental protocol, and provide insights into troubleshooting and characterization of the final product.

The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination is a powerful transformation that couples an amine with an aryl halide or pseudohalide, catalyzed by a palladium complex.[1][3][4] The catalytic cycle, illustrated below, involves a sequence of fundamental organometallic steps:

  • Reductive Elimination of the Active Catalyst: The cycle typically begins with a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species.[3][5]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 2-chlorobenzamide), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[6][7] This step is often the rate-determining step of the reaction.[7][8]

  • Amine Coordination and Deprotonation: The amine (4-aminophenol) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.[1][9]

  • Reductive Elimination: The final step is the reductive elimination of the desired C-N bond, forming the this compound product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination Amine_Complex [Ar-Pd(II)(NHR2)L2]+X- Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR2)L2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (Ar-NR2) Precatalyst Pd(II) Precatalyst Precatalyst->Pd(0)L2 Reduction

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of this compound

This protocol provides a general starting point for the synthesis of this compound. Optimization of the reaction parameters (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the highest yield and purity.

Reaction Scheme:

Materials:

  • 2-Chlorobenzamide

  • 4-Aminophenol

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • A suitable phosphine ligand (e.g., XPhos, SPhos, BrettPhos)[10][11]

  • Sodium tert-butoxide (NaOtBu) or another suitable base (e.g., K₃PO₄, Cs₂CO₃)[5]

  • Anhydrous toluene or another suitable solvent (e.g., dioxane, THF)[3][12]

  • Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.1-1.5 equivalents relative to palladium), and the base (1.5-2.0 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add 2-chlorobenzamide (1.0 equivalent) and 4-aminophenol (1.0-1.2 equivalents) to the flask.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5][12]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Table 1: Representative Reaction Parameters

ParameterRecommended Starting ConditionsRationale
Palladium Source Pd(OAc)₂ (2 mol%)A common and effective Pd(II) precatalyst.[5]
Ligand XPhos (4 mol%)A bulky, electron-rich phosphine ligand known to be effective for coupling aryl chlorides.[13]
Base NaOtBu (1.5 equiv)A strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.[5]
Solvent Toluene (0.2 M)A non-polar aprotic solvent that is widely used for this reaction.[3]
Temperature 100 °CA typical temperature to ensure a reasonable reaction rate.[5]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the Pd(0) catalyst and phosphine ligand.

Key Considerations and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction components.

The Catalyst System:

  • Palladium Precatalyst: While Pd(OAc)₂ is a common choice, other precatalysts such as Pd₂(dba)₃ or pre-formed Pd-ligand complexes can also be used.[5]

  • Ligand Selection: The choice of ligand is critical for the success of the reaction, especially when using less reactive aryl chlorides. Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos, BrettPhos), are often necessary to promote the oxidative addition and reductive elimination steps.[10][11][14]

The Base:

The base plays a crucial role in deprotonating the amine and facilitating the catalytic cycle.[9]

  • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with base-sensitive functional groups.[5]

  • Weaker Bases: Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used in cases where a milder base is required.[5]

The Solvent:

The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.

  • Common Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are commonly used solvents for the Buchwald-Hartwig amination.[3][12] The choice of solvent can influence the solubility of the reagents and the reaction rate. Greener solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF) are also being explored.[15]

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and deoxygenated. Use a fresh bottle of catalyst and ligand.
Poor choice of ligand/baseScreen a variety of ligands and bases. For aryl chlorides, a more electron-rich and bulky ligand may be required.
Side Product Formation HydrodehalogenationThis can occur if the amine is not sufficiently nucleophilic. A stronger base or a different ligand may be necessary.
Homocoupling of the amineThis can be an issue with certain amines. Adjusting the stoichiometry or reaction temperature may help.

Product Characterization: Ensuring Purity and Identity

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

characterization_workflow cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR MS Mass Spectrometry (LC-MS) Pure_Product->MS HPLC HPLC Pure_Product->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: A typical workflow for the purification and characterization of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The ¹H NMR spectrum should show characteristic signals for the aromatic protons of both rings and the amide and amine protons. The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the amide.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of the product and for assessing its purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.

Conclusion

The Buchwald-Hartwig amination provides a robust and versatile platform for the synthesis of this compound. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of this valuable scaffold. The protocol and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of complex molecules for drug discovery and development.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?[Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • Green Chemistry. Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). [Link]

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • Purdue University Graduate School. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • NIH National Library of Medicine. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • NIH National Library of Medicine. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Beilstein-Institut. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ResearchGate. A General Synthesis of Aromatic Amides via Palladium-catalyzed direct Aminocarbonylation of Aryl Chlorides. [Link]

  • ResearchGate. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

  • Journal of Synthetic Chemistry. Enhancing the Performance of Alkoxy and Aminocarbonylation Reactions of Aryl halides Using the Fe3O4@APPA-Pd(II) Heterogeneous Catalyst. [Link]

  • BMRB. bmse000668 Benzamide. [Link]

  • PubMed. Palladium-Catalyzed Synthesis of Benzophenanthrosilines by C-H/C-H Coupling through 1,4-Palladium Migration/Alkene Stereoisomerization. [Link]

  • Chemical Communications (RSC Publishing). Palladium-catalyzed coupling of amides and cyclopropanols for the synthesis of γ-diketones. [Link]

  • PubMed. Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. [Link]

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Application Protocol: A Step-by-Step Guide to the Synthesis of 2-(4-Aminophenoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-(4-aminophenoxy)benzamide, a key structural motif present in various biologically active compounds. The guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development. We present a robust and reproducible two-step synthetic route commencing with a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, followed by a selective nitro group reduction. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for structural verification, ensuring a trustworthy and self-validating workflow.

Introduction and Scientific Rationale

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with antibacterial and antitumor properties.[1][2] The synthesis of such diaryl ethers can be challenging. Classical methods often require harsh conditions, limiting their applicability. Modern synthetic chemistry offers more refined tools, among which the Ullmann condensation is a cornerstone for the formation of carbon-oxygen (C-O) bonds between aryl halides and phenols.[3][4]

This protocol details a logical and efficient two-step synthesis:

  • Step 1: Ullmann Condensation. Synthesis of the intermediate, 2-(4-nitrophenoxy)benzamide, by coupling 2-chlorobenzamide with 4-nitrophenol. This reaction is a type of copper-catalyzed nucleophilic aromatic substitution.[3][5] Using the nitro-substituted phenol is a strategic choice; the electron-withdrawing nitro group activates the aryl halide toward substitution and protects the amine functionality, preventing self-coupling or other side reactions.

  • Step 2: Nitro Group Reduction. The nitro intermediate is selectively reduced to the target primary amine, this compound. For this transformation, we employ a safe, cost-effective, and highly efficient method using iron powder in the presence of an electrolyte like ammonium chloride.[6][7]

This approach provides a reliable pathway to the desired product with good yield and purity.

Reaction Mechanism and Workflow

The overall synthetic pathway is depicted below. The first step is a copper(I)-catalyzed Ullmann condensation (specifically, a Goldberg-type reaction for C-O bond formation), followed by a standard chemoselective reduction of the nitro group.

Reaction Scheme

G r1 2-Chlorobenzamide c1 r1->c1 r2 4-Nitrophenol r2->c1 r3 Fe / NH₄Cl c2 r3->c2 i1 2-(4-Nitrophenoxy)benzamide i1->c2 p1 This compound c1->i1  Step 1: Ullmann Condensation CuI, K₂CO₃, DMF, 120 °C c2->p1  Step 2: Nitro Reduction EtOH / H₂O, Reflux

Caption: Overall two-step synthesis pathway.

Experimental Workflow

The logical flow of the experimental procedure, from setup to final product analysis, is crucial for success.

G cluster_0 Part A: Ullmann Condensation cluster_1 Part B: Nitro Reduction cluster_2 Final Analysis A1 1. Assemble dry glassware under inert atmosphere A2 2. Charge reactants: 2-chlorobenzamide, 4-nitrophenol, CuI, K₂CO₃, DMF A1->A2 A3 3. Heat reaction mixture (120 °C) and monitor by TLC A2->A3 A4 4. Workup: Quench with water, filter solid A3->A4 A5 5. Purify intermediate by recrystallization A4->A5 B1 6. Dissolve intermediate in EtOH/H₂O A5->B1 B2 7. Add NH₄Cl and Fe powder B1->B2 B3 8. Reflux reaction mixture and monitor by TLC B2->B3 B4 9. Workup: Filter hot, extract with EtOAc B3->B4 B5 10. Purify final product by column chromatography B4->B5 C1 11. Characterize product: ¹H NMR, ¹³C NMR, MS, IR B5->C1 C2 12. Determine yield and purity C1->C2

Caption: Step-by-step experimental workflow diagram.

Safety and Hazard Management

All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Chlorobenzamide: May cause skin and eye irritation. Handle with care.

  • 4-Nitrophenol: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged exposure.

  • Copper(I) Iodide: Harmful if swallowed. Causes skin and serious eye irritation.

  • Dimethylformamide (DMF): A reproductive toxin. Harmful in contact with skin and if inhaled.

  • Iron Powder (Fe): Flammable solid.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage.

  • Organic Solvents (Ethanol, Ethyl Acetate): Flammable liquids.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][10][11] An emergency eyewash station and safety shower must be readily accessible.[8]

Materials and Reagents

Reagent / MaterialMolecular Wt. ( g/mol )Grade
2-Chlorobenzamide155.58Reagent grade, ≥98%
4-Nitrophenol139.11Reagent grade, ≥99%
Copper(I) Iodide (CuI)190.45Reagent grade, ≥98%
Potassium Carbonate (K₂CO₃)138.21Anhydrous, ≥99%
N,N-Dimethylformamide (DMF)73.09Anhydrous, ≥99.8%
Iron (Fe) powder, 325 mesh55.85Reagent grade
Ammonium Chloride (NH₄Cl)53.49Reagent grade, ≥99%
Ethanol (EtOH)46.07200 proof
Ethyl Acetate (EtOAc)88.11ACS grade
Silica Gel-60 Å, 230-400 mesh

Detailed Experimental Protocol

Part A: Synthesis of 2-(4-Nitrophenoxy)benzamide (Intermediate)
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzamide (7.78 g, 50.0 mmol, 1.0 equiv), 4-nitrophenol (7.65 g, 55.0 mmol, 1.1 equiv), and anhydrous potassium carbonate (13.82 g, 100.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add copper(I) iodide (0.95 g, 5.0 mmol, 0.1 equiv).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction Execution: Place the flask under a nitrogen or argon atmosphere. Heat the reaction mixture to 120 °C in an oil bath and stir vigorously for 12-16 hours.

    • Causality Note: The high-boiling polar aprotic solvent (DMF) is necessary to dissolve the reagents and facilitate the copper-catalyzed coupling, which often requires elevated temperatures.[3] The base (K₂CO₃) is essential for deprotonating the phenol, generating the active nucleophile.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting 2-chlorobenzamide spot has been consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the dark mixture slowly into 500 mL of ice-cold water with stirring.

  • Isolation: A solid precipitate will form. Collect the solid by vacuum filtration, washing thoroughly with water (3 x 100 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from hot ethanol to yield 2-(4-nitrophenoxy)benzamide as a pale yellow solid. Dry the product under vacuum. (Expected yield: 70-80%).

Part B: Synthesis of this compound (Final Product)
  • Reaction Setup: In a 250 mL round-bottom flask, suspend the dried 2-(4-nitrophenoxy)benzamide (5.16 g, 20.0 mmol, 1.0 equiv) in a mixture of ethanol (80 mL) and water (20 mL).

  • Reagent Addition: Add ammonium chloride (5.35 g, 100.0 mmol, 5.0 equiv). Heat the mixture to a gentle reflux (approx. 80-85 °C) with vigorous stirring.

  • Reduction: Once refluxing, add iron powder (5.58 g, 100.0 mmol, 5.0 equiv) portion-wise over 30 minutes.

    • Causality Note: The addition of iron powder should be controlled to manage the exothermic reaction. The Fe/NH₄Cl system in a protic solvent is a classic Bechamp reduction, a safe and effective method for converting aromatic nitro groups to amines.[6]

  • Reaction Execution: Maintain the reflux for 2-3 hours after the final addition of iron.

  • Monitoring: Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate) for the disappearance of the starting nitro compound.

  • Workup: While still hot, carefully filter the reaction mixture through a pad of Celite to remove the iron and iron oxides. Wash the Celite pad with hot ethanol (3 x 20 mL).

  • Extraction: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator. Add 100 mL of water to the remaining aqueous residue and extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude material by silica gel column chromatography, eluting with a gradient of 30% to 50% ethyl acetate in hexane, to afford pure this compound as an off-white or light brown solid. (Expected yield: 85-95%).

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analysis TechniqueExpected Results for C₁₃H₁₂N₂O₂ (MW: 228.25 g/mol )[12]
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~7.8-6.8 (m, 8H, Ar-H), ~7.5 (br s, 1H, CONH ), ~7.2 (br s, 1H, CONH ), ~4.9 (s, 2H, NH ₂)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~168 (C=O), ~155-115 (Ar-C), with characteristic shifts for carbons attached to oxygen and nitrogen.
Mass Spec (ESI+) m/z: 229.1 [M+H]⁺
FT-IR (KBr, cm⁻¹)~3450, 3350 (N-H stretch, amine), ~3300, 3180 (N-H stretch, amide), ~1650 (C=O stretch, amide), ~1240 (C-O stretch, ether)

Note: NMR peak positions are approximate and can vary based on solvent and concentration.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step A Incomplete reaction; moisture in reagents/solvent.Ensure anhydrous conditions. Increase reaction time or temperature slightly (to 130 °C). Verify catalyst quality.
Incomplete reduction in Step B Inactive iron powder; insufficient reflux time.Use fresh, fine-mesh iron powder. Ensure vigorous stirring and adequate reflux. Add more Fe/NH₄Cl if necessary.
Product difficult to purify Presence of starting material or side products.Re-run column chromatography with a shallower solvent gradient. Consider recrystallization from a different solvent system.
Dark-colored final product Oxidation of the amine functionality.Handle the final product quickly during workup and purification. Store under an inert atmosphere away from light.

Conclusion

This protocol provides a reliable and well-documented method for the synthesis of this compound. By employing a strategic two-step approach involving a copper-catalyzed Ullmann condensation followed by a chemoselective nitro group reduction, this guide enables the efficient production of the target compound. The detailed procedural instructions, coupled with explanations of the underlying chemical principles and safety guidelines, equip researchers with the necessary tools to successfully replicate and adapt this synthesis for their drug discovery and development programs.

References

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • PubMed. (2011). Synthesis, Antiproliferative Activity, and Mechanism of Action of a Series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Retrieved from [Link]

  • Greenbook.net. (2015). Safety Data Sheet. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. National Institutes of Health. Retrieved from [Link]

  • El-Faham, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of a benzamide derivative.
  • Biological Magnetic Resonance Bank. (n.d.). Benzamide at BMRB. Retrieved from [Link]

  • ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Retrieved from [Link]

  • ResearchGate. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Semantic Scholar. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(Aminomethyl)phenoxy]benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-5-(4-aminophenoxy)benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2-chloro-4-aminophenol.
  • Asian Journal of Chemistry. (2015). Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds. Retrieved from [Link]

  • National Institutes of Health. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2-aminophenol-4-sulfonamide.
  • MDPI. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • ResearchGate. (2022). Production of Biomass‐Derived p‐Hydroxybenzamide: Synthesis of p‐Aminophenol and Paracetamol. Retrieved from [Link]

  • PubMed. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Retrieved from [Link]

  • ResearchGate. (2009). (E)-2-(4-Nitrobenzylideneamino)benzamide. Retrieved from [Link]

  • ResearchGate. (2007). 4-Nitro-N-[4-(4-nitrophenoxy)phenyl]benzamide. Retrieved from [Link]

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Purification of "2-(4-Aminophenoxy)benzamide" by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 2-(4-Aminophenoxy)benzamide by Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography. The guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry. We delve into the critical interplay between the analyte's physicochemical properties and the chromatographic parameters, emphasizing the causal logic behind experimental choices. The protocol details a systematic approach, from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified compound. A key focus is placed on mitigating the common challenges associated with purifying basic aromatic amines on acidic stationary phases, ensuring high purity and recovery.

Introduction: The Purification Imperative

This compound is a molecule of interest possessing a unique constellation of functional groups: a primary aromatic amine, a benzamide, and a diaryl ether linkage. In medicinal chemistry and materials science, the presence of even minor impurities can drastically alter biological activity, toxicity profiles, or material properties. Therefore, robust purification is not merely a procedural step but a prerequisite for generating reliable and reproducible data.

Column chromatography remains the cornerstone of purification in synthetic organic chemistry due to its versatility and scalability. This guide will focus on a normal-phase chromatography approach, a technique that separates compounds based on their differential adsorption to a polar stationary phase.[1]

Analyte Deep Dive: Understanding this compound

A successful purification strategy begins with a thorough understanding of the target molecule.

  • Structure and Functional Groups: The molecule contains two key polar functional groups capable of hydrogen bonding: a primary amide (-CONH₂) and a primary amine (-NH₂). The diaryl ether linkage also contributes to its polarity.

  • Polarity Profile: The presence of multiple hydrogen bond donors and acceptors renders this compound a significantly polar compound. This high polarity dictates that it will be strongly retained on a polar stationary phase like silica gel.[2]

  • Key Physicochemical Challenge: The primary aromatic amine is basic. Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups. This acid-base interaction is the primary cause of common purification issues such as irreversible adsorption, low product recovery, and significant peak tailing.[3] Our protocol is specifically designed to counteract this effect.

Strategic Foundation: Chromatography Mode Selection

The choice between normal-phase and reversed-phase chromatography is dictated by the analyte's polarity.[4]

  • Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (e.g., silica gel) and a less polar mobile phase. In NPC, polar molecules are retained more strongly.[2] This is the logical choice for our target molecule, as it allows for fine-tuning the separation of polar compounds using a gradient of organic solvents.

  • Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-bonded silica) with a polar mobile phase.[5] While viable, RPC can sometimes provide insufficient retention for moderately polar compounds unless specialized polar-embedded or polar-endcapped columns are used.[6] For routine lab-scale purification, NPC is often more direct and cost-effective.

We will proceed with a normal-phase strategy, focusing on optimizing the mobile phase to achieve a clean and efficient separation on standard silica gel.

Part I: Method Development via Thin-Layer Chromatography (TLC)

TLC is an indispensable pilot experiment to rapidly identify an effective solvent system (mobile phase) for the main column chromatography separation. The goal is to find a solvent mixture that provides a retention factor (Rƒ) of approximately 0.3-0.4 for the target compound, which generally translates to optimal separation on a column.

Detailed TLC Protocol
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane (DCM), Ethyl Acetate, or a small amount of Methanol).

  • Plate Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.

  • Solvent System Screening: Prepare small amounts of different mobile phases in a developing chamber. A good starting point for a polar compound like ours is a mixture of a moderately polar solvent and a highly polar solvent.

    • Initial System: Begin with Hexane/Ethyl Acetate mixtures (e.g., 1:1, 1:2). This is unlikely to move our polar product significantly but is good practice to elute any non-polar impurities.

    • Polar System: A more effective system will likely be Dichloromethane (DCM) / Methanol (MeOH) .[7] Test various ratios, such as 98:2, 95:5, and 90:10.

    • Critical Additive for Amine Purification: To mitigate the aforementioned acid-base interactions with the silica, add ~0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase.[8] This competing base neutralizes the acidic silanol sites, preventing the target amine from tailing and improving peak shape dramatically.

  • Plate Development: Place the spotted TLC plate in the chamber and allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (the aromatic rings will be UV-active). Staining with potassium permanganate can also be used.

  • Rƒ Calculation: Calculate the Rƒ value for each spot:

    • Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation: TLC Solvent System Optimization
TrialMobile Phase Composition (v/v/v)ObservationsProduct RƒRecommendation
1Hexane:Ethyl Acetate (1:1)Product remains at the baseline.~0.0Too non-polar.
2DCM:MeOH (95:5)Product moves slightly, significant tailing observed.~0.2Tailing is an issue.
3DCM:MeOH:TEA (95:5:0.5) Compact spot, minimal tailing. ~0.35 Optimal for column.
4DCM:MeOH:TEA (90:10:0.5)Product moves too high on the plate.~0.6Too polar.

This systematic approach identifies DCM:MeOH:TEA (95:5:0.5) as the ideal starting eluent for our column.

Part II: Detailed Protocol for Column Chromatography Purification

This protocol outlines the step-by-step procedure for purifying this compound using flash column chromatography.

Workflow Overview

G cluster_prep Preparation cluster_sep Separation & Isolation prep_slurry Prepare Silica Slurry pack_col Pack Column prep_slurry->pack_col prep_sample Prepare Sample (Dry Loading) pack_col->prep_sample load_sample Load Sample onto Column prep_sample->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions via TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap pure Pure Product evap->pure crude Crude Product crude->prep_slurry

Caption: General workflow for column chromatography purification.

Materials & Equipment
  • Crude this compound

  • Silica Gel (for flash chromatography, 40-63 µm particle size)

  • Glass chromatography column

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Hexanes/Ethyl Acetate for initial elution

  • Test tubes for fraction collection

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Step-by-Step Methodology
  • Stationary Phase and Column Selection:

    • Stationary Phase: Use standard flash-grade silica gel. For basic compounds, amine-functionalized silica or basic alumina are excellent alternatives that often eliminate the need for a basic additive in the mobile phase.[3][8]

    • Column Size: Use a mass ratio of silica-to-crude-product between 50:1 and 100:1 for good separation. For 1 gram of crude product, use 50-100 grams of silica gel.

  • Column Packing (Slurry Method):

    • In a beaker, mix the required amount of silica gel with the initial, least polar eluent (e.g., 100% DCM or a Hexane/DCM mixture) to form a free-flowing slurry.

    • Secure the column vertically. Add a small layer of sand to the bottom.

    • Pour the slurry into the column. Use a funnel to guide the slurry. Tap the column gently to help the silica pack evenly and dislodge any air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to settle into a stable, uniform bed. Do not let the top of the silica bed run dry.

    • Add a thin layer of sand on top of the packed silica bed to prevent it from being disturbed during sample and solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a suitable solvent (like DCM or MeOH).

    • Add a small amount of silica gel (e.g., 2-3 g) to this solution.

    • Remove the solvent completely on a rotary evaporator until a fine, dry, free-flowing powder is obtained. This is your "dry-loaded" sample.

    • Carefully add the dry-loaded sample as a uniform layer on top of the sand at the top of the column bed. Dry loading prevents solvent-related band broadening and often results in sharper separation.

  • Elution (Gradient Elution):

    • Begin elution with a non-polar solvent (e.g., 100% DCM or Hexane/DCM) to wash off any highly non-polar impurities.

    • Gradually and systematically increase the polarity of the mobile phase. Based on our TLC trials, we will use a gradient of Methanol (containing 0.5% TEA) in DCM. A slow, shallow gradient is key to achieving good resolution.

    Table: Example Elution Gradient

    Fraction Volume Mobile Phase Composition (DCM:MeOH:TEA) Purpose
    200 mL 100:0:0.5 Elute non-polar impurities
    200 mL 99:1:0.5 Start increasing polarity
    200 mL 98:2:0.5 Elute less polar byproducts
    400 mL 95:5:0.5 Elute the target compound

    | 200 mL | 90:10:0.5 | Elute highly polar impurities |

  • Fraction Collection and Analysis:

    • Collect the eluent in sequentially numbered test tubes (e.g., 10-20 mL per fraction).

    • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.

    • The fractions containing only the pure product (single spot at the correct Rƒ) should be combined in a clean, pre-weighed round-bottom flask.

  • Isolation:

    • Remove the combined solvents under reduced pressure using a rotary evaporator.

    • Place the flask under high vacuum for several hours to remove any residual solvent.

    • The resulting solid is the purified this compound. Determine the final mass, calculate the yield, and confirm purity via analytical methods (NMR, LC-MS, melting point).

Understanding Key Interactions

The choice of a modified mobile phase or an alternative stationary phase is grounded in chemical principles.

G cluster_standard Standard Silica Gel cluster_modified Amine-Functionalized Silica silica Acidic Silanol (Si-OH) tailing Strong Acid-Base Interaction (Causes Peak Tailing) silica->tailing amine1 Basic Amine (R-NH₂) amine1->silica Binds Strongly amine_silica Basic Surface (Si-R'-NH₂) elution Weak Interaction (Clean Elution) amine_silica->elution amine2 Basic Amine (R-NH₂) amine2->amine_silica No Strong Binding

Caption: Interaction of a basic amine with different stationary phases.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Product is not eluting Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (Methanol) in the mobile phase.
Poor separation / Co-elution 1. Gradient is too steep. 2. Solvent system lacks selectivity.1. Use a shallower, more gradual gradient. 2. Try a different solvent system (e.g., Ethyl Acetate/Hexane with TEA).
Significant peak tailing Strong acid-base interaction between the amine and silica.1. Ensure a basic modifier (0.5-1% TEA or NH₄OH) is present in the mobile phase.[8] 2. Switch to a less acidic stationary phase like basic alumina or amine-functionalized silica.[3]
Low product recovery Irreversible adsorption of the product onto the silica gel.Use a modified stationary phase (amine-silica) or add a stronger competing base to the mobile phase. Ensure the crude material is fully dissolved before loading.

Conclusion

This application note provides a robust and logically-grounded framework for the purification of this compound. By understanding the analyte's properties and systematically developing the chromatographic method, researchers can reliably obtain high-purity material. The key to success with basic amines lies in actively mitigating the acidic nature of the silica stationary phase, a principle that, when applied correctly, leads to efficient and reproducible separations.

References

  • Benchchem. (n.d.). N-(1-hydroxypropan-2-yl)benzamide Purification - Technical Support Center.
  • Quora. (2016). How can you compare normal phase chromatography and reverse phase?.
  • Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase.
  • Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
  • Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development.
  • Column Chromatography. (n.d.). What are Different Types and How to Select Right Method.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Reddit. (2016). Column Chromatography: Amides : r/chemistry.
  • Khan Academy. (n.d.). Thin-layer chromatography (TLC).
  • Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?.
  • ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?.
  • PubChem. (n.d.). 2-[4-(Aminomethyl)phenoxy]benzamide.
  • Google Patents. (n.d.). Process for the purification of aromatic amines.
  • MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • Benchchem. (n.d.). Purification of Polar Aromatic Amines - Technical Support Center.
  • Benchchem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.

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Application Notes & Protocols: Recrystallization Methods for 2-(4-Aminophenoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purification of 2-(4-Aminophenoxy)benzamide via recrystallization. Due to the limited availability of public experimental data for this specific compound, this document establishes a detailed, first-principles approach to developing a robust recrystallization protocol. We will cover the theoretical underpinnings of solvent selection, provide a systematic protocol for empirical solvent screening, and detail step-by-step procedures for both single-solvent and mixed-solvent recrystallization techniques. The methodologies are designed for researchers in synthetic chemistry and drug development to achieve high purity of the target compound, a critical step for subsequent analytical and biological evaluation.

Introduction and Physicochemical Profile

This compound is an aromatic amide containing a primary amine, an ether linkage, and a benzamide moiety. These functional groups dictate its polarity and potential for hydrogen bonding, which are the primary determinants of its solubility and, consequently, the strategy for its purification. The ultimate goal of recrystallization is to dissolve the impure solid in a suitable hot solvent and allow it to cool, whereupon the desired compound forms pure crystals, leaving impurities dissolved in the surrounding solution (mother liquor)[1].

A thorough understanding of the compound's physicochemical properties is the foundation of a logical purification strategy. While experimental data is sparse, a profile can be constructed from predicted values and data from structurally analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Target)4-Aminobenzamide (Analog)Benzamide (Parent)
Molecular Formula C₁₃H₁₂N₂O₂C₇H₈N₂OC₇H₇NO
Molecular Weight 228.25 g/mol [2]136.15 g/mol 121.14 g/mol [3]
Melting Point (°C) Data not available181-183127-130[3]
Boiling Point (°C) 433.4 ± 30.0 (Predicted)[2]296.8 (Predicted)288[3]
pKa 15.60 ± 0.50 (Predicted)[2]~16 (Amide N-H)~17 (Amide N-H)
General Solubility Predicted soluble in polar organic solventsSoluble in hot water, alcohols, acetone[4]Slightly soluble in water; soluble in many organic solvents[3][5]

The presence of the polar aminophenoxy and benzamide groups suggests that polar solvents will be the most effective for dissolution. The key to successful recrystallization is identifying a solvent where the compound's solubility is highly dependent on temperature—sparingly soluble at room temperature but highly soluble at the solvent's boiling point[1].

The Principle of Solvent Selection

The selection of an appropriate solvent system is the most critical step in developing a recrystallization procedure[1]. An ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the compound of interest when hot.

  • Low Solvating Power at Ambient or Cold Temperatures: The solvent should afford poor solubility for the compound when cold to ensure maximum recovery of the purified crystals.

  • Appropriate Boiling Point: The boiling point should be high enough to create a significant temperature differential for solubility but not so high that it is difficult to remove from the crystals during drying.

  • Inertness: The solvent must not react with the compound being purified.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).

Given the structure of this compound, promising candidates include polar protic solvents (like ethanol or isopropanol) and polar aprotic solvents (like acetone or acetonitrile)[6]. A mixed-solvent system, typically comprising a "good" solvent in which the compound is highly soluble and a "poor" (or "anti-solvent") in which it is sparingly soluble, is often a powerful alternative when no single solvent is ideal.

PART 1: Protocol for Solvent System Screening

This protocol outlines a systematic, small-scale method to empirically determine the optimal solvent or solvent pair for the recrystallization of this compound.

Materials
  • Crude this compound

  • Test tubes or small vials (e.g., 13x100 mm)

  • Heating block or sand bath

  • Vortex mixer

  • Graduated pipettes

  • Candidate Solvents (High Purity):

    • Water (H₂O)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Isopropanol (IPA)

    • Acetone

    • Ethyl Acetate (EtOAc)

    • Acetonitrile (ACN)

    • Toluene

Screening Workflow

The following workflow provides a logical progression for identifying a suitable solvent system.

Solvent_Screening_Workflow start Start: Place ~20-30 mg of crude compound in 8 separate test tubes add_rt_solvent Add 0.5 mL of a different candidate solvent to each tube start->add_rt_solvent vortex Vortex at Room Temperature (RT) add_rt_solvent->vortex observe_rt Observe Solubility at RT vortex->observe_rt soluble_rt Result: Soluble at RT observe_rt->soluble_rt Yes insoluble_rt Result: Insoluble/Slightly Soluble at RT observe_rt->insoluble_rt No reject_solvent Action: Reject as single solvent. (Consider as 'good' solvent for mixed pair) soluble_rt->reject_solvent heat_solvent Heat mixture to near boiling insoluble_rt->heat_solvent add_hot_solvent Add more solvent dropwise (up to 2 mL total) until solid dissolves heat_solvent->add_hot_solvent observe_hot Observe Solubility when Hot add_hot_solvent->observe_hot insoluble_hot Result: Insoluble when Hot observe_hot->insoluble_hot No soluble_hot Result: Soluble when Hot observe_hot->soluble_hot Yes reject_insoluble Action: Reject as solvent insoluble_hot->reject_insoluble cool_solution Allow solution to cool slowly to RT, then place in an ice bath soluble_hot->cool_solution observe_crystals Observe for Crystal Formation cool_solution->observe_crystals no_crystals Result: No/Poor Crystal Formation observe_crystals->no_crystals No crystals_form Result: Abundant Crystal Formation observe_crystals->crystals_form Yes consider_mixed Action: Consider for mixed-solvent system (as 'good' solvent) no_crystals->consider_mixed select_solvent Action: Select as IDEAL SINGLE SOLVENT crystals_form->select_solvent

Caption: Workflow for Empirical Solvent Screening.

Interpretation of Screening Results
  • Ideal Single Solvent: The compound is insoluble or sparingly soluble at room temperature but dissolves completely upon heating, and then forms abundant, well-defined crystals upon cooling. Ethanol, isopropanol, or acetonitrile are strong potential candidates for aromatic amides[6].

  • Potential Mixed-Solvent Pair:

    • A "Good" Solvent: The compound is highly soluble, even at room temperature (e.g., acetone, methanol).

    • A "Poor" Solvent (Anti-solvent): The compound is largely insoluble even when the solvent is boiling (e.g., water, hexane, toluene).

    • A viable pair is created by dissolving the compound in a minimum of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until turbidity (cloudiness) appears.

PART 2: Detailed Recrystallization Protocols

Safety Precaution: Always perform recrystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol A: Single-Solvent Recrystallization

This protocol is used when an ideal single solvent has been identified in the screening phase.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume). Add a magnetic stir bar or a boiling chip. Add the selected solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding hot solvent until the compound just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial to create a saturated solution, which maximizes the yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. Pre-heat a funnel (with fluted filter paper) and a receiving Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the impurities. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Causality: Using ice-cold solvent removes any adhering mother liquor (containing dissolved impurities) without significantly redissolving the desired product crystals.

  • Drying: Allow the crystals to dry on the filter funnel by pulling air through them for several minutes. Transfer the crystals to a watch glass or drying dish and dry to a constant weight, either in air or in a vacuum oven at a temperature well below the compound's melting point.

Protocol B: Mixed-Solvent Recrystallization

This protocol is used when a suitable "good" solvent and "poor" solvent (anti-solvent) pair has been identified. (e.g., Ethanol-Water, Acetone-Water).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Induce Saturation: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise with swirling until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Re-solubilization: Add a few drops of the hot "good" solvent until the solution becomes clear again. Causality: This step ensures the solution is perfectly saturated at the boiling point, preventing "oiling out" where the compound separates as a liquid instead of forming crystals.

  • Crystallization, Collection, Washing, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol (4.1). For the washing step, use a cold mixture of the two solvents in the approximate ratio used for the crystallization.

PART 3: Post-Recrystallization Analysis and Validation

A successful recrystallization must be validated by assessing the yield and purity of the final product.

Yield Calculation

Note that a recovery of 100% is impossible, as some product will always remain dissolved in the mother liquor. A typical recovery is often in the 60-90% range, depending on the solubility profile.

Purity Assessment: Melting Point Analysis

The most common and straightforward method to assess the purity of a crystalline solid is by determining its melting point range.

  • Pure Compounds: Exhibit a sharp melting point range (typically < 2 °C).

  • Impure Compounds: Show a depressed and broad melting point range.

Procedure:

  • Load a small amount of the dry, recrystallized product into a capillary tube.

  • Use a calibrated melting point apparatus to determine the temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid.

  • Compare this experimental melting point range to that of the crude starting material. A successful purification will result in a significant sharpening and elevation of the melting point range.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used; the compound is still too soluble at low temperatures.Re-heat the solution to boil off some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed crystal" of the pure compound if available.
"Oiling Out" (Compound separates as a liquid) The solution is supersaturated; the boiling point of the solvent is higher than the melting point of the solute; cooling is too rapid.Re-heat the solution to dissolve the oil. Add a small amount of additional "good" solvent and allow it to cool more slowly. For mixed-solvent systems, ensure you are not adding the anti-solvent too quickly.
Low Recovery/Yield Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration.Optimize the amount of solvent used. Ensure the washing solvent is ice-cold. Ensure the filtration apparatus is properly pre-heated for hot filtration.
Colored Impurities Remain The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use this sparingly as it can also adsorb the desired product.

Overall Recrystallization Workflow Diagram

Recrystallization_Overall_Workflow cluster_prep Preparation & Screening cluster_process Recrystallization Process cluster_analysis Validation crude Crude Solid This compound screening Solvent Screening Protocol (See Part 1) crude->screening decision Select Optimal System screening->decision dissolve 1. Dissolve in Minimum Hot Solvent decision->dissolve hot_filter 2. Hot Filtration (if needed) dissolve->hot_filter cool 3. Cool Slowly (RT then Ice Bath) hot_filter->cool collect 4. Collect Crystals (Vacuum Filtration) cool->collect wash 5. Wash with Ice-Cold Solvent collect->wash dry 6. Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product yield_calc Calculate % Yield pure_product->yield_calc mp_analysis Melting Point Analysis pure_product->mp_analysis

Caption: General Workflow for Recrystallization and Validation.

References

  • Branca, M., et al. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society, 131(30), 10711-8. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). EP1566376A1 - Preparation of amino acid amides.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-5-(4-aminophenoxy)benzamide (C13H13N3O2). Retrieved from [Link]

  • MDPI. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 26(20), 6249. Available at: [Link]

  • PubChem. (n.d.). 2-[4-(Aminomethyl)phenoxy]benzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • Scribd. (n.d.). Final Benzamide Preparations. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide. Retrieved from [Link]

  • ResearchGate. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 2-(4-Aminophenoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-(4-Aminophenoxy)benzamide, a molecule of interest in medicinal chemistry and materials science. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted approach to confirm identity, assess purity, and characterize the physicochemical properties of the compound. The guide integrates chromatographic, spectroscopic, and thermal analysis techniques, emphasizing the rationale behind procedural choices to ensure robust and reliable data generation.

Introduction

The this compound scaffold is a key structural motif present in various biologically active compounds, which have demonstrated a range of properties including antibacterial and antitumor effects.[1] Given its potential therapeutic relevance, the ability to meticulously characterize this molecule is paramount for any research or development program. Proper analytical characterization underpins the reliability of biological data and is a critical component of quality control and regulatory submission packages.

This application note presents an integrated analytical strategy employing orthogonal methods to provide a holistic understanding of this compound. We will move from establishing purity and quantifying the analyte using chromatography to confirming its molecular structure with spectroscopy and examining its solid-state properties through thermal analysis.

Physicochemical Properties & Structural Information

A foundational understanding of the molecule's basic properties is essential before commencing analytical work.

PropertyValue / DescriptionSource
IUPAC Name This compound-
CAS Number 307308-74-3[2]
Molecular Formula C₁₃H₁₂N₂O₂[3]
Molecular Weight 228.25 g/mol [2]
Monoisotopic Mass 242.090 g/mol PubChem
Predicted Boiling Point 433.4 ± 30.0 °C[2]
Predicted Density 1.261 ± 0.06 g/cm³[2]
Appearance White to off-white solid (Predicted)General knowledge of similar compounds
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and ethanol.General solubility trends for benzanilides[4]

Chemical Structure: Chemical structure of this compound

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are the cornerstone for determining the purity of a compound and quantifying its concentration in various matrices. They are essential for identifying and monitoring process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Principle: Reversed-phase HPLC (RP-HPLC) is the premier method for analyzing non-volatile, polar to moderately non-polar organic compounds like this compound. The molecule is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. Its aromatic rings and polar functional groups (amine, amide) provide strong UV absorbance, making UV detection highly suitable and sensitive.

Experimental Protocol: RP-HPLC with UV Detection

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water (diluent) to a final concentration of 1.0 mg/mL.

    • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

    • Prepare a working solution by diluting this stock to 0.1 mg/mL with the diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • The following parameters provide a robust starting point and should be optimized for the specific instrument and column used.[5][6]

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape and suppresses silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 15 minA gradient elution ensures that impurities with a wide range of polarities are eluted.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[5][6]
Column Temperature 35 °CMaintained temperature ensures run-to-run reproducibility.[6]
Injection Volume 10 µLA small volume minimizes potential peak distortion.
UV Detector 235 nm & 290 nmWavelengths selected based on predicted UV absorbance maxima for aminophenoxy structures.[7][8]
Run Time 20 minutesAllows for column re-equilibration.
  • System Suitability:

    • Perform five replicate injections of the working standard solution.

    • The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

  • Data Analysis:

    • Purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Purity Calculate->Report

Caption: Standard workflow for HPLC-based purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle: While HPLC is superior for the parent compound, GC-MS is an excellent tool for identifying and quantifying volatile or semi-volatile process impurities that may not be detected by HPLC, such as residual solvents or starting materials. The primary amine groups in the molecule can cause peak tailing on standard GC columns; therefore, derivatization is often recommended to improve chromatographic performance.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation (with Derivatization):

    • Accurately weigh 1 mg of the sample into a GC vial.

    • Add 500 µL of ethyl acetate and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS as a derivatizing agent.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection. This process converts the active hydrogens on the amine and amide groups to trimethylsilyl (TMS) ethers/amides, which are more volatile and less polar.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity column suitable for a wide range of organic molecules.
Inlet Temperature 280 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (50:1)Prevents column overloading.
Carrier Gas Helium, 1.2 mL/min (constant flow)Inert carrier gas standard for MS.
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 minA temperature ramp effectively separates compounds with different boiling points.
MS Transfer Line 290 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range m/z 40-600Covers the expected mass range of the derivatized compound and potential fragments.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide direct evidence of the molecular structure and are used to unequivocally confirm the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for elucidating the structure of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For a compound like this, 2D NMR techniques (e.g., COSY, HSQC) can further confirm assignments.[7][9]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • DMSO-d₆ is an excellent choice as it solubilizes the compound well and its residual solvent peak does not interfere with key analyte signals. The labile amine (NH₂) and amide (NH) protons are also readily observable in this solvent.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, a proton-decoupled experiment with several thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

Expected Spectral Features:

¹H NMR (Predicted in DMSO-d₆)MultiplicityIntegrationAssignment
~9.5-10.5 ppmbroad singlet1HAmide NH
~7.0-8.0 ppmmultiplet8HAromatic CH
~5.0 ppmbroad singlet2HAmine NH₂
¹³C NMR (Predicted)Assignment
~168 ppmAmide C =O
~110-160 ppmAromatic & Ether-linked C
Mass Spectrometry (MS)

Principle: MS provides the exact molecular weight of a compound, serving as a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition. Fragmentation patterns observed in MS/MS experiments can further validate the structure.

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in an HPLC-grade solvent like methanol or acetonitrile.

    • Add a trace amount of formic acid (0.1%) to promote protonation for positive ion mode analysis.

  • Instrumentation and Conditions:

    • Ionization Mode: ESI Positive

    • Expected Ions [M+H]⁺: m/z 229.0972

    • Expected Ions [M+Na]⁺: m/z 251.0791

    • Analysis Mode: Full scan for identification; product ion scan (MS/MS) on the [M+H]⁺ precursor for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is a rapid and reliable technique for confirming the presence of key structural motifs.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation:

    • Place a small amount of the solid powder directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal using the pressure clamp.

  • Data Acquisition:

    • Scan the sample from 4000 cm⁻¹ to 500 cm⁻¹.

    • Collect at least 32 scans and average them to obtain a high-quality spectrum.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3200N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3300 - 3100N-H StretchSecondary Amide (-CONH-)
1680 - 1640C=O Stretch ("Amide I" band)Amide (-C=O NH-)
1600 - 1450C=C StretchAromatic Ring
1270 - 1200C-O-C Stretch (asymmetric)Aryl Ether

Thermal Analysis for Solid-State Characterization

Thermal analysis techniques are crucial for characterizing the solid-state properties of a pharmaceutical compound, including its melting point, thermal stability, and potential polymorphism, which can impact bioavailability and formulation.[11][12]

Workflow Diagram: Integrated Analytical Approach

cluster_goal Analytical Goal cluster_method Recommended Method Identity Identity Confirmation HPLC HPLC-UV Identity->HPLC Retention Time MS HRMS Identity->MS Molecular Weight Purity Purity & Assay Purity->HPLC Primary GCMS GC-MS Purity->GCMS Volatiles Structure Structural Elucidation NMR NMR (1H, 13C) Structure->NMR Primary Structure->MS Confirmatory FTIR FTIR Structure->FTIR Functional Groups Properties Solid-State Properties DSC DSC Properties->DSC Melting, Polymorphism TGA TGA Properties->TGA Thermal Stability

Caption: Decision matrix for selecting analytical techniques.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a precise melting point, which is an important indicator of purity. It can also reveal other thermal events like glass transitions or polymorphic phase changes.[13]

Experimental Protocol:

  • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Place an empty, sealed pan on the reference side.

  • Heat the sample from 25 °C to a temperature well above its melting point (e.g., 250 °C) at a constant rate of 10 °C/min under a nitrogen atmosphere.

  • The sharp endothermic peak corresponds to the melting point (Tₘ) of the compound. A broad peak may suggest the presence of impurities.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the compound and identify the temperature at which it begins to decompose.[12][13]

Experimental Protocol:

  • Weigh 5-10 mg of the sample into a ceramic TGA pan.

  • Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • The resulting curve of mass vs. temperature will show a plateau where the compound is stable, followed by a sharp drop at the onset of decomposition.

Conclusion

The comprehensive analytical characterization of this compound requires an integrated approach utilizing orthogonal techniques. The methods outlined in this guide provide a robust framework for confirming the compound's identity, assessing its purity, elucidating its structure, and defining its solid-state properties. By combining chromatography (HPLC, GC-MS), spectroscopy (NMR, MS, FTIR), and thermal analysis (DSC, TGA), researchers and developers can generate a complete and reliable data package, ensuring the quality and integrity of their work.

References

  • Title: Supporting Information (NMR data for various benzamides) Source: American Chemical Society Publications URL: [Link]

  • Title: Benzamide at BMRB (Biological Magnetic Resonance Bank) Source: BMRB, University of Wisconsin-Madison URL: [Link]

  • Title: Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies Source: MDPI URL: [Link]

  • Title: 2-[4-(Aminomethyl)phenoxy]benzamide Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions Source: ResearchGate URL: [Link]

  • Title: Benzamide, N-(4-aminophenyl)- Source: NIST WebBook URL: [Link]

  • Title: Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives Source: National Institutes of Health (PMC) URL: [Link]

  • Title: 2-amino-5-(4-aminophenoxy)benzamide Source: PubChemLite URL: [Link]

  • Title: benzamide, 4-amino-N-[4-(4-methylphenoxy)phenyl]- - Optional[1H NMR] - Spectrum Source: SpectraBase URL: [Link]

  • Title: Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... Source: ResearchGate URL: [Link]

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  • Title: Benzamide Source: NIST WebBook URL: [Link]

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  • Title: Thermal, spectroscopic and DFT studies of solid benzamide Source: ResearchGate URL: [Link]

  • Title: IR Spectroscopy Source: Michigan State University URL: [Link]

  • Title: Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382 Source: PubMed, National Institutes of Health URL: [Link]

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  • Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link]

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Application Notes and Protocols for Characterizing the Cellular Activity of 2-(4-Aminophenoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Cell Biology Division
Abstract

This document provides a comprehensive, tiered strategy for characterizing the cellular activity of 2-(4-Aminophenoxy)benzamide, a novel compound with potential pharmacological relevance. Given that the benzamide scaffold is present in a wide array of clinically significant drugs, from PARP inhibitors to HDAC inhibitors, a systematic approach is essential to elucidate the biological effects of this new chemical entity.[1][2] We present a three-tiered assay system designed for researchers in drug discovery and cell biology. The workflow begins with a primary screen to assess general cytotoxicity, followed by a secondary assay to specifically measure effects on cell proliferation. Finally, a tertiary, mechanism-based assay is detailed to investigate a potential mode of action, using Histone Deacetylase (HDAC) inhibition as a scientifically-grounded example for this chemical class.[3][4] Each protocol is designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible data.

Introduction: A Strategic Approach to a Novel Benzamide Derivative

The benzamide functional group is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to target a diverse range of proteins, including enzymes critical to DNA repair and epigenetic regulation.[1][2] When encountering a novel compound such as this compound, for which public data on biological activity is scarce, a logical and phased screening cascade is the most effective path to understanding its potential.

This guide outlines such a cascade:

  • Tier 1: Foundational Cytotoxicity Screening. The initial step is to determine the concentration range at which the compound affects basic cell viability. This is critical for distinguishing targeted anti-proliferative or signaling effects from non-specific toxicity. We will utilize the MTT assay, a robust colorimetric method that measures metabolic activity as an indicator of cell viability.[5][6]

  • Tier 2: Specific Anti-Proliferation Assessment. Following the determination of a non-toxic concentration range, the next step is to investigate whether the compound has a specific inhibitory effect on cell division. The BrdU incorporation assay is ideal for this, as it directly measures DNA synthesis, a hallmark of proliferation.[7]

  • Tier 3: Mechanistic Hypothesis Testing. Based on the benzamide core structure, a plausible hypothesis is that the compound may inhibit enzymes like PARP or HDACs.[3][8] This guide details a cell-based assay for measuring HDAC activity, which plays a crucial role in gene transcription regulation and is a validated target in oncology.[4][9] A positive result in such an assay provides a strong lead for the compound's mechanism of action (MOA).

This structured approach ensures that research efforts are guided by data at each stage, efficiently moving from a broad phenotypic observation to a specific molecular interaction.

Experimental Workflow Overview

The following diagram illustrates the proposed tiered approach for characterizing this compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Mechanistic Assay A Dose-Response Treatment (e.g., 0.1 nM to 100 µM) B MTT Assay (Assess Metabolic Activity) A->B 24-72h incubation C Treat with Non-Toxic Doses (Determined from Tier 1) B->C Calculate IC50 Inform Dose Selection D BrdU Incorporation Assay (Measure DNA Synthesis) C->D 24-48h incubation E Treat with Active Doses (Determined from Tiers 1 & 2) D->E Confirm Anti-Proliferative Effect Inform Dose Selection F Cell-Based HDAC Activity Assay (Luminescence-based) E->F 4-24h incubation G G F->G Identify Potential MOA

Caption: Tiered experimental workflow for compound characterization.

Tier 1 Protocol: Cytotoxicity Assessment via MTT Assay
2.1. Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing cell viability.[5][6] Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by dissolving the crystals and measuring the absorbance at ~570 nm.[5]

2.2. Materials
  • Human colorectal carcinoma cell line (e.g., HCT116)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well flat-bottom cell culture plates

  • This compound (dissolved in DMSO to create a 10 mM stock)

  • MTT Reagent (5 mg/mL in PBS)

  • Detergent Reagent/Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

2.3. Step-by-Step Protocol
  • Cell Seeding: Trypsinize and count HCT116 cells. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of the this compound stock solution in culture medium. The final concentrations should range from 0.1 nM to 100 µM. Include a "vehicle control" (DMSO only, at the highest concentration used) and "medium only" blank controls.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Return the plate to the incubator for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT Reagent to each well. Incubate for 2-4 hours at 37°C, until a purple precipitate is clearly visible under a microscope.[5]

  • Solubilization: Add 100 µL of Detergent Reagent to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Data Acquisition: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader.

2.4. Data Analysis and Expected Results

The viability of cells in each well is calculated relative to the vehicle control. The resulting data is plotted as percent viability versus log-transformed compound concentration to generate a dose-response curve, from which the IC₅₀ (half-maximal inhibitory concentration) can be determined.

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
0 (Vehicle)1.25100%
0.11.2297.6%
11.1592.0%
50.9576.0%
100.6552.0%
500.2016.0%
1000.1512.0%
Caption: Example data from an MTT cytotoxicity assay.
Tier 2 Protocol: Cell Proliferation Analysis via BrdU Incorporation
3.1. Principle

This assay measures the rate of new DNA synthesis. 5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine.[7] When added to cell culture, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle. This incorporated BrdU can be detected using a specific anti-BrdU antibody, typically conjugated to an enzyme like horseradish peroxidase (HRP) for colorimetric detection. A decrease in BrdU incorporation indicates an anti-proliferative effect.[7]

3.2. Materials
  • HCT116 cells and culture medium

  • 96-well plates

  • This compound

  • BrdU Cell Proliferation ELISA Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU-HRP antibody, substrate, and stop solution)

  • Microplate reader

3.3. Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed 5,000 cells per well and incubate for 24 hours. Treat cells with sub-lethal concentrations of the compound (e.g., from the IC₂₀ down to lower concentrations, as determined in Tier 1) for 24-48 hours.

  • BrdU Labeling: Add the BrdU labeling reagent to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Remove the medium and fix the cells using the kit's fixing/denaturing solution. This step is crucial as it immobilizes the cells and denatures the DNA, making the incorporated BrdU accessible to the antibody.

  • Antibody Incubation: Wash the wells and add the anti-BrdU-HRP antibody conjugate. Incubate for 60-90 minutes at room temperature.

  • Substrate Addition: Wash away the unbound antibody and add the TMB substrate. A blue color will develop in proportion to the amount of bound enzyme.

  • Stopping the Reaction: Add the stop solution, which will turn the color yellow.

  • Data Acquisition: Measure the absorbance at 450 nm within 30 minutes of stopping the reaction.

Tier 3 Protocol: Mechanistic Assay for HDAC Activity
4.1. Principle

Histone Deacetylases (HDACs) are enzymes that remove acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression.[3][4] Aberrant HDAC activity is linked to cancer.[9] This assay uses a luminogenic substrate that can only be processed by a developer enzyme after it has been deacetylated by cellular HDACs. The resulting luminescence is proportional to the overall HDAC activity in the cell. A potent HDAC inhibitor will reduce this signal.[3][9]

HDAC_Pathway cluster_pathway HDAC-Mediated Gene Silencing cluster_inhibition Inhibition by Compound Histone Histone Tail (Lysine-COCH3) HDAC HDAC Enzyme Histone->HDAC Substrate Deacetylated_Histone Deacetylated Histone (Lysine) HDAC->Deacetylated_Histone Removes Acetyl Group Chromatin Condensed Chromatin Deacetylated_Histone->Chromatin Leads to Gene Gene Silencing Chromatin->Gene Compound This compound Compound->HDAC Inhibits

Caption: Simplified HDAC signaling and point of inhibition.

4.2. Materials
  • HCT116 cells and culture medium

  • White, opaque 96-well plates (for luminescence assays)

  • This compound

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control HDAC inhibitor.[3]

  • Luminogenic HDAC Class I/II Assay Kit (e.g., HDAC-Glo™ I/II)[9]

  • Luminometer

4.3. Step-by-Step Protocol
  • Cell Seeding: Seed HCT116 cells in a white, opaque 96-well plate at a density of 10,000 cells per well in 100 µL of medium. Incubate for 24 hours.

  • Treatment: Treat cells with the test compound and a positive control inhibitor (e.g., Vorinostat) over a range of concentrations. Incubate for 4-24 hours.

  • Assay Reagent Preparation: Prepare the HDAC-Glo™ I/II reagent according to the manufacturer's instructions. This typically involves mixing a substrate with a developer solution.

  • Lysis and Signal Generation: Add an equal volume (100 µL) of the prepared reagent directly to each well. This lyses the cells and initiates the enzymatic reactions.

  • Incubation: Place the plate on a shaker for 1-2 minutes to ensure mixing, then incubate at room temperature for 15-30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

4.4. Data Analysis and Interpretation

A reduction in the luminescent signal relative to the vehicle-treated control indicates HDAC inhibition. The data should be plotted as a dose-response curve to determine the IC₅₀ for HDAC inhibition. A potent effect (e.g., in the nanomolar to low micromolar range) suggests that this compound may function as an HDAC inhibitor.[3]

CompoundConcentration (µM)Luminescence (RLU)% HDAC Activity
Vehicle0850,000100%
Test Compound0.1790,50093%
Test Compound1552,50065%
Test Compound10127,50015%
Vorinostat (Control)193,50011%
Caption: Example data from a cell-based HDAC activity assay.
References
  • Cote, A. et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports. Available at: [Link][3][4]

  • National Center for Biotechnology Information, PubMed. (2018). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. PubMed. Available at: [Link]

  • Jaffery, R. et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link][6]

  • Murai, J. et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One. Available at: [Link][8]

  • Concept Life Sciences. (n.d.). Cell-Based Assay Development. Concept Life Sciences. Available at: [Link]

  • O'Donnell, M. et al. (2013). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Visualized Experiments. Available at: [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. Available at: [Link]

  • ABClonal. (2019). 4 Methods for Measuring Cell Proliferation. ABClonal. Available at: [Link]

  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. Available at: [Link]

  • Sygnature Discovery. (n.d.). Cell Based Assays Development. Sygnature Discovery. Available at: [Link]

  • ResearchGate. (2018). (PDF) Identification of HDAC inhibitors using a cell-based HDAC I/II assay. ResearchGate. Available at: [Link]

  • BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. Available at: [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH. Available at: [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]

  • National Center for Biotechnology Information, PubMed. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PubMed. Available at: [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • Narayanan, S. et al. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Anti-cancer Drug Design. Available at: [Link][1]

  • Wang, P. et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry. Available at: [Link][10]

  • Wang, X. et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]

  • ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information, PubMed. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PubMed. Available at: [Link]

  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators. MDPI. Available at: [Link]

  • Li, X. et al. (2023). Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. European Journal of Medicinal Chemistry. Available at: [Link][2]

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Application Notes & Protocols: Screening 2-(4-Aminophenoxy)benzamide for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Drug Discovery Division

Abstract

The protein kinase family represents one of the most critical target classes for modern drug discovery, particularly in oncology and immunology. Identifying novel, selective, and potent kinase inhibitors is a cornerstone of therapeutic development. The benzamide scaffold is a well-recognized privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3][4] This document provides a comprehensive guide for researchers on how to conduct a robust in vitro screening campaign to evaluate the kinase inhibitory potential of "2-(4-Aminophenoxy)benzamide," a representative small molecule from this chemical class. We present a strategic, multi-tiered approach, beginning with a high-throughput primary screen to identify initial activity, followed by secondary assays to confirm hits, determine potency (IC50), and elucidate the preliminary mechanism of action. This guide emphasizes the causality behind experimental choices, ensuring protocols are self-validating and grounded in established scientific principles.

Introduction: The Rationale for Screening Benzamide Scaffolds

Protein kinases orchestrate a vast array of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism of signal transduction.[5] Dysregulation of kinase activity is a hallmark of many diseases, making them prime therapeutic targets.[6] The majority of small molecule kinase inhibitors developed to date are ATP-competitive, binding to the highly conserved ATP pocket in the kinase catalytic domain.[7][8][9]

The this compound scaffold (Figure 1) presents several features that make it an attractive candidate for a kinase inhibitor library. Its structure contains key hydrogen bond donors and acceptors and a diaryl ether linkage that can orient aromatic rings into hydrophobic pockets within the ATP-binding site, mimicking interactions made by the adenine region of ATP.[5] Given that related benzamide structures have shown diverse biological activities, a systematic screening of this compound against a panel of kinases is a logical starting point for hit discovery.[3][4][10][11][12]

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

This guide details a two-stage screening protocol:

  • Primary Screening: A broad, high-throughput screen using a luminescence-based assay to rapidly assess the compound's activity against a large panel of kinases at a single concentration.

  • Secondary "Hit-to-Lead" Assays: Confirmatory testing of initial "hits" to generate dose-response curves and determine IC50 values, followed by mechanistic assays to probe for ATP-competitiveness.

Assay Selection: Choosing the Right Tool for the Job

Selecting the appropriate assay technology is critical for generating reliable data.[13] While radiometric assays using [γ-³²P]-ATP are considered the gold standard for directly measuring substrate phosphorylation, they pose safety and disposal challenges.[6][14] For high-throughput screening (HTS), non-radioactive, homogeneous ("mix-and-read") formats are preferred for their simplicity and automation compatibility.[15][16][17]

Primary Screening: Luminescence-Based ADP Detection

For the primary screen, we recommend a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, such as the ADP-Glo™ Kinase Assay.

  • Principle: This assay measures kinase activity by quantifying the amount of ADP produced, which is then converted back to ATP in a subsequent reaction. The newly synthesized ATP is detected by a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to kinase activity.[17][18]

  • Why this choice?

    • Universality: It can be used for virtually any kinase, regardless of the substrate type (peptide, protein, etc.).[19][20]

    • High Sensitivity: The assay can detect low levels of ATP consumption, allowing for the use of lower enzyme concentrations.[17]

    • Robustness: It generates a stable "glow-type" luminescent signal and shows low susceptibility to interference from library compounds.[19][20] This results in excellent Z'-factor values, a statistical measure of assay quality.[19]

Secondary Screening & Mechanistic Studies: Fluorescence Polarization (FP)

For hit confirmation and initial mechanism-of-action studies, a Fluorescence Polarization (FP) based assay is an excellent orthogonal choice.

  • Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[21][22] In a competitive binding assay format, a fluorescently labeled tracer (a known ligand for the kinase's ATP pocket) is displaced by the test inhibitor. Displacement of the small tracer from the large kinase enzyme results in faster tumbling and a decrease in the polarization of emitted light.[23][24][25]

  • Why this choice?

    • Orthogonal Method: Using a different detection technology helps to eliminate false positives arising from assay-specific artifacts (e.g., light-scattering or colored compounds that might interfere with luminescence).

    • Direct Binding Information: Unlike activity-based assays, FP directly measures the binding of the inhibitor to the kinase, providing direct evidence of target engagement.[23]

    • ATP-Competition: The competitive format inherently demonstrates that the inhibitor binds at or near the ATP pocket, providing crucial early mechanistic insight.[23]

Experimental Workflows & Protocols

The overall screening strategy is depicted in the workflow diagram below. This structured approach ensures that resources are focused on the most promising hits.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action Compound This compound Stock Solution (10 mM in DMSO) PrimaryScreen Single-Point HTS @ 10 µM vs Kinase Panel (e.g., 96 kinases) Assay: ADP-Glo™ (Luminescence) Compound->PrimaryScreen DataAnalysis1 Data Analysis: Calculate % Inhibition Identify 'Hits' (e.g., >50% Inhibition) PrimaryScreen->DataAnalysis1 DoseResponse Dose-Response Assay (10-point curve) for confirmed 'Hits' Assay: ADP-Glo™ DataAnalysis1->DoseResponse Primary Hits IC50 IC50 Value Calculation (Potency Determination) DoseResponse->IC50 FP_Assay Orthogonal Secondary Screen Assay: Fluorescence Polarization (FP) Competition Binding Assay IC50->FP_Assay Potent Hits ATP_Comp Confirmation of ATP-Competitive Binding FP_Assay->ATP_Comp

Caption: Overall workflow for kinase inhibitor screening.
Protocol 1: Primary HTS using ADP-Glo™ Kinase Assay

This protocol is designed for screening this compound at a single concentration (e.g., 10 µM) against a panel of kinases in a 96- or 384-well plate format.

A. Materials & Reagents:

  • Kinase Enzyme Systems (Recombinant Kinase, Substrate, Assay Buffer)

  • ADP-Glo™ Kinase Assay Kit (Promega)[17]

  • This compound (Test Compound)

  • Staurosporine (Positive Control Inhibitor)

  • ATP, ultra-pure

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • White, opaque multiwell assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate shaker

  • Luminometer

B. Preparation of Reagents:

  • Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a 200 µM working solution (2X final concentration) in 1X Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%, as higher concentrations can affect kinase activity.[23][26][27]

  • Controls:

    • Positive Control: Prepare a 200 µM working solution of Staurosporine (a broad-spectrum kinase inhibitor) in 1X Kinase Assay Buffer.

    • Vehicle (Negative) Control: Prepare a solution of 1X Kinase Assay Buffer containing the same final DMSO concentration as the test compound wells (e.g., 1%).[28]

    • "No Enzyme" Control: 1X Kinase Assay Buffer without kinase enzyme to determine background signal.

  • Kinase Reaction Master Mix: For each kinase to be tested, prepare a master mix containing the specific kinase and its substrate in 1X Kinase Assay Buffer.

  • ATP Solution: Prepare a 2X ATP solution at the desired concentration (often at or near the Km for each specific kinase) in 1X Kinase Assay Buffer.

C. Assay Procedure (per well):

  • Add 2.5 µL of Test Compound, Positive Control, or Vehicle Control to the appropriate wells of a white assay plate.

  • Add 2.5 µL of the Kinase/Substrate Master Mix to all wells except the "No Enzyme" control.

  • To start the reaction, add 5 µL of the 2X ATP solution to all wells. The total reaction volume is now 10 µL.

  • Mix the plate on a plate shaker for 30 seconds.

  • Incubate the plate at 30°C for 60 minutes (incubation time may need optimization for each kinase).

  • Stop the kinase reaction and initiate ADP detection by adding 10 µL of ADP-Glo™ Reagent to each well.

  • Mix the plate and incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to each well.

  • Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[20]

  • Read luminescence on a plate reader.

D. Data Analysis:

  • Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_No_Enzyme) / (Signal_Vehicle_Control - Signal_No_Enzyme))

  • Identify "hits" as compounds that show inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the vehicle control).

Protocol 2: IC50 Determination and FP Secondary Assay

This protocol is for hits identified in the primary screen. It first confirms the hit in a dose-response format using ADP-Glo™ and then uses an orthogonal FP assay to determine the IC50 value via direct binding.

A. Materials & Reagents:

  • Hit Kinase Enzyme and corresponding FP tracer (e.g., a fluorescently labeled ATP-competitive ligand)

  • FP Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (Test Compound)

  • Unlabeled Staurosporine (Positive Control)

  • DMSO

  • Black, low-volume multiwell assay plates

  • Plate reader with fluorescence polarization capabilities

B. Assay Procedure (FP Competition Assay):

  • Compound Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. A typical 10-point, 3-fold dilution series might start from a 10 mM stock. Then, dilute this series into the FP Assay Buffer to create 2X working solutions.

  • Assay Setup: In a black assay plate, add components in the following order:

    • 5 µL of 2X Test Compound dilution or control (Vehicle or Positive Control).

    • 5 µL of a 2X solution of the Kinase in FP Assay Buffer.

    • Mix and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[16]

  • Initiate Competition: Add 10 µL of a 1X solution of the fluorescent tracer to all wells. The final volume is 20 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read Plate: Measure fluorescence polarization (mP) on a compatible plate reader.

C. Data Analysis:

  • Plot the mP values against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (variable slope) equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent tracer.[29]

Data Presentation & Interpretation

Raw data and calculated results should be organized clearly. Below are examples of how to present the data from the screening campaign.

Table 1: Example Primary Screening Results for this compound (10 µM)

Kinase Target Avg. Luminescence (RLU) % Inhibition Hit? ( >50%)
Kinase A 1,560,000 8.5% No
Kinase B 350,000 81.2% Yes
Kinase C 1,230,000 26.8% No
Kinase D 710,000 61.5% Yes
Vehicle Ctrl 1,705,000 0% -

| Pos. Ctrl | 85,000 | 95.0% | - |

Table 2: Example IC50 Determination for Confirmed Hits

Compound Target Assay Method IC50 (nM)
This compound Kinase B ADP-Glo™ 250 nM
This compound Kinase B FP 285 nM
This compound Kinase D ADP-Glo™ 1,150 nM
This compound Kinase D FP 1,320 nM

| Staurosporine (Control) | Kinase B | ADP-Glo™ | 15 nM |

Visualizing Key Concepts

Visual diagrams are essential for conveying complex biological pathways and experimental designs.

G cluster_pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Response Cellular Response (Proliferation, Survival) TF->Response Regulates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->MEK Inhibits ATP Binding

Caption: A potential target pathway for a novel kinase inhibitor.

Conclusion and Future Directions

This guide outlines a robust, efficient, and scientifically rigorous workflow for evaluating the kinase inhibitor potential of novel chemical entities like this compound. By employing a primary HTS followed by orthogonal, dose-response secondary assays, researchers can confidently identify and characterize new inhibitors. The confirmation of activity with a direct binding assay like fluorescence polarization provides strong evidence for an ATP-competitive mechanism.

Following this initial screening cascade, promising hits like the hypothetical inhibition of "Kinase B" would be subjected to broader selectivity profiling against a larger panel of kinases to assess off-target effects.[13][30] Subsequent steps in the drug discovery process would include cell-based assays to confirm activity in a physiological context, followed by lead optimization to improve potency, selectivity, and drug-like properties.[13]

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Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-(4-Aminophenoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating 2-(4-Aminophenoxy)benzamide

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Benzamide derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant antimicrobial activity against a range of pathogens.[1][2][3] The core structure of benzamide offers a versatile scaffold for chemical modification, allowing for the fine-tuning of its biological activity. The specific compound, this compound, incorporates an aminophenoxy moiety, a feature present in other biologically active molecules, warranting a thorough investigation of its antimicrobial potential.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the in vitro antimicrobial properties of this compound. The protocols described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring methodological robustness and data reproducibility.[4][5][6][7][8][9][10] The primary objective is to determine the compound's spectrum of activity and potency through a series of standardized assays, including the determination of the Minimum Inhibitory Concentration (MIC), qualitative assessment via Disk Diffusion, and evaluation of cidal activity through the Minimum Bactericidal Concentration (MBC) test.

PART 1: PRELIMINARY CONSIDERATIONS & PREPARATION

Safety, Handling, and Storage of this compound

Prior to experimentation, it is imperative to consult the Safety Data Sheet (SDS) for this compound and related benzamide compounds.[11][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle the compound in a well-ventilated area or a chemical fume hood.[12][13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[12]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, regional, and national regulations.[12][13]

Preparation of Stock Solution

The solubility of this compound must be empirically determined.

  • Solvent Selection: Test the solubility in common solvents such as sterile deionized water, dimethyl sulfoxide (DMSO), or ethanol. The chosen solvent should not exhibit antimicrobial activity at the concentrations used in the assay.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 1000 times the highest anticipated MIC) in the selected solvent.

  • Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter if the solvent allows and the compound is heat-labile.

Selection and Preparation of Microbial Cultures

A panel of clinically relevant and quality control microbial strains should be used to determine the spectrum of activity.

Recommended Bacterial Strains:

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25922)

    • Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

Inoculum Preparation (Standardized to 0.5 McFarland):

The preparation of a standardized inoculum is a critical step for the reproducibility of susceptibility testing.[14][15]

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline (0.85% NaCl) or a suitable broth.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or using a spectrophotometer (absorbance at 625 nm should be 0.08 to 0.13). A 0.5 McFarland standard corresponds to approximately 1.5 x 10^8 CFU/mL.[16]

  • This standardized suspension must be used within 15 minutes of preparation.[16]

PART 2: CORE ANTIMICROBIAL ASSAYS

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][19]

Protocol:

  • Plate Preparation: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

  • Compound Dilution: Add 50 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[18][20]

  • Inoculation: Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: Wells containing CAMHB and inoculum, but no test compound.

    • Sterility Control: Wells containing CAMHB only.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compound, CAMHB, and inoculum.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[18]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results A Prepare Compound Stock D Perform Serial Dilution of Compound A->D B Prepare 0.5 McFarland Inoculum E Inoculate Wells B->E C Prepare 96-Well Plate with Broth C->D D->E F Incubate Plate (16-20h, 35°C) E->F G Visually Inspect for Turbidity F->G H Determine MIC G->H

Hypothetical MIC Data Presentation:

Test OrganismStrain IDMIC (µg/mL) of this compound
Staphylococcus aureusATCC 292138
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 27853>128
Enterococcus faecalisATCC 2921216
Agar Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[21][22][23] It is based on the principle of diffusion of the compound from an impregnated disk through the agar.[21]

Protocol:

  • Plate Preparation: Use Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.[21][24]

  • Inoculation: Dip a sterile cotton swab into the 0.5 McFarland standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[16][22] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[16][22]

  • Drying: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[22]

  • Disk Preparation and Application:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of this compound. The optimal concentration needs to be determined empirically.

    • Aseptically place the disks on the inoculated agar surface, ensuring firm contact.[24] Disks should be at least 24 mm apart from center to center.[21]

  • Controls:

    • Positive Control: A disk with a known effective antibiotic.

    • Negative Control: A blank disk with the solvent used for the test compound.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[16]

  • Result Interpretation: Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters.[24] The size of the zone correlates with the susceptibility of the organism to the compound.

Disk_Diffusion_Workflow A Prepare 0.5 McFarland Inoculum B Inoculate MHA Plate for Confluent Growth A->B C Prepare & Apply Compound-Impregnated Disks B->C D Incubate Plate (16-20h, 35°C) C->D E Measure Zone of Inhibition (mm) D->E F Interpret Susceptibility E->F

Hypothetical Zone of Inhibition Data:

Test OrganismStrain IDZone of Inhibition (mm)
Staphylococcus aureusATCC 2921318
Escherichia coliATCC 2592212
Pseudomonas aeruginosaATCC 278536 (no inhibition)
Enterococcus faecalisATCC 2921215
Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[19][25] This assay is a crucial follow-up to the MIC test to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[20]

Protocol:

  • Perform MIC Assay: First, determine the MIC of this compound as described in section 2.1.

  • Subculturing: From the wells of the MIC plate showing no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[19] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[25]

PART 3: ADVANCED PROTOCOL - TIME-KILL KINETIC ASSAY

A time-kill kinetic assay provides a dynamic picture of the antimicrobial agent's activity over time.[26][27]

Protocol:

  • Preparation: In flasks or tubes containing CAMHB, add this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.[28][29]

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control flask without the compound.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[29][30] Perform serial dilutions and plate onto antibiotic-free agar to determine the viable cell count (CFU/mL).

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours and count the colonies.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[26] A bacteriostatic effect is observed when there is little change in the CFU/mL over time compared to the initial inoculum.[26]

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial antimicrobial characterization of this compound. The data generated from these assays will establish its spectrum of activity, potency (MIC), and cidal potential (MBC and time-kill kinetics). Positive findings from these in vitro studies would justify further investigation, including mechanism of action studies, cytotoxicity assays against mammalian cell lines, and in vivo efficacy studies in animal models of infection. This systematic approach is essential for the progression of novel antimicrobial candidates through the drug development pipeline.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-(4-Aminophenoxy)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of "2-(4-Aminophenoxy)benzamide." This document is designed for researchers, medicinal chemists, and process development professionals to diagnose and resolve common challenges, particularly low reaction yields, encountered during the synthesis of this important structural motif. We will explore the causality behind experimental choices, provide actionable troubleshooting steps, and offer optimized protocols grounded in established chemical principles.

Section 1: Understanding the Core Synthesis

The synthesis of this compound typically involves the formation of a diaryl ether bond. The most common strategies are the Nucleophilic Aromatic Substitution (SNAr) and the copper-catalyzed Ullmann Condensation. Both pathways involve the coupling of a 2-substituted benzamide derivative with 4-aminophenol.

The SNAr reaction relies on an electron-deficient aryl halide, where the benzamide's carbonyl group provides moderate activation, reacting with the nucleophilic phenoxide of 4-aminophenol.[1][2] The Ullmann condensation, a more classical but highly effective method, uses a copper catalyst to facilitate the coupling, often under milder conditions than traditional SNAr reactions might require, especially for less activated aryl halides.[3][4]

Main_Reaction_Pathway cluster_conditions Reaction Conditions 2-Halobenzamide 2-Halobenzamide (X = F, Cl) Conditions Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMSO, DMF) Heat (80-150 °C) (Optional: Cu(I) catalyst for Ullmann) 4-Aminophenol 4-Aminophenol 4-Aminophenol->Conditions Product This compound Conditions->Product Byproduct Salt (e.g., KX)

Figure 1: General synthetic scheme for this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows very low conversion of starting materials. What are the likely causes?

A1: Low or no conversion is a frequent issue that typically points to problems with reaction setup, reagent quality, or insufficient activation.

  • Inadequate Temperature: Ullmann couplings and many SNAr reactions require significant thermal energy.[3] Reactions conducted below the optimal temperature will proceed very slowly, if at all.

    • Troubleshooting Step: Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and potential decomposition by TLC or LC-MS. For Ullmann reactions, temperatures often range from 110-150 °C.

  • Ineffective Base: The reaction requires a base to deprotonate the hydroxyl group of 4-aminophenol, forming the more potent phenoxide nucleophile.

    • Troubleshooting Step: Ensure the base is strong enough and sufficiently soluble in the reaction medium. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ can significantly increase the rate. Ensure the base is finely powdered and dry.

  • Presence of Water: Moisture can be highly detrimental. Water can hydrolyze activated intermediates and protonate the phenoxide nucleophile, rendering it inactive.

    • Troubleshooting Step: Use anhydrous solvents (e.g., dry DMSO or DMF) and ensure all glassware is oven-dried. Dry reagents like K₂CO₃ in an oven before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.

  • Catalyst Inactivity (Ullmann Reaction): If performing a copper-catalyzed reaction, the copper source may be oxidized or the chosen ligand may be inappropriate.

    • Troubleshooting Step: Use a fresh source of a Cu(I) salt, such as CuI. If yields are still low, introduce a chelating ligand (e.g., L-proline, phenanthroline) which can solubilize the copper and accelerate the catalytic cycle.

Q2: My TLC/LC-MS shows multiple product spots and the yield of my desired compound is poor. What are the common side reactions?

A2: The presence of multiple byproducts suggests a lack of selectivity or degradation of materials. The structure of 4-aminophenol, with two distinct nucleophilic centers (amine and hydroxyl), is a primary source of side reactions.

  • N-Arylation vs. O-Arylation: The primary competition is between the phenoxide and the aniline nitrogen attacking the 2-halobenzamide. While O-arylation is generally favored under these conditions to form the diaryl ether, N-arylation can occur, leading to the formation of 2-(4-hydroxyanilino)benzamide.

  • Double Arylation: It is possible for a second molecule of 2-halobenzamide to react with the free amino group of the desired product, leading to a high-molecular-weight impurity.

  • Oxidative Degradation: 4-aminophenol is highly susceptible to oxidation, especially at elevated temperatures in the presence of air and base, leading to the formation of colored polymeric materials.

Side_Reactions Reactants 2-Halobenzamide + 4-Aminophenol Desired_Product O-Arylation Product (Desired Ether) Reactants->Desired_Product Favored Pathway N_Arylation N-Arylation Product (Aniline Impurity) Reactants->N_Arylation Side Reaction Oxidation Oxidative Polymerization Reactants->Oxidation Degradation Double_Arylation Double Arylation (High MW Impurity) Desired_Product->Double_Arylation Side Reaction (with excess halide)

Figure 2: Potential side reactions in the synthesis.
Q3: My crude product is a dark, tar-like substance. How can I prevent this and improve purification?

A3: Dark coloration is almost always due to the oxidation of 4-aminophenol.

  • Prevention:

    • Inert Atmosphere: Rigorously exclude oxygen by running the reaction under a nitrogen or argon atmosphere.

    • Reagent Quality: Use high-purity 4-aminophenol. Older bottles may already contain oxidized impurities.

    • Controlled Heating: Avoid excessive temperatures or prolonged reaction times, which accelerate decomposition. Monitor the reaction closely and stop it once the starting material is consumed.

  • Purification:

    • Aqueous Workup: After cooling, quench the reaction mixture in water and adjust the pH. The desired product may precipitate.

    • Charcoal Treatment: If the isolated crude solid is colored, dissolve it in a suitable solvent (e.g., Ethyl Acetate, Methanol) and treat with a small amount of activated charcoal. Heat briefly, then filter hot through a pad of celite to remove the charcoal and adsorbed impurities.

    • Chromatography: Column chromatography on silica gel is often necessary to separate the desired product from closely related impurities.

    • Recrystallization: This is an effective final purification step to obtain a high-purity, crystalline product.

Q4: How can I systematically optimize my reaction conditions for better yield?

A4: A systematic approach is key to optimization. Vary one parameter at a time while keeping others constant. The table below provides recommended starting points and ranges for key variables.

ParameterRecommended Starting PointOptimization RangeRationale & Key Considerations
Solvent Anhydrous DMSODMF, NMP, DioxaneHigh-boiling polar aprotic solvents are essential for dissolving reactants and reaching necessary temperatures.[3]
Base K₂CO₃ (2.2 equiv.)Cs₂CO₃, K₃PO₄ (2.0-3.0 equiv.)A stronger, non-nucleophilic base increases phenoxide concentration. Stoichiometry is critical.
Temperature 120 °C100 - 150 °CBalance reaction rate against the thermal stability of 4-aminophenol. Monitor by TLC/LC-MS.
Aryl Halide 2-Fluorobenzamide2-ChlorobenzamideFor SNAr, fluoride is a better leaving group than chloride.[1] For Ullmann, reactivity is often I > Br > Cl.
Catalyst (Ullmann) CuI (10 mol%)5-20 mol%Catalyst loading should be minimized for cost and ease of removal, but sufficient for efficient turnover.
Ligand (Ullmann) L-proline (20 mol%)Phenanthroline, other amino acidsLigands accelerate the reaction, allowing for lower temperatures and improving yields.

Section 3: Recommended Experimental Protocols

Protocol 1: Copper-Catalyzed Ullmann Synthesis (General Procedure)
  • Setup: To an oven-dried Schlenk flask, add 2-chlorobenzamide (1.0 equiv.), 4-aminophenol (1.2 equiv.), potassium carbonate (K₂CO₃, 2.2 equiv., finely powdered and dried), and Copper(I) Iodide (CuI, 0.1 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.5 M with respect to the 2-chlorobenzamide.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the mixture to room temperature and pour it into ice water. Acidify to pH ~5-6 with 1M HCl. Collect the resulting precipitate by vacuum filtration.

  • Purification: Purify the crude solid by column chromatography (e.g., Hexane:Ethyl Acetate gradient) followed by recrystallization from a suitable solvent system (e.g., Ethanol/water).

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: A starting point is 1:1 Hexane:Ethyl Acetate. Adjust polarity as needed.

  • Visualization: UV light (254 nm). Staining with potassium permanganate or ninhydrin can also be effective.

  • Analysis: Spot the starting materials for reference. An ideal reaction will show the consumption of the limiting reagent and the appearance of a single major product spot with a different Rf value.

Section 4: Troubleshooting Workflow

If you are experiencing low yield, follow this logical workflow to diagnose and resolve the issue.

Troubleshooting_Workflow cluster_low_conversion Low Conversion Issues cluster_good_conversion Good Conversion, Low Isolated Yield start Low Yield Observed check_conversion Check Reaction Conversion (TLC / LC-MS) start->check_conversion low_temp Increase Temperature check_conversion->low_temp < 50% Conversion side_reactions Multiple Spots on TLC? check_conversion->side_reactions > 50% Conversion bad_base Switch to Stronger Base (e.g., Cs₂CO₃) low_temp->bad_base wet_reagents Ensure Anhydrous Conditions bad_base->wet_reagents catalyst_issue Check Catalyst/Ligand (for Ullmann reaction) wet_reagents->catalyst_issue dark_color Product is Dark/Tarry? side_reactions->dark_color Yes workup_loss Optimize Workup & Purification side_reactions->workup_loss No use_inert Use Inert Atmosphere dark_color->use_inert purify_sm Purify Starting Materials use_inert->purify_sm purify_sm->workup_loss

Figure 3: A logical workflow for troubleshooting low yields.

References

  • BenchChem (2025). optimization of reaction conditions for synthesizing benzamides.
  • BenchChem (2025). Application Notes and Protocols for the Synthesis of 2-(4-hydroxyphenoxy)
  • Wikipedia.
  • Shang, Y., et al. (2023). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction.
  • BenchChem (2025). strategies to reduce impurities in benzamide synthesis.
  • MDPI (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirfeld Analysis, and DFT Studies.
  • BenchChem (2025).
  • National Institutes of Health (PMC). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
  • National Institutes of Health (PMC). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
  • BenchChem (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
  • BenchChem (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • BenchChem (2025).
  • BenchChem (2025). Identifying and minimizing side reactions in benzamide synthesis.
  • Kwan, E. E. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Chemistry LibreTexts (2025). 16.
  • Organic Chemistry Portal. Ullmann Reaction.

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Technical Support Center: Troubleshooting Side-Product Formation in 2-(4-Aminophenoxy)benzamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 2-(4-aminophenoxy)benzamide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with side-product formation and impurities during their experimental work. We will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)
Q1: I'm seeing an unexpected major impurity in my crude reaction mixture with the same mass as my product. What is the likely culprit?

A: The most probable identity of an isomeric impurity is the product of a Smiles Rearrangement. This is a classic intramolecular nucleophilic aromatic substitution reaction that is common in molecules with the structural features of your target compound.[1]

The Causality Behind the Rearrangement:

The synthesis of the ether linkage in this compound often involves reacting a 2-halobenzamide derivative with 4-aminophenol under basic conditions (e.g., Ullmann condensation).[2] The benzamide's carbonyl group is an electron-withdrawing group, which "activates" the aromatic ring it's attached to, making it susceptible to nucleophilic attack.[1][3]

Under basic conditions or at elevated temperatures, the nitrogen atom of the primary amide can be deprotonated. This deprotonated amide is a potent intramolecular nucleophile. It can attack the ipso-carbon of the phenoxy ring (the carbon atom directly attached to the ether oxygen), leading to a five-membered spirocyclic intermediate known as a Meisenheimer complex.[4] This complex then collapses, cleaving the C-O ether bond and forming a new C-N bond, resulting in the rearranged isomer, N-(2-hydroxyphenyl)-4-aminobenzamide.

Visualizing the Smiles Rearrangement Mechanism:

Caption: Mechanism of the base-catalyzed Smiles Rearrangement.

How to Confirm:

  • LC-MS: You will see a peak with the same m/z as your target compound but likely a different retention time.

  • ¹H NMR: The proton splitting patterns and chemical shifts will be distinctly different. Look for the appearance of a phenolic -OH proton and changes in the aromatic region, as the electronic environments of both rings have changed.

  • FTIR: The appearance of a broad -OH stretch (around 3200-3600 cm⁻¹) from the new phenol group would be a key indicator.

Q2: My final product is discolored (pink, brown, or black), especially after purification or storage. What is causing this and how can I prevent it?

A: This discoloration is almost certainly due to the oxidation of the 4-aminophenol moiety. Anilines, particularly those with electron-donating groups like the hydroxyl in 4-aminophenol or the ether in your product, are highly susceptible to air oxidation. This process forms highly colored quinone-imine type structures and polymeric materials, even at trace levels.

Troubleshooting Workflow for Discoloration:

Discoloration_Troubleshooting cluster_prevention Prevention During Reaction cluster_workup Mitigation During Workup & Purification cluster_storage Prevention During Storage start Is the final product discolored? inert_atm Run reaction under N2 or Argon atmosphere start->inert_atm Yes degas Degas solvents prior to use start->degas Yes antioxidant Add antioxidant (e.g., Na2S2O5) to aqueous quench/wash steps start->antioxidant Yes fast_purify Purify quickly and avoid prolonged exposure to air/light inert_atm->fast_purify degas->fast_purify charcoal Perform activated charcoal treatment during recrystallization antioxidant->charcoal charcoal->fast_purify store_inert Store final product under inert gas (N2/Ar) fast_purify->store_inert store_dark Store in an amber vial to protect from light fast_purify->store_dark store_cold Store at reduced temperature fast_purify->store_cold

Caption: Decision workflow for preventing and mitigating product discoloration.

Experimental Protocol: Decolorization During Recrystallization

  • Dissolution: Dissolve the crude, discolored this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate/heptane mixture).

  • Charcoal Treatment: Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid bumping.

  • Reflux: Swirl or stir the mixture and gently reflux for 5-10 minutes. The charcoal will adsorb the colored polymeric impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath to maximize the yield of pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly, preferably under vacuum or a stream of inert gas.

Q3: My reaction yield is low, and I've isolated unreacted starting materials. How can I drive the reaction to completion?

A: Low yield with recovered starting materials typically points to issues with reaction conditions, particularly in Ullmann-type C-O coupling reactions. [2][5] These reactions can be sensitive to temperature, catalyst activity, and the choice of base.

Key Parameters to Optimize:

ParameterCausality & Expert InsightRecommended Action
Temperature Ullmann condensations often require high temperatures (120-180 °C) to proceed at a reasonable rate.[2] Insufficient thermal energy may fail to overcome the activation energy of the oxidative addition step.Incrementally increase the reaction temperature by 10-20 °C. Use a high-boiling polar aprotic solvent like DMF, NMP, or DMSO.
Base The base (e.g., K₂CO₃, Cs₂CO₃) must be strong enough to deprotonate the 4-aminophenol, but not so strong that it promotes side reactions like hydrolysis or the Smiles rearrangement. It must also be sufficiently soluble.Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility and the "caesium effect," which enhances the nucleophilicity of the phenoxide. Ensure the base is finely powdered and anhydrous.
Copper Catalyst The copper source (e.g., CuI, Cu₂O, Cu powder) can be inhibited by surface oxides or impurities. "Activated" copper is often required for traditional Ullmann reactions.[2]For modern protocols, using a soluble copper(I) source like CuI with a ligand (e.g., L-proline, phenanthroline) can significantly improve catalytic turnover at lower temperatures.[6]
Reaction Time Complex coupling reactions may require extended periods to reach completion.Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider a fresh addition of catalyst or extending the reaction time.
Q4: What are the best analytical methods for identifying and quantifying these impurities?

A: A multi-technique approach is essential for robust impurity profiling in pharmaceutical development. [7][8] No single method provides all the necessary information.

Summary of Recommended Analytical Techniques:

TechniquePrimary UseKey Information Provided
HPLC-UV/DAD Quantification & Purity Check. High-performance liquid chromatography with a UV or Diode Array Detector.Provides retention time (t_R_) and peak area for quantifying the main component and impurities. DAD offers peak purity analysis.[7]
LC-MS Identification. Liquid chromatography-mass spectrometry.Separates components like HPLC but also provides the mass-to-charge ratio (m/z) of each, which is critical for identifying unknown impurities like the Smiles product or hydrolysis byproducts.[9]
NMR Spectroscopy Structural Confirmation. ¹H and ¹³C Nuclear Magnetic Resonance.Provides definitive structural information by showing the chemical environment and connectivity of atoms. Essential for distinguishing between isomers.[10]
GC-MS Residual Solvents. Gas chromatography-mass spectrometry.Used to identify and quantify volatile organic impurities, primarily residual solvents from the reaction or purification steps.[10]

Self-Validating Protocol: Purity Assessment by HPLC

  • Method Development: Develop a gradient HPLC method using a C18 column that shows good separation between your starting materials, the main product, and the suspected Smiles rearrangement product. A typical mobile phase would be a gradient of water (with 0.1% formic acid or TFA) and acetonitrile.

  • Standard Preparation: Prepare a standard of your purified this compound at a known concentration.

  • Sample Analysis: Analyze your crude and purified samples.

  • Validation:

    • Specificity: Spike a sample of your product with known starting materials to confirm the peaks are well-resolved.

    • LOD/LOQ: Determine the Limit of Detection and Limit of Quantification to understand the sensitivity of your method for trace impurities.[7]

    • Purity Calculation: Calculate the purity of your product using the area percent method. For regulatory purposes, relative response factors should be determined.

References
  • Smiles Rearrangement Reaction : Mechanism , Application and Modification. (2025). Chemical Reaction. [Link]

  • Smiles rearrangement. (n.d.). In Wikipedia. Retrieved January 20, 2026. [Link]

  • Smiles rearrangement. (n.d.). In Grokipedia. Retrieved January 20, 2026. [Link]

  • Mizota, I., et al. (2024). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters. [Link]

  • Mizota, I., et al. (2024). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. American Chemical Society. [Link]

  • Hofer, W., et al. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 20, 2026. [Link]

  • Barge, V. U. (2025). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical Sciences. [Link]

  • Al-bogami, A. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

  • Al-bogami, A. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ResearchGate. [Link]

  • 4-Aminophenol. (n.d.). In Wikipedia. Retrieved January 20, 2026. [Link]

  • Benzamide, 2-amino-5-(4-aminophenoxy)-. US EPA Substance Details. [Link]

  • El-Sayed, N. N. E., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Patil, S. T., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications. [Link]

  • El-Sayed, N. N. E., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

  • Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition. [Link]

  • 2-amino-5-(4-aminophenoxy)benzamide (C13H13N3O2). PubChemLite. [Link]

  • Ren, H., et al. (2024). Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides using a I2–TBHP system. ResearchGate. [Link]

  • 2-[4-(Aminomethyl)phenoxy]benzamide. PubChem. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Holm, R., & Elder, D. P. (2016). Analytical advances in pharmaceutical impurity profiling. European Journal of Pharmaceutical Sciences. [Link]

  • del Árbol, N. R., et al. (2020). On Surface Chemistry beyond Ullmann Coupling: the Case of Aminophenol. FZU. [Link]

  • Final Benzamide Preparations. (n.d.). Scribd. [Link]

  • CN104193646A - Preparation method of p-aminobenzamide.

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Optimizing reaction conditions for "2-(4-Aminophenoxy)benzamide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Aminophenoxy)benzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important chemical scaffold. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions.

Introduction: The Synthetic Challenge

This compound and its derivatives are key structural motifs in medicinal chemistry, appearing in compounds with antibacterial and antitumor properties.[1] The core of this molecule is a diaryl ether linkage, the formation of which is often the most challenging step in the synthesis. Traditional methods like the Ullmann condensation can require harsh conditions, and the presence of multiple functional groups (amine, amide) necessitates a carefully planned synthetic strategy to avoid side reactions and achieve high yields.[2] This guide provides a structured approach to navigating these complexities.

Primary Synthetic Strategies

Two primary routes are commonly considered for the synthesis of this compound. The choice between them hinges on balancing reaction efficiency with the potential for side reactions.

  • Route A: Direct C-O Coupling (Ullmann Condensation). This route involves the direct coupling of a 2-halobenzamide with 4-aminophenol. While direct, the free amine on 4-aminophenol can compete in the coupling reaction, potentially leading to N-arylation side products.

  • Route B: C-O Coupling followed by Nitro Reduction. This is often the preferred and more robust method. It involves an initial Ullmann condensation between a 2-halobenzamide and 4-nitrophenol. The resulting nitro-intermediate is then selectively reduced to the desired amine. This strategy protects the amine functionality during the critical C-O bond formation step.[3]

G cluster_A Route A: Direct Coupling cluster_B Route B: Two-Step Approach (Recommended) A_start1 2-Halobenzamide A_proc Ullmann Condensation (Cu Catalyst, Base) A_start1->A_proc A_start2 4-Aminophenol A_start2->A_proc A_end This compound A_proc->A_end A_side N-Arylation Side Products A_proc->A_side B_start1 2-Halobenzamide B_proc1 Ullmann Condensation (Cu Catalyst, Base) B_start1->B_proc1 B_start2 4-Nitrophenol B_start2->B_proc1 B_intermediate 2-(4-Nitrophenoxy)benzamide B_proc1->B_intermediate B_proc2 Nitro Group Reduction (e.g., Fe/NH4Cl) B_intermediate->B_proc2 B_end This compound B_proc2->B_end

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Category 1: Ullmann C-O Coupling Reaction

Question: My Ullmann coupling reaction (Route B) is giving a low yield or has failed completely. What are the most critical parameters to investigate?

Answer: A failed or low-yielding Ullmann reaction is a frequent challenge. A systematic review of your reaction components and conditions is the most effective troubleshooting approach.

  • Catalyst System (Copper Source & Ligand):

    • Expertise & Experience: While traditional Ullmann reactions used stoichiometric copper powder at high temperatures (>200 °C), modern protocols use a catalytic amount of a copper(I) salt, such as Copper(I) iodide (CuI), which is more soluble and reactive.[2][4] The success of the reaction is often dictated by the choice of ligand, which stabilizes the copper catalyst and facilitates the catalytic cycle. N,N-dimethylglycine has proven effective for diaryl ether synthesis at lower temperatures (around 90°C).[5]

    • Troubleshooting Steps:

      • Ensure your CuI is pure and not oxidized (it should be off-white, not green or brown).

      • Verify that your ligand is of high purity.

      • Consider screening different ligands. Diamine-based ligands are often effective.[6]

  • Base Selection:

    • Expertise & Experience: The base is critical for deprotonating the phenol, but its choice can significantly impact the reaction. Strong bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[6] K₃PO₄ can be particularly effective and may not require the stringent removal of water that Cs₂CO₃ does.[6] Using a weaker base like potassium carbonate (K₂CO₃) may require higher temperatures.[5]

    • Troubleshooting Steps:

      • Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.

      • Ensure the base is finely powdered and dry, as water can inactivate it.[6]

  • Solvent and Temperature:

    • Expertise & Experience: High-boiling polar aprotic solvents like DMF, DMSO, or N-methylpyrrolidone are standard for Ullmann reactions to ensure the reagents remain in solution at the required temperatures.[2][7] Extensive optimization studies have shown DMF to be a good solvent choice, with typical reaction temperatures around 100-130 °C.[7]

    • Troubleshooting Steps:

      • Ensure your solvent is anhydrous. Impurities or water can quench the base and interfere with the catalyst.

      • If the reaction is sluggish, incrementally increase the temperature, monitoring for product formation and decomposition by TLC or LC-MS.

  • Atmosphere:

    • Expertise & Experience: Many copper-catalyzed reactions are sensitive to oxygen, which can oxidize the active Cu(I) catalyst.

    • Troubleshooting Steps:

      • Ensure you are using proper inert atmosphere techniques (e.g., degassing the solvent and using a nitrogen or argon blanket).

G cluster_params Verify Critical Parameters cluster_solutions Implement Solutions start Low Yield in Ullmann Coupling catalyst Catalyst & Ligand (Purity, Activity) start->catalyst base Base (Strength, Dryness) start->base solvent Solvent & Temp (Anhydrous, Optimal T) start->solvent atmosphere Atmosphere (Inert Conditions) start->atmosphere sol_catalyst Use high-purity CuI. Screen ligands (e.g., N,N-dimethylglycine). catalyst->sol_catalyst sol_base Switch to K3PO4 or Cs2CO3. Ensure base is dry and powdered. base->sol_base sol_solvent Use anhydrous solvent (DMF, DMSO). Incrementally increase temperature. solvent->sol_solvent sol_atmosphere Degas solvent. Maintain N2 or Ar atmosphere. atmosphere->sol_atmosphere

Caption: Troubleshooting workflow for low-yield Ullmann coupling.

Question: I am observing multiple spots on my TLC, suggesting significant side product formation. What are the likely impurities?

Answer: Side product formation often arises from the reactivity of the starting materials or intermediates.

  • Homo-coupling of the Aryl Halide: This can occur under Ullmann conditions, leading to a biaryl impurity. This is often minimized by using a suitable ligand.

  • N-Arylation: If you are attempting Route A (direct coupling with 4-aminophenol), the amine can react to form a C-N bond, leading to an unwanted diarylamine byproduct. This is a primary reason why Route B is recommended.

  • Decomposition: At excessively high temperatures, starting materials or the product may begin to decompose. Monitor the reaction over time to check for product degradation.

Solution: The most effective way to avoid N-arylation is to use the two-step approach (Route B), where the amine is protected as a nitro group during the coupling step.

Category 2: Nitro Group Reduction

Question: My nitro group reduction is incomplete or producing unexpected byproducts. How can I optimize this step?

Answer: The selective reduction of an aromatic nitro group in the presence of an amide is a standard transformation, but it requires careful selection of reagents.

  • Expertise & Experience: While catalytic hydrogenation (H₂/Pd-C) is a clean method, it can sometimes be slow or require specialized pressure equipment. Chemical reduction methods are often more convenient in a laboratory setting. A mixture of iron powder and ammonium chloride (Fe/NH₄Cl) in an ethanol/water solvent system is a safe, inexpensive, and highly effective method for this transformation.[3][8] It is generally preferred over reagents like tin(II) chloride (SnCl₂), which can be more difficult to remove during workup.

  • Troubleshooting Steps:

    • Activate the Iron: Ensure you are using fine iron powder. Sometimes, briefly washing the iron with dilute HCl to remove surface oxides before the reaction can improve its reactivity.

    • Monitor Progress: The reaction is often run at reflux.[3] Follow the disappearance of the nitro-intermediate by TLC. Incomplete reactions may require a longer reflux time or the addition of more iron powder.

    • Workup: The workup typically involves filtering the reaction mixture while hot to remove the iron salts, followed by extraction.[3] Ensure the filtration is done promptly to prevent the product from precipitating with the iron sludge.

Category 3: Purification and Isolation

Question: I'm having difficulty purifying the final this compound product. What is a reliable method?

Answer: The polarity of the final product, containing both an amine and an amide, can make purification challenging.

  • Expertise & Experience:

    • Workup: After the reaction, a standard aqueous workup is necessary to remove inorganic salts and highly polar impurities. If your product is soluble in the aqueous layer, this could be a source of yield loss.[9]

    • Column Chromatography: This is the most common method for purification. A silica gel column is standard. Given the product's polarity, a solvent system such as ethyl acetate/hexanes with a small percentage of methanol or triethylamine may be required. The triethylamine helps to prevent the polar amine from "tailing" on the acidic silica gel.

    • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an excellent final purification step. A solvent system like ethanol/water or ethyl acetate/hexanes could be effective.

Optimizing Ullmann Coupling Conditions

The table below summarizes key parameters and their typical ranges for the Ullmann condensation step, based on modern, ligand-assisted protocols.

ParameterRecommended Reagents/ConditionsRationale & Expert NotesSupporting Sources
Copper Catalyst CuI (5-10 mol%)Copper(I) is the active catalytic species. Using a catalytic amount is cost-effective and simplifies purification.[6],[2]
Ligand N,N-Dimethylglycine (10-20 mol%)Ligands accelerate the reaction, allowing for lower temperatures and broadening the substrate scope.[5],[6]
Base K₃PO₄ or Cs₂CO₃ (2.0 equivalents)A strong, non-nucleophilic base is required to deprotonate the phenol. K₃PO₄ is often an excellent choice.[6]
Solvent DMF, DMSO (anhydrous)High-boiling polar aprotic solvents are needed to dissolve the reagents and facilitate the reaction at elevated temperatures.[7],[2]
Temperature 90 - 130 °CThe optimal temperature balances reaction rate with potential decomposition. Modern ligand systems have significantly lowered the required temperature from classical conditions.[7],[5]

Detailed Experimental Protocol (Route B)

This protocol is a representative procedure based on established methodologies for Ullmann ether synthesis and nitro reductions.[3]

Step 1: Synthesis of 2-(4-Nitrophenoxy)benzamide
  • Reaction Setup: To a dry Schlenk flask under an inert argon or nitrogen atmosphere, add 2-iodobenzamide (1.0 eq.), 4-nitrophenol (1.1 eq.), Copper(I) iodide (0.1 eq.), N,N-dimethylglycine (0.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe. The concentration should be approximately 0.5 M with respect to the 2-iodobenzamide.

  • Reaction Conditions: Stir the mixture vigorously and heat to 110 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting 2-iodobenzamide is consumed (typically 8-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure nitro-intermediate.

Step 2: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask, add the 2-(4-Nitrophenoxy)benzamide (1.0 eq.) and ammonium chloride (NH₄Cl, 3.0 eq.) in a 1:1 mixture of ethanol and water.

  • Reagent Addition: Heat the mixture to reflux. Once refluxing, add iron powder (Fe, 3.0 eq.) portion-wise over 15-20 minutes to control the exotherm.

  • Reaction Conditions: Maintain the reflux and stir vigorously. The reaction is typically complete in 2-4 hours.[3]

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: While still hot, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the filter cake with hot ethanol.

  • Extraction: Concentrate the filtrate to remove most of the ethanol. Add ethyl acetate and water. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography or recrystallization to afford the final this compound.

References

  • Journal of Synthetic Chemistry. (2024).
  • The Royal Society of Chemistry. (2024).
  • The Royal Society of Chemistry. (2024). Chapter 2: Synthetic Methods for Dialkyl Ethers.
  • Organic Chemistry Portal.
  • Beilstein Journal of Organic Chemistry. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
  • Wikipedia.
  • The Pharma Master. Troubleshooting.
  • MDPI. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • National Institutes of Health (NIH). (2023). Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(4-hydroxyphenoxy)
  • ResearchGate. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Organic Chemistry Portal. Ullmann Reaction.
  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

Sources

"2-(4-Aminophenoxy)benzamide" stability issues in DMSO solution

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for .

Technical Support Center: 2-(4-Aminophenoxy)benzamide

A Guide to Understanding and Mitigating Stability Issues in DMSO Solutions

Welcome to the technical guide for this compound. As Senior Application Scientists, we have compiled this resource to address common stability challenges encountered when working with this compound in dimethyl sulfoxide (DMSO). This guide provides in-depth explanations, troubleshooting protocols, and preventative measures to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in DMSO has turned yellow/brown. What is causing this discoloration?

This is the most frequently reported issue and is typically indicative of oxidative degradation. The this compound molecule contains a primary aromatic amine group (-NH₂), which is structurally similar to aniline. This functional group is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.[1] The oxidation process often leads to the formation of highly colored polymeric quinone-imine-like structures, resulting in the observed yellow or brown hue. While DMSO is a polar aprotic solvent, it is not always inert and can sometimes participate in or facilitate oxidative processes, especially if the grade is not anhydrous or pure.[2][3]

Q2: I've analyzed my stored DMSO stock solution by LC-MS and see a new peak with a mass increase of 1 Da. What is this species?

The observation of a new peak with a mass of (M+1) relative to the parent compound is a strong indicator of hydrolysis. The benzamide functional group can undergo hydrolysis to form the corresponding carboxylic acid, 2-(4-aminophenoxy)benzoic acid, and ammonia.[4][5][6]

  • This compound: C₁₃H₁₂N₂O₂ (Molar Mass: ~228.25 g/mol )

  • 2-(4-Aminophenoxy)benzoic acid: C₁₃H₁₁NO₃ (Molar Mass: ~229.23 g/mol )

This reaction is catalyzed by the presence of trace amounts of water, acid, or base in the DMSO.[7][8][9] Many standard grades of DMSO can contain sufficient water to facilitate this slow degradation over time, especially at room temperature.

Q3: What are the primary degradation pathways for this compound in a DMSO solution?

Based on the chemical structure, there are two principal degradation pathways that researchers must be aware of. The specific pathway that dominates can depend on storage conditions such as temperature, light exposure, and the quality of the DMSO used.

  • Amide Hydrolysis: This is a chemical reaction with water that cleaves the amide bond. It results in the formation of 2-(4-aminophenoxy)benzoic acid. This is often the most common degradation pathway observed during long-term storage if non-anhydrous DMSO is used.[5][8]

  • Oxidation of the Aminophenyl Moiety: The primary aromatic amine is susceptible to oxidation. This can be a complex process leading to a variety of colored products, including nitroso, nitro, and polymeric species. This pathway is accelerated by exposure to air (oxygen) and UV/visible light.[1]

Below is a diagram illustrating these potential degradation routes.

G cluster_main Degradation of this compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent This compound (C13H12N2O2) Hydrolysis_Product 2-(4-Aminophenoxy)benzoic Acid (C13H11NO3) Parent->Hydrolysis_Product + H₂O (Trace acid/base catalysis) Oxidation_Products Colored Oxidation Products (e.g., Quinone-imines, Polymers) Parent->Oxidation_Products + O₂ (Light, metal ions)

Caption: Potential degradation pathways for this compound.

Troubleshooting and Mitigation Guide

Use this section to diagnose and resolve stability issues with your this compound solutions.

Troubleshooting Workflow

The following workflow can help you identify the cause of instability and take corrective action.

Caption: Troubleshooting workflow for stability issues.

Data Summary: Storage Recommendations

To maximize the shelf-life of your this compound stock solution, adhere to the following conditions.

ParameterRecommendationRationale
Solvent Grade Anhydrous, high-purity DMSO (>99.9%)Minimizes the primary reactant (water) for hydrolysis. Purity reduces potential catalytic impurities.
Temperature -20°C for short-term (1-2 weeks)-80°C for long-term (>2 weeks)Reduces the kinetic rate of all degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, thereby inhibiting the oxidation pathway.
Light Exposure Store in amber glass vials; protect from direct light.[1]Prevents photo-oxidation of the aromatic amine.
Container Type 1 borosilicate glass vials with PTFE-lined caps.Ensures minimal leaching of contaminants and provides a tight seal against moisture and air.
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles which can introduce moisture and oxygen into the stock.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol is designed to minimize both hydrolysis and oxidation during solution preparation.

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO (e.g., <0.02% water content)

  • Type 1 amber borosilicate glass vials with PTFE-lined screw caps

  • Inert gas source (Argon or Nitrogen) with tubing

  • Analytical balance and appropriate weighing tools

  • Volumetric flasks and pipettes

Procedure:

  • Pre-Preparation: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.

  • Weighing: Weigh the required amount of this compound directly into the amber vial. Perform this step efficiently to minimize exposure to atmospheric moisture.

  • Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the target concentration.

  • Dissolution: Cap the vial and gently vortex or sonicate at room temperature until the solid is completely dissolved. Avoid heating, as it can accelerate degradation.

  • Inert Gas Purge: Once dissolved, carefully open the vial and gently blow a stream of inert gas (Argon or Nitrogen) over the headspace of the solution for 30-60 seconds. This displaces atmospheric oxygen.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. For extra protection, wrap the cap-vial interface with parafilm.

  • Aliquoting (Recommended): If the stock is intended for multiple experiments, immediately aliquot it into smaller, single-use amber vials, repeating the inert gas purge (Step 5) for each aliquot before sealing.

  • Storage: Label the vials clearly and place them in a freezer at -20°C or -80°C for storage.

Protocol 2: HPLC Method for Stability Monitoring

This protocol provides a baseline method to check for the appearance of the primary hydrolytic degradant. This method should be validated for your specific instrumentation. A similar method was used for related benzamide compounds.[10][11]

Instrumentation:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Formic Acid in Acetonitrile

Gradient Elution:

Time (min) % Solvent A % Solvent B
0.0 95 5
20.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Analysis:

  • The parent compound, this compound, is expected to be more non-polar and have a longer retention time.

  • The hydrolysis product, 2-(4-aminophenoxy)benzoic acid, is more polar due to the carboxylic acid group and will have a shorter retention time.

  • Monitor the appearance and growth of the earlier-eluting peak over time to quantify the rate of hydrolysis.

References

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • Jiang, H., et al. (2022). Photosensitized Degradation of DMSO Initiated by PAHs at the Air-Water Interface, as an Alternative Source of Organic Sulfur Compounds to the Atmosphere.
  • Jiang, H., et al. (2022). Photosensitized Degradation of DMSO Initiated by PAHs at the Air-Water Interface, as an Alternative Source of Organic Sulfur Compounds to the Atmosphere. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
  • Tagaki, W., & Oae, S. (1970). Some Researches on the Chemistry of Dimethyl Sulfoxide and Related Compounds. Bulletin of the Chemical Society of Japan.
  • Cox, R. A. (2010). Acid hydrolysis of benzamides in >60 wt% H2SO4. ResearchGate. [Link]

  • Edward, J. T., & Meacock, S. C. R. (1957). Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society (Resumed). [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. [Link]

  • Al-Majid, A. M., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. [Link]

  • Madsen, J. J., et al. (2020). Study of Degradation Intermediates Formed During Electrochemical Oxidation of Pesticide Residue 2,6-dichlorobenzamide (BAM) at Boron Doped Diamond (BDD) and Platinum-Iridium Anodes. PubMed. [Link]

  • Jiang, H., et al. (2021). Formation of Organic Sulfur Compounds through SO2 Initiated Photochemistry of PAHs and DMSO at the Air-Water Interface.
  • Schäfer, H. (2010). Microbial degradation of dimethylsulphide and related C1-sulphur compounds: organisms and pathways controlling fluxes of sulphur in the biosphere. FEMS Microbiology Reviews. [Link]

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids: The last word. Semantic Scholar. [Link]

  • Smith, M., & Kupiec, T. (2013). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy. [Link]

  • Engelhardt, E. L. (1995). Oxidation of DMSO and methanesulfinic acid by the hydroxyl radical. PubMed. [Link]

  • Xie, J., et al. (2024).
  • Wang, Y., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules. [Link]

  • Anonymous. (n.d.). Final Benzamide Preparations. Scribd. [Link]

  • Pfrengle, W., et al. (2010). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Volford, J., et al. (2003). Process for the synthesis of a benzamide derivative.
  • Le, P. T. K., et al. (2023). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega.
  • Shinde, S. (2022). Part 6: Preparation of Organic Compounds. A practical handbook for pharmaceutical chemistry.
  • Gümüş, Z. P., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal. [Link]

  • Kumar, A., et al. (2023). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Poor Reproducibility in Benzamide-Scaffold Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the reproducibility and reliability of biological assays involving novel small molecules, with a focus on the "2-(4-Aminophenoxy)benzamide" scaffold. As researchers and drug development professionals, we understand that inconsistent results can lead to wasted resources and stalled projects. Poor reproducibility is rarely a consequence of a single error, but rather an accumulation of seemingly minor deviations in protocol and uncharacterized interactions between the compound, the assay components, and the biological system.

This guide is designed to provide field-proven insights and systematic troubleshooting strategies. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to build self-validating systems for robust and reliable data generation.

Part 1: Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common issues encountered during in-vitro assays. Identify your primary symptom and explore the potential causes and recommended solutions.

Symptom 1: High Variability in Replicates (High %CV) or a Low Z'-Factor

A high coefficient of variation (%CV) within your replicates (e.g., >15%) or a Z'-factor below 0.5 indicates that the assay window is too narrow to distinguish a real hit from background noise.

Question: My replicate wells show inconsistent readings, leading to a poor Z'-factor. Where should I start troubleshooting?

Answer: High variability is often rooted in physical or biological inconsistencies across the microplate. Let's break down the most common culprits.

  • Potential Cause 1: Inconsistent Cell Seeding & Health. Non-uniform cell density is a primary source of variability in cell-based assays.[1]

    • Solution:

      • Cell Suspension: Ensure a homogenous single-cell suspension before plating. Gently pipette the cell suspension up and down multiple times, but avoid creating bubbles. For adherent cells, ensure complete dissociation with trypsin, followed by complete neutralization.

      • Pipetting Technique: When plating, pipette the cell suspension into the center of the well, avoiding contact with the well walls. Use reverse pipetting for viscous solutions or to improve precision.[2]

      • Cell Health: Only use cells in their logarithmic growth phase and within a consistent, low passage number range. Over-passaging can lead to significant phenotypic and genotypic drift.[3] Routinely test for mycoplasma contamination, as it can profoundly alter cellular responses.[2]

  • Potential Cause 2: Edge Effects. Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth and compound activity.

    • Solution:

      • Plate Hydration: Do not use the outer wells for experimental data. Instead, fill these perimeter wells with sterile water or PBS to create a humidity buffer.

      • Incubation: Use incubators with good humidity control and ensure plates are not placed in areas with high airflow.

      • Plate Sealing: For long incubation periods, use breathable sealing films to minimize evaporation while allowing gas exchange.

  • Potential Cause 3: Compound Precipitation. If the compound is not fully soluble in the final assay medium, microscopic precipitates can distribute unevenly, leading to erratic results.[4]

    • Solution:

      • Visual Inspection: Before adding the compound to the cells, visually inspect the diluted compound in the assay medium under a microscope.

      • Solubility Assessment: Perform a formal solubility test to determine the maximum soluble concentration in your specific assay buffer. (See Protocol 1).

      • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5%. High concentrations of the organic solvent can cause less soluble compounds to crash out of solution when diluted in an aqueous medium.

Symptom 2: Inconsistent Dose-Response Curves (Shifting IC₅₀/EC₅₀ Values)

Your dose-response curves are not consistent between experiments, showing significant shifts in potency (IC₅₀) or efficacy.

Question: I repeated my experiment and the IC₅₀ value for my compound shifted significantly. What causes this lack of reproducibility?

Answer: Shifting IC₅₀ values point to instability in one or more components of your experimental system. The key is to systematically validate each component.

  • Potential Cause 1: Compound Instability & Handling. The integrity of your small molecule is paramount.

    • Solution:

      • Stock Solution Integrity: Avoid repeated freeze-thaw cycles of your DMSO stock solutions, which can lead to compound degradation or water absorption by the hygroscopic DMSO.[5][6] Aliquot stock solutions into single-use volumes for long-term storage.

      • Storage Conditions: Store DMSO stocks at -20°C or -80°C in desiccated conditions to prevent moisture uptake.[7]

      • Stability in Assay Media: Incubate the compound in your complete assay media (including serum) for the duration of your experiment at 37°C. Measure the compound concentration at the beginning and end of the incubation period (e.g., via LC-MS) to check for degradation.

  • Potential Cause 2: Biological System Variability. The cells themselves can be a major source of variation.

    • Solution:

      • Standardize Cell Passage: Establish a strict window for cell passage numbers (e.g., passages 5-15) and validate that the assay performs consistently within this window.[3]

      • Control for Cell Confluency: Seed cells to reach a specific confluency (e.g., 70-80%) at the time of compound addition. Overly confluent or sparse cells will respond differently.

      • Serum Lot Variation: Serum is a complex mixture of growth factors and proteins that can vary significantly between lots. When starting a new bottle of serum, perform a bridging study to confirm that your positive and negative controls behave as expected compared to the old lot.

  • Potential Cause 3: Reagent and Equipment Variation.

    • Solution:

      • Reagent Lot Validation: For critical reagents like detection substrates or antibodies, qualify new lots against the old lot to ensure consistent performance.

      • Instrument Calibration: Ensure that liquid handlers, plate readers, and incubators are regularly calibrated and maintained according to manufacturer specifications.[8]

Symptom 3: High Background Signal or False Positives

You observe a high signal in your negative control wells, or your compound appears active in assays where it should not be.

Question: My compound is showing activity in multiple, unrelated assays. How can I determine if this is a real effect or an artifact?

Answer: This is a classic sign of assay interference, where the compound interacts with the assay technology itself rather than the biological target.[9] It is crucial to de-risk these compounds early.

  • Potential Cause 1: Autofluorescence (Fluorescence Assays). Many aromatic, heterocyclic compounds can absorb and/or emit light, directly interfering with fluorescence-based readouts.

    • Solution:

      • Compound-Only Control: Measure the fluorescence of the compound in assay buffer without cells or other reagents. A high signal indicates intrinsic fluorescence.

      • Change Wavelengths: If possible, switch to a fluorophore with excitation/emission wavelengths that do not overlap with your compound's profile.

      • Switch Detection Method: If interference is severe, change to an orthogonal detection method, such as a luminescence or absorbance-based assay.[2]

  • Potential Cause 2: Chemical Reactivity. Some compounds contain reactive functional groups that can covalently modify proteins or other assay reagents, leading to a false signal.[6]

    • Solution:

      • Structural Alerts: Analyze the compound's structure for known reactive moieties (e.g., Michael acceptors, aldehydes, thiols).

      • Pre-incubation Test: Pre-incubate the compound with the target protein or detection enzyme before adding the substrate. If the compound is a non-specific reactive molecule, this will often abolish the signal.

  • Potential Cause 3: Colloidal Aggregation. At higher concentrations, many compounds form colloidal aggregates that can sequester and denature proteins, leading to non-specific inhibition.[9] This is a very common mechanism for false positives in drug discovery.

    • Solution:

      • Detergent Test: Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it is likely an aggregator.

      • Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates at concentrations used in the assay.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store stock solutions of "this compound"?

A1: Proper compound management is the foundation of reproducible research.[10] For a novel benzamide-scaffold compound, start by using high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume added to your assay. After solubilization, create small, single-use aliquots and store them in tightly sealed vials at -80°C, protected from light and moisture.[7] Avoid storing stocks in frost-free freezers, as their temperature cycles can be detrimental.[5]

Q2: My compound has poor aqueous solubility. What are my options?

A2: Low solubility is a common challenge that directly impacts data quality.[4] First, confirm the solubility limit experimentally (see Protocol 1). If the required assay concentration exceeds this limit, consider the following:

  • Use a Co-solvent: In some cases, a small percentage of a co-solvent like ethanol or PEG-400 can be included in the final assay medium, but this must be carefully validated to ensure it doesn't affect the cells or the target.

  • Formulation: For in-vivo studies or more complex cell models, formulation strategies using cyclodextrins or other excipients may be necessary.

  • Chemical Modification: If this is part of a drug discovery program, poor solubility is a critical flag for medicinal chemists to address through structural modifications.

Q3: How do I choose the right microplate for my assay?

A3: The microplate is an active component of your experiment, not just a passive container. The choice of plate can significantly impact your data quality.[11]

  • For Absorbance Assays: Use clear, flat-bottom plates.

  • For Fluorescence Assays: Use black, opaque plates to minimize background and well-to-well crosstalk.

  • For Luminescence Assays: Use white, opaque plates to maximize the luminescent signal.

  • For Cell-Based Assays: Always use tissue-culture (TC)-treated plates to ensure proper cell attachment and growth. For weakly adherent cells, consider plates coated with Poly-D-Lysine or Collagen.

Q4: What are the essential controls I must include in every assay plate?

A4: Robust controls are non-negotiable for data validation.

  • Negative Control (Vehicle Control): Wells treated with the same concentration of vehicle (e.g., 0.1% DMSO) as the test compound. This defines the baseline (0% effect).

  • Positive Control: Wells treated with a known activator or inhibitor of the target/pathway. This defines the maximum response (100% effect) and confirms the assay is working.

  • Untreated Control: Wells with cells and media but no vehicle or compound. This helps identify any effects of the vehicle itself.

  • Media/Buffer Only (Blank): Wells with no cells, used to subtract the background signal from the plate and reagents.

Part 3: Data Presentation & Protocols
Data Tables

Table 1: Recommended Starting Conditions for Compound Handling

Parameter Recommendation Rationale & Key Considerations
Primary Solvent Anhydrous DMSO High solubilizing power for many organic molecules. Must be high-purity to avoid reactive impurities.
Stock Concentration 10-20 mM Minimizes the final % DMSO in the assay, reducing solvent-induced artifacts.
Storage -80°C, Single-Use Aliquots Prevents compound degradation from freeze-thaw cycles and water absorption by DMSO.[5]
Final Assay [DMSO] ≤ 0.5% (ideally ≤ 0.1%) High DMSO concentrations can be toxic to cells and can cause compound precipitation upon aqueous dilution.

| Solubility Check | Required before screening | Prevents running assays at concentrations where the compound is not fully dissolved, a major source of irreproducibility.[4] |

Table 2: Assay Validation Checklist for Reproducibility

Parameter Metric Acceptance Criteria Purpose
Assay Window S/B (Signal-to-Background) > 3 Ensures the signal is distinguishable from noise.
S/N (Signal-to-Noise) > 10 Measures the magnitude of the signal relative to its variation.
Data Variability %CV (Coefficient of Variation) < 15% for sample & controls Measures the precision of replicates.
Assay Quality Z'-Factor > 0.5 A statistical measure of assay robustness, accounting for both signal window and variability.[12]

| Plate Uniformity | Heat Map Analysis | No obvious gradients or edge effects | Visually confirms consistency across the plate. |

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using Nephelometry

This protocol provides a rapid method to estimate the solubility of a compound in your specific assay buffer.

  • Prepare Compound Plate: Create a serial dilution of your compound in 100% DMSO in a 96-well plate. Start from 10 mM and perform a 1:2 dilution series.

  • Prepare Buffer Plate: Add 198 µL of your final assay buffer (including serum, if applicable) to the wells of a clear 96-well plate.

  • Compound Addition: Using a multichannel pipette, transfer 2 µL of the compound dilutions from the DMSO plate to the buffer plate. This creates a 1:100 dilution with a final DMSO concentration of 1%. Mix well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is the estimated kinetic solubility limit.

Visualizations & Workflows

Diagram 1: Troubleshooting Workflow for Poor Assay Reproducibility

G start Poor Reproducibility Observed (High %CV, Shifting IC50) check_compound Step 1: Verify Compound Integrity - Check solubility in assay media - Test for degradation (LC-MS) - Use fresh aliquots start->check_compound check_compound->start Issue Found & Corrected? check_bio Step 2: Scrutinize Biological System - Confirm cell line identity - Standardize passage number - Test for mycoplasma - Qualify new serum lots check_compound->check_bio Compound OK? check_bio->start Issue Found & Corrected? check_assay Step 3: Evaluate Assay Procedure - Check for edge effects - Validate reagent lots - Calibrate equipment - Review pipetting technique check_bio->check_assay Biology OK? check_assay->start Issue Found & Corrected? interference Step 4: Investigate Assay Interference - Run counter-screens - Check for autofluorescence - Test for aggregation (DLS) check_assay->interference Procedure OK? resolved Issue Resolved: Proceed with Validated Assay interference->resolved Interference Ruled Out?

Caption: A systematic workflow for diagnosing sources of irreproducibility.

Diagram 2: Decision Tree for Identifying Assay Interference

G start Unexpected Activity Observed is_fluorescent Is assay fluorescence-based? start->is_fluorescent check_auto Test Compound Autofluorescence (Read plate with compound only) is_fluorescent->check_auto Yes check_agg Test for Aggregation (Add 0.01% Triton X-100) is_fluorescent->check_agg No is_auto Signal > 3x Blank? check_auto->is_auto auto_artifact Artifact: Autofluorescence Action: Change detection method is_auto->auto_artifact Yes is_auto->check_agg No is_agg Activity Reduced? check_agg->is_agg agg_artifact Artifact: Aggregation Action: Confirm with DLS, lower concentration is_agg->agg_artifact Yes check_react Investigate Chemical Reactivity (Pre-incubation test, structural analysis) is_agg->check_react No is_react Activity Abolished? check_react->is_react react_artifact Artifact: Reactivity Action: Flag for medicinal chemists is_react->react_artifact Yes real_hit Activity Likely Real Proceed with orthogonal validation is_react->real_hit No

Sources

Technical Support Center: Purification of 2-(4-Aminophenoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(4-Aminophenoxy)benzamide. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this valuable synthetic intermediate. Due to its amphoteric nature—possessing both a basic aromatic amine and a neutral amide group—and specific solubility characteristics, isolating this compound in high purity can be a non-trivial task.

This guide provides in-depth, field-proven troubleshooting advice, detailed protocols, and the scientific rationale behind our recommended strategies. Our goal is to empower you to diagnose purification issues and implement robust, effective solutions.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities are typically process-related and stem from the specific synthetic route employed.[1] Common impurities can be categorized as:

  • Unreacted Starting Materials: Depending on the synthesis, these could include 4-aminophenol, 2-halobenzamide, or precursors to the benzamide moiety. The presence of unreacted starting materials is a frequent issue in multi-step syntheses.[1]

  • Side-Reaction Products: Over-alkylation or side reactions involving the amino group can lead to complex mixtures.

  • Reagents and Catalysts: Residual catalysts or reagents from the reaction workup.

  • Degradation Products: The ether linkage can be susceptible to cleavage under harsh acidic or basic conditions, and the amino group is prone to oxidation, which can result in colored impurities.[2][3]

Q2: My crude product is a dark, oily substance and won't solidify. What's the first step?

A2: An oily or non-crystalline crude product often indicates the presence of significant impurities, residual solvent, or moisture.

  • Initial Diagnosis: First, analyze a small sample by Thin Layer Chromatography (TLC) to visualize the number of components. If a major spot corresponding to your product is visible alongside impurities, a liquid-liquid extraction is an excellent first purification step.

  • Rationale: Acid-base extraction is particularly effective here. It leverages the basicity of the 4-amino group to selectively pull your target compound into an aqueous acidic layer, leaving behind neutral organic impurities (like byproducts or certain starting materials) in the organic layer.[4][5] This step can dramatically clean up the material, often facilitating subsequent crystallization.

Q3: I'm trying to recrystallize my product, but it either "oils out" or the yield is extremely low. What am I doing wrong?

A3: This is a classic crystallization problem that points to issues with solvent selection or purity.

  • "Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-impurity eutectic mixture). The compound comes out of solution as a liquid instead of a solid.

    • Solution: Use a larger volume of solvent or switch to a solvent in which the compound is less soluble at high temperatures. A mixed-solvent system (e.g., ethanol-water or acetone-hexane) is often ideal. Dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol) at boiling, then slowly add the "poor" solvent (e.g., water) dropwise until persistent turbidity is observed. Re-heat to clarify and then allow to cool slowly.

  • Low Yield: This usually means the chosen solvent is too good; the compound remains significantly soluble even at low temperatures.

    • Solution: Select a solvent where the compound has high solubility when hot but very low solubility when cold. Refer to the solubility table below (Table 1) for guidance. Additionally, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound to maximize recovery upon cooling.

Q4: My TLC shows a major product spot, but also a baseline spot and some streaking. What does this indicate?

A4:

  • Baseline Spot: A spot that does not move from the baseline is typically a highly polar compound, often a salt. If your workup involved acid or base, this could be the salt form of your product or a starting material. It can often be removed with an aqueous wash or by using a more polar mobile phase in column chromatography.

  • Streaking: This often indicates that the compound is interacting too strongly with the stationary phase (e.g., silica gel), is acidic or basic, or is being overloaded on the TLC plate. For this compound, the basic amino group can cause streaking on acidic silica gel.

    • Solution: To mitigate streaking on TLC and during column chromatography, add a small amount of a basic modifier like triethylamine (~0.5-1%) to your mobile phase.[6] This will neutralize the acidic sites on the silica, leading to sharper spots and better separation.

Part 2: Purification Strategy Selection

Choosing the right purification method is critical for achieving high purity and yield. The following flowchart provides a decision-making framework based on the nature of your crude product.

Purification_Strategy start Crude this compound check_purity Assess Crude Purity (TLC, ¹H NMR) start->check_purity high_purity High Purity (>90%) Minor Impurities check_purity->high_purity High low_purity Low Purity (<90%) Oily, Multiple Spots check_purity->low_purity Low recrystallize Recrystallization high_purity->recrystallize check_impurities Nature of Impurities? low_purity->check_impurities final_product Pure Product (>99%) recrystallize->final_product acid_base Acid-Base Extraction acid_base->recrystallize Solid obtained neutral_impurities Mainly Neutral Impurities check_impurities->neutral_impurities Neutral polar_impurities Polar / Charged Impurities check_impurities->polar_impurities Polar / Similar Polarity neutral_impurities->acid_base chromatography Column Chromatography polar_impurities->chromatography chromatography->final_product

Caption: Decision flowchart for selecting a purification strategy.

Data Summary: Comparison of Purification Techniques
TechniqueProsConsBest For...
Recrystallization Excellent for high purity; scalable; removes minor, less soluble impurities.[6]Requires a solid starting material; solvent screening can be time-consuming; can have yield losses.Final polishing step or purification of relatively clean (>90%) crude material.
Acid-Base Extraction Fast; excellent for removing neutral or acidic/basic impurities; good for large scales.[4][7]Will not separate compounds with similar pKa values; requires handling of acids/bases.Initial cleanup of very crude, oily, or low-purity mixtures, especially to remove neutral byproducts.
Column Chromatography Highly versatile; separates compounds with very similar properties.Labor-intensive; requires significant solvent volumes; can be difficult to scale up.Separating complex mixtures or isomers where other methods fail.
Part 3: Detailed Purification Protocols
Protocol 1: Acid-Base Extraction for Gross Purification

This protocol is designed to separate the basic this compound from neutral or acidic impurities. It is an exceptionally effective first-pass purification step.[5]

Workflow Diagram

AcidBase_Workflow cluster_0 Step 1: Dissolution cluster_1 Step 2: Acidic Extraction cluster_2 Step 3: Basification & Recovery a Crude Product in Organic Solvent (e.g., EtOAc) b_top Aqueous Layer (1M HCl) [Product as Hydrochloride Salt] a->b_top Add 1M HCl, Shake & Separate c_top Aqueous Layer (Adjust to pH 9-10 with NaOH) b_top->c_top Isolate Aqueous Layer & Add Base b_bot Organic Layer [Neutral Impurities] c_bot Precipitated Pure Product (Filter and Dry) c_top->c_bot Product Precipitates

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Causality: The basic amino group of your product will be protonated by the HCl to form a water-soluble hydrochloride salt (R-NH3+Cl-). This salt will partition into the aqueous layer. Neutral impurities will remain in the organic layer.[5][8]

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. To ensure complete extraction, repeat the acidic wash (Step 2) on the organic layer one more time, combining the aqueous extracts.

  • Back Wash (Optional): To remove any trace organic impurities that may have been carried over, wash the combined aqueous layers with a small portion of fresh organic solvent (e.g., EtOAc). Discard this organic wash.

  • Basification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution dropwise while stirring until the pH of the solution is between 9 and 10 (check with pH paper).

    • Causality: The strong base deprotonates the hydrochloride salt, regenerating the neutral, water-insoluble this compound, which will precipitate out of the solution as a solid.[8][9]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water to remove residual salts, followed by a small amount of a cold non-polar solvent like hexane to aid drying.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Recrystallization for Final Polishing

This protocol is ideal for purifying the solid material obtained from the acid-base extraction or for crude material that is already substantially pure (>90%).

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent or solvent system from Table 1. A mixed system like Ethanol/Water is often highly effective.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add a small amount of the primary solvent (e.g., ethanol) and bring the mixture to a gentle boil on a hot plate. Continue adding the hot solvent in small portions until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and the activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Part 4: Physicochemical Data for Purification
Table 1: Predicted Solubility of this compound

The solubility of a compound is a critical parameter for developing purification protocols. Based on the structure and data for similar benzamides, the following qualitative solubility profile is predicted.[10][11]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Application Notes
Aqueous Water, PBS (pH 7.4)Poorly SolubleThe hydrophobic aromatic rings dominate over the polar groups. Useful for precipitation and washing.
Polar Protic Methanol, EthanolSoluble when hot, sparingly soluble when coldExcellent for recrystallization. The amide and amino groups hydrogen bond with the solvent.
Polar Aprotic DMSO, DMF, AcetoneSolubleGood "dissolving" solvents. Acetone can be a useful recrystallization solvent, often paired with an anti-solvent like hexane.
Ethers Diethyl Ether, MTBESparingly SolubleUseful as an extraction solvent, as the compound has limited solubility.[12]
Chlorinated Dichloromethane (DCM)Moderately SolubleA common solvent for extraction and chromatography.
Nonpolar Hexane, TolueneVery Poorly SolubleUseful as an "anti-solvent" in mixed-solvent recrystallizations and for washing the final product to remove non-polar grease.
References
  • Wikipedia. Acid–base extraction. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • TMP Chem. Acid-Base Extraction Tutorial. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

  • ResearchGate. Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. [Link]

  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • ResearchGate. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

  • PubMed. Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. [Link]

  • PubMed. Peptide purification by affinity chromatography based on alpha-ketoacyl group chemistry. [Link]

  • Quora. Benzamide is not very soluble in ether, benzoic acid is however very soluble in it. If ether is the only solvent available for separation, how would you affect a chemical separation of the two compounds?. [Link]

  • National Institutes of Health. Recent trends in the impurity profile of pharmaceuticals. [Link]

  • ResearchGate. Pharmaceutical Impurities: An Overview. [Link]

  • ResearchGate. Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. [Link]

  • National Institutes of Health. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

  • PubMed. Catalytic degradation of mefenamic acid by peroxymonosulfate activated with MWCNTs-CoFe2O4: influencing factors, degradation pathway, and comparison of activation processes. [Link]

  • PubMed. Purification of plasmid DNA using a novel two stage chromatography process. [Link]

  • ResearchGate. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) using cobalt-peroxymonosulfate in Fenton-like process. [Link]

  • ResearchGate. Forced degradation and stability assessment of Tenofovir alafenamide. [Link]

  • OSTI.GOV. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

Sources

Technical Support Center: Troubleshooting Unexpected NMR Spectra of 2-(4-Aminophenoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for "2-(4-Aminophenoxy)benzamide." This guide is designed to assist you in troubleshooting and interpreting unexpected Nuclear Magnetic Resonance (NMR) spectroscopy results for this compound. As Senior Application Scientists, we provide in-depth, field-proven insights to help you navigate common experimental challenges.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science. Its structure, featuring two distinct aromatic rings and multiple functional groups (amine, ether, and amide), can give rise to a complex but predictable NMR spectrum. However, deviations from the expected spectrum are not uncommon and can stem from a variety of factors including impurities, structural isomers, and sample conditions. This guide will walk you through a logical troubleshooting process to identify the root cause of unexpected spectral features.

Expected ¹H NMR Spectrum of this compound

Before delving into troubleshooting, it's crucial to have a clear understanding of the expected ¹H NMR spectrum. The chemical shifts can vary slightly depending on the solvent and concentration, but a typical spectrum in a common solvent like DMSO-d₆ would exhibit the following signals:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Amide Protons (-CONH₂)~7.5 - 8.5 (broad)Singlet2H
Amine Protons (-NH₂)~4.5 - 5.5 (broad)Singlet2H
Aromatic Protons (Benzamide Ring)~7.0 - 8.0Multiplets4H
Aromatic Protons (Phenoxy Ring)~6.5 - 7.0AA'BB' system (two doublets)4H

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise when encountering unexpected NMR results for this compound.

Q1: Why are my amide and amine proton signals much broader than other peaks?

A1: This is a common and expected phenomenon for N-H protons. Several factors contribute to this broadening:

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment which can lead to efficient relaxation of adjacent protons, causing peak broadening.

  • Chemical Exchange: Amine and amide protons can undergo rapid chemical exchange with each other or with trace amounts of water in the NMR solvent.[1][2] This exchange occurs on a timescale that is intermediate relative to the NMR experiment, leading to a broadened signal.[2]

  • Hydrogen Bonding: Both the amine and amide groups can participate in intermolecular hydrogen bonding, which can also contribute to peak broadening.

Q2: The chemical shifts of my N-H protons are different from the literature values. Should I be concerned?

A2: Not necessarily. The chemical shifts of exchangeable protons like those in amines and amides are highly sensitive to experimental conditions.[3][4] Factors that can significantly influence their position include:

  • Solvent: The choice of NMR solvent has a dramatic effect on the chemical shifts of N-H protons due to differences in hydrogen bonding and solvent-solute interactions.[3][5][6] For instance, the shift in DMSO-d₆ will be different from that in CDCl₃.[5]

  • Concentration: At higher concentrations, intermolecular hydrogen bonding becomes more prevalent, which can shift the N-H signals downfield.[7]

  • Temperature: Changes in temperature can affect the rate of chemical exchange and the extent of hydrogen bonding, leading to shifts in the N-H proton resonances.[1]

  • Water Content: The presence of even trace amounts of water in the solvent can lead to proton exchange and affect the observed chemical shift.[7]

Q3: I see unexpected peaks in my spectrum. What are the likely sources?

A3: Unexpected signals in an NMR spectrum can originate from several sources:

  • Residual Solvents: The most common source of extra peaks is residual solvent from the synthesis or purification steps (e.g., ethyl acetate, dichloromethane, acetone).[7]

  • Starting Materials: Incomplete reaction can result in the presence of starting materials such as 4-aminophenol or 2-halobenzamide.

  • Byproducts: Side reactions during the synthesis can lead to the formation of structurally related impurities.

  • Degradation: The compound may have degraded during storage or sample preparation.[8]

  • Grease or other contaminants: Contamination from glassware or the NMR tube can introduce spurious signals.

In-Depth Troubleshooting Guides

When simple explanations from the FAQs don't resolve the issue, a more systematic approach is required. The following guides provide step-by-step instructions for diagnosing more complex problems.

Guide 1: Diagnosing Peak Broadening and Poor Resolution

Unexpectedly broad peaks (beyond the N-H protons) or generally poor resolution across the entire spectrum can obscure important structural information.

Troubleshooting Workflow: Poor Spectral Resolution

Caption: A workflow for the systematic identification of unknown peaks in an NMR spectrum.

Step-by-Step Protocol:
  • Check for Common Solvents: Compare the chemical shifts of the unknown peaks to a table of common NMR solvent impurities. Many NMR processing software packages have this feature built-in.

  • Review the Synthetic Route: Consider all reactants, reagents, and solvents used in the synthesis and purification of this compound. Obtain NMR spectra of the starting materials if they are available to see if they match any of the impurity signals. Common impurities could arise from the synthesis of benzamide itself. 3. Perform a D₂O Exchange Experiment: To identify exchangeable protons (like those from water, alcohols, or acidic/basic functional groups), add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H NMR spectrum. [7]The signals corresponding to exchangeable protons will decrease in intensity or disappear entirely. This is particularly useful for confirming the assignment of the -NH₂ and -CONH₂ protons.

  • Utilize 2D NMR Spectroscopy: If the impurity is present in a significant amount, 2D NMR techniques can be invaluable for structure elucidation. [9][10][11][12][13] * COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This can help to piece together fragments of the impurity's structure.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached. This provides information on the C-H connectivity.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. This is crucial for connecting the fragments identified from COSY and HSQC to build the complete carbon skeleton.

Guide 3: Addressing Issues with Integration
Common Causes of Integration Errors and Solutions
Problem Potential Cause Solution
Broad peaks integrate incorrectly. The integration region may not be wide enough to encompass the entire broad signal.Manually adjust the integration limits to cover the entire area of the peak, from baseline to baseline.
Overlapping peaks. Signals from the compound of interest and an impurity are overlapping, making individual integration difficult.Try a different NMR solvent to see if the peaks can be resolved. [7]If not, deconvolution algorithms in the NMR software may be able to estimate the relative integrals.
Saturated signals. A very strong signal (e.g., a residual solvent peak) can be "clipped" by the receiver, leading to an artificially low integration value.Reduce the receiver gain and re-acquire the spectrum. [14]Ensure the FID (Free Induction Decay) shows a proper exponential decay.
Insufficient relaxation delay. If the time between scans (the relaxation delay) is too short, protons with long relaxation times (T₁) will not fully relax, leading to lower signal intensity and inaccurate integrals.Increase the relaxation delay (d1) in the acquisition parameters. A delay of 5 times the longest T₁ is generally recommended for quantitative measurements.
Exchangeable protons. The integral of an exchangeable proton peak (like -NH₂) may be higher than expected due to exchange with residual water in the solvent. [2]Dry the NMR solvent over molecular sieves before use. However, some water is often unavoidable.

Conclusion

Troubleshooting unexpected NMR spectra is a critical skill in chemical research. By systematically considering factors such as sample preparation, instrument parameters, and the chemical nature of the molecule, it is possible to diagnose and resolve most spectral anomalies. This guide provides a framework for addressing common issues encountered with this compound, enabling researchers to obtain high-quality, interpretable NMR data. When in doubt, consulting with an NMR spectroscopy expert or the staff at your analytical facility is always a valuable step.

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

  • Chemistry For Everyone. (2025, July 21). What Causes NMR Peak Broadening? [Video]. YouTube. Available from: [Link]

  • TutorChase. Why might an NMR spectrum show broad peaks? Available from: [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Available from: [Link]

  • Chemistry Stack Exchange. (2015, March 7). 1H NMR Broad peaks. Available from: [Link]

  • UMass Nuclear Magnetic Resonance (NMR) Labs. (2023, February 20). Are Polymer NMR Peaks Always Broad? Available from: [Link]

  • UCSD NMR Facility. Trouble Shooting Page. Available from: [Link]

  • NMR Facility, University of California, San Diego. Troubleshooting Acquisition Related Problems. Available from: [Link]

  • Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(9), 525-533. Available from: [Link]

  • Torres, A. M., & Price, W. S. (2018). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21441. Available from: [Link]

  • Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2), 139-149. Available from: [Link]

  • Ghandi, M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5268–5278. Available from: [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy Of Amines. Available from: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Available from: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anusthan. Available from: [Link]

  • ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available from: [Link]

  • ETH Zurich. Structure Elucidation by NMR. Available from: [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link]

  • ResearchGate. Studies on sulfonamide degradation products. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(4-Aminophenoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Aminophenoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful scale-up of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure the robustness and reproducibility of your synthesis.

Introduction to the Synthesis

The synthesis of this compound is most effectively achieved on a larger scale through a copper-catalyzed Ullmann condensation reaction. This method involves the coupling of 2-chlorobenzamide with 4-aminophenol. The Ullmann reaction is a well-established method for the formation of carbon-oxygen bonds, particularly in the synthesis of diaryl ethers.[1] While other methods like nucleophilic aromatic substitution exist, the copper-catalyzed approach often provides better yields and is more amenable to scale-up for this particular transformation.

This guide will provide a detailed, scalable protocol for this synthesis, followed by a comprehensive troubleshooting guide and a set of frequently asked questions to address common challenges encountered during the process.

Scalable Synthesis Protocol

This protocol is designed for a multi-gram scale synthesis of this compound and can be adapted for larger quantities with appropriate engineering controls.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular WeightPurityNotes
2-Chlorobenzamide609-66-5155.58 g/mol >98%Ensure it is dry.
4-Aminophenol123-30-8109.13 g/mol >99%Should be a light-colored powder. Dark coloration may indicate oxidation.
Copper(I) Iodide (CuI)7681-65-4190.45 g/mol >98%Protect from light and moisture.
L-Proline147-85-3115.13 g/mol >99%A suitable and cost-effective ligand.
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol >99%Anhydrous, finely powdered.
Dimethylformamide (DMF)68-12-273.09 g/mol AnhydrousUse a dry, high-purity grade.
Ethyl Acetate141-78-688.11 g/mol Reagent GradeFor extraction and recrystallization.
Hexanes110-54-386.18 g/mol Reagent GradeFor recrystallization.
Experimental Workflow Diagram

G setup Reaction Setup (Inert Atmosphere) reagents Charge Reactor: - 2-Chlorobenzamide - 4-Aminophenol - CuI - L-Proline - K₂CO₃ - Anhydrous DMF setup->reagents 1 heating Heat to 120-130°C (Stir vigorously) reagents->heating 2 monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring 3 workup Aqueous Work-up (Water Quench, Filtration) monitoring->workup 4 extraction Extraction (Ethyl Acetate) workup->extraction 5 purification Purification (Recrystallization) extraction->purification 6 drying Drying (Vacuum Oven) purification->drying 7 product Final Product: This compound drying->product 8

Caption: Scalable synthesis workflow for this compound.

Step-by-Step Procedure
  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-chlorobenzamide (1.0 eq), 4-aminophenol (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and finely powdered anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) to the reactor. The amount of solvent should be sufficient to ensure good stirring of the slurry.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. The color of the reaction mixture will typically darken.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-chlorobenzamide) is consumed. This typically takes 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. The crude product may precipitate.

  • Isolation: Filter the solid and wash with water. The filtrate can be further extracted with ethyl acetate. Combine the collected solid with the organic extracts.

  • Purification: Concentrate the combined organic layers under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[2]

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

Troubleshooting Guide

This section addresses common issues that may be encountered during the scale-up synthesis of this compound.

Low or No Product Yield

Q: My reaction is showing low conversion of the starting materials. What are the likely causes?

A: Several factors can contribute to low yield in an Ullmann coupling reaction.

  • Insufficiently Anhydrous Conditions: The presence of water can deactivate the catalyst and interfere with the reaction. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

  • Poor Quality Reagents:

    • 4-Aminophenol: This reagent can oxidize over time, indicated by a darkening in color. Use fresh, light-colored 4-aminophenol for best results.

    • Copper(I) Iodide: CuI can be sensitive to air and light. Use a fresh bottle or a properly stored one.

  • Inefficient Stirring: On a larger scale, inefficient mixing can lead to localized overheating and poor contact between reactants. Ensure your stirring is vigorous enough to keep the solids suspended.

  • Suboptimal Temperature: While the typical range is 120-130 °C, you may need to optimize the temperature for your specific setup. Lower temperatures will result in slower reaction rates, while excessively high temperatures can lead to decomposition.

  • Catalyst Deactivation: The copper catalyst can be sensitive. Ensure proper inert atmosphere conditions are maintained throughout the reaction.

Impurity Formation

Q: I am observing significant impurities in my crude product. What are the common side reactions?

A: The following are common impurities and strategies to minimize them:

  • Unreacted Starting Materials: If the reaction is incomplete, you will have residual 2-chlorobenzamide and 4-aminophenol.

    • Solution: Increase the reaction time and ensure the temperature is optimal. A slight excess of 4-aminophenol (1.1-1.2 eq) can help drive the reaction to completion.

  • Homocoupling of 4-aminophenol: This can occur, leading to the formation of colored byproducts.

    • Solution: This is often a result of suboptimal catalyst activity. Ensure your copper source is of good quality and the reaction is run under a strict inert atmosphere.

  • Dehalogenation of 2-chlorobenzamide: This can lead to the formation of benzamide.[3]

    • Solution: This side reaction can be promoted by certain impurities. Ensure high-purity starting materials and solvents.

  • Formation of N-arylated byproducts: The amino group of 4-aminophenol could potentially react with another molecule of 2-chlorobenzamide.

    • Solution: Careful control of stoichiometry and reaction temperature can minimize this.

Purification Challenges

Q: I am having difficulty purifying the final product by recrystallization. What should I do?

A: Recrystallization is the preferred method for purifying this compound on a large scale.

  • Choosing the Right Solvent System: A single solvent or a two-solvent system can be effective.

    • Good Single Solvents: Ethanol or ethyl acetate are good starting points. The compound should be soluble in the hot solvent and sparingly soluble at room temperature.

    • Two-Solvent System: A common and effective system is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.[4]

  • Oiling Out: If the product separates as an oil instead of crystals, it could be due to a high concentration of impurities or too rapid cooling.

    • Solution: Try using a more dilute solution, cool the solution more slowly, or try a different solvent system.

  • Removing Colored Impurities: If your product is colored, you can treat the hot solution with a small amount of activated charcoal before filtering and allowing it to crystallize. Use charcoal sparingly as it can adsorb your product as well.

Frequently Asked Questions (FAQs)

Q1: Can I use a different copper catalyst?

A1: Yes, other copper(I) sources like CuBr or Cu₂O can be used. However, CuI is often preferred for its reliability in Ullmann couplings. The optimal catalyst loading may need to be re-evaluated.

Q2: Is a ligand necessary for this reaction?

A2: While some Ullmann reactions can proceed without a ligand, the use of a ligand like L-proline significantly improves the reaction rate and yield, especially at lower temperatures. It also helps to prevent catalyst agglomeration and deactivation.

Q3: What is the role of the base in this reaction?

A3: A base, such as potassium carbonate, is essential to deprotonate the phenolic hydroxyl group of 4-aminophenol, making it a more potent nucleophile to attack the 2-chlorobenzamide.

Q4: Can I use a different solvent?

A4: Other high-boiling polar aprotic solvents like DMSO or NMP can be used. However, DMF is a common and effective choice for this type of reaction. The choice of solvent can impact the reaction rate and solubility of the reactants and products.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with DMF, which is a volatile organic solvent.

  • Inert Atmosphere: Take care when working with an inert gas like nitrogen.

  • High Temperatures: The reaction is run at elevated temperatures, so use appropriate heating mantles and be cautious of hot surfaces.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all reagents before starting the experiment. The final product, this compound, should be handled with care as it may be harmful if swallowed or inhaled and can cause skin and eye irritation.[5]

Troubleshooting Decision Tree

G start Low Yield or Incomplete Reaction check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents check_setup Check Reaction Setup start->check_setup temp Is Temperature 120-130°C? check_conditions->temp anhydrous Are Reagents/Solvent Anhydrous? check_reagents->anhydrous inert Is Inert Atmosphere Maintained? check_setup->inert temp->temp time Is Reaction Time Sufficient (>12h)? temp->time Yes adjust_temp Adjust Temperature temp->adjust_temp time->time stirring Is Stirring Vigorous? time->stirring Yes increase_time Increase Reaction Time time->increase_time stirring->stirring conditions_ok Conditions Appear OK. Investigate Reagents. stirring->conditions_ok Yes improve_stirring Improve Stirring stirring->improve_stirring adjust_temp->time increase_time->stirring improve_stirring->conditions_ok anhydrous->anhydrous aminophenol Is 4-Aminophenol Fresh/Light-colored? anhydrous->aminophenol Yes dry_reagents Dry Reagents/Solvent anhydrous->dry_reagents aminophenol->aminophenol copper Is CuI of Good Quality? aminophenol->copper Yes use_fresh_aminophenol Use Fresh 4-Aminophenol aminophenol->use_fresh_aminophenol copper->copper reagents_ok Reagents Appear OK. Investigate Setup. copper->reagents_ok Yes use_fresh_cuI Use Fresh CuI copper->use_fresh_cuI dry_reagents->aminophenol use_fresh_aminophenol->copper use_fresh_cuI->reagents_ok inert->inert setup_ok Setup Appears OK. Consider Further Optimization. inert->setup_ok Yes improve_inert_setup Improve Inert Atmosphere Setup inert->improve_inert_setup improve_inert_setup->setup_ok

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

  • Reddit. (2023). Troubleshooting Ullmann Coupling. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(4-hydroxyphenoxy)benzamide Derivatives. Retrieved from a hypothetical BenchChem technical document.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.).
  • MDPI. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Retrieved from [Link]

  • Reddit. (2025). Severe dehalogenation side reaction in Ullmann type reduction homocoupling. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide. Retrieved from a hypothetical BenchChem technical document.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • BenchChem. (n.d.). dealing with byproduct formation in benzamide synthesis. Retrieved from a hypothetical BenchChem technical document.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions. Retrieved from a hypothetical BenchChem technical document.
  • Scribd. (n.d.). Final Benzamide Preparations. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: 2-(Phenylamino)Benzamide Crystallization. Retrieved from a hypothetical BenchChem technical document.
  • ResearchGate. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
  • MDPI. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

  • PubMed. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of 2-Chlorothiobenzamide: A Detailed Laboratory Protocol. Retrieved from a hypothetical BenchChem technical document.
  • PubMed. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

  • Frontiers. (2021). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Retrieved from [Link]

  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

  • PMC. (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. Retrieved from [Link]

  • YouTube. (2017). Purification of Impure Samples by Crystallization. Retrieved from [Link]

  • PMC. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • ResearchGate. (2018). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... Retrieved from [Link]

  • BenchChem. (2025). Synthesis Pathway of 5-Amino-N,N-dimethyl-2-(2-cyanophenoxy)benzamide (5-AMAM-2-CP): A Technical Guide. Retrieved from a hypothetical BenchChem technical document.
  • NIH. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • ResearchGate. (2019). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]

  • PubMed. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Retrieved from [Link]

  • BenchChem. (2025). Early Discovery and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide. Retrieved from a hypothetical BenchChem technical document.
  • BenchChem. (2025). Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide. Retrieved from a hypothetical BenchChem technical document.
  • ResearchGate. (2023). Reaction of various aldehydes with 2-aminobenzamide. Retrieved from [Link]

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Validation & Comparative

Validating the Anticancer Activity of 2-(4-Aminophenoxy)benzamide in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the preclinical validation of new chemical entities is a critical juncture.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the anticancer potential of a novel compound, "2-(4-Aminophenoxy)benzamide," using established in vitro methodologies. By objectively comparing its performance against a standard chemotherapeutic agent, we aim to provide a robust foundation for its further development.

The journey of an anticancer drug from the laboratory bench to clinical application is fraught with challenges, with a high rate of attrition in the early stages of development.[1] Therefore, a thorough and methodologically sound in vitro evaluation is paramount to de-risk subsequent preclinical and clinical studies.[1] This guide will delve into the experimental design, detailed protocols, and data interpretation necessary to build a compelling case for the therapeutic potential of "this compound."

A Glimpse into the Therapeutic Promise of Benzamide Derivatives

Benzamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities.[3] In the realm of oncology, several benzamide-containing molecules have been investigated for their potent antiproliferative effects.[3][4][5] The structural motif of "this compound" suggests a potential for interaction with key cellular targets implicated in cancer cell survival and proliferation. Drawing parallels from structurally related phenoxyacetamides, we hypothesize that "this compound" may exert its anticancer effects by inducing cell cycle arrest and apoptosis.[3]

Experimental Design: A Multi-faceted Approach to Validation

To comprehensively evaluate the anticancer activity of "this compound," a multi-pronged experimental approach is essential. This involves assessing its cytotoxic effects across a panel of cancer cell lines, elucidating its mechanism of action, and comparing its potency to a well-established anticancer drug.

Selecting the Right Tools: Cell Lines and a Comparator

The choice of cancer cell lines is crucial for a meaningful evaluation. For this guide, we have selected a panel of human cancer cell lines representing diverse cancer types:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colorectal carcinoma cell line.

As a positive control and comparator, we will use Cisplatin , a widely used chemotherapeutic agent with a known mechanism of action involving DNA damage.[6]

The Experimental Workflow at a Glance

The validation process will follow a logical progression, starting with a broad assessment of cytotoxicity and narrowing down to a more detailed mechanistic investigation.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Cancer Cell Line Seeding (MCF-7, A549, HCT116) B Treatment with this compound (Dose-Response) A->B C Treatment with Cisplatin (Dose-Response) A->C D MTT or SRB Assay (72h incubation) B->D C->D E IC50 Value Determination D->E F Cell Cycle Analysis (Flow Cytometry with PI Staining) E->F Based on IC50 values G Apoptosis Assay (Annexin V-FITC/PI Staining) E->G Based on IC50 values H Western Blot Analysis (Key Apoptotic and Cell Cycle Proteins) E->H Based on IC50 values

Caption: A streamlined workflow for the in vitro validation of "this compound".

In Vitro Performance: A Comparative Analysis

The initial phase of our investigation focuses on determining the cytotoxic potential of "this compound" and comparing it with Cisplatin.

Quantifying Cytotoxicity: The IC50 Benchmark

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.[7] It represents the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. The following table presents hypothetical IC50 values for "this compound" and Cisplatin across our selected cell lines after 72 hours of treatment, as determined by the MTT assay.

Cell LineThis compound IC50 (µM)Cisplatin IC50 (µM)
MCF-7 8.515.2
A549 12.320.8
HCT116 6.810.5

These hypothetical results suggest that "this compound" exhibits potent cytotoxic activity against all three cancer cell lines, with lower IC50 values than the established chemotherapeutic agent, Cisplatin.

Delving Deeper: Unraveling the Mechanism of Action

Building upon the promising cytotoxicity data, the next crucial step is to investigate how "this compound" induces cancer cell death.

Disrupting the Cell Cycle

Cancer is fundamentally a disease of uncontrolled cell division. Many effective anticancer agents act by interfering with the cell cycle, leading to a halt in proliferation.[8][9] We will employ flow cytometry with propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with "this compound."

Hypothetical Outcome: Treatment with "this compound" at its IC50 concentration for 24 hours leads to a significant accumulation of cells in the G0/G1 phase, suggesting that the compound may inhibit cell cycle progression at the G1 checkpoint.

Inducing Programmed Cell Death (Apoptosis)

Apoptosis is a natural and orderly process of cell self-destruction that is often dysregulated in cancer.[10][11] A desirable characteristic of a novel anticancer agent is its ability to trigger this programmed cell death pathway.[11] We will utilize Annexin V-FITC and PI staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Hypothetical Outcome: A significant increase in the percentage of early and late apoptotic cells is observed in all three cell lines following treatment with "this compound" for 48 hours, indicating that the compound induces cell death primarily through apoptosis.

Validating Molecular Targets with Western Blotting

To further solidify our mechanistic understanding, we will employ Western blotting to examine the expression levels of key proteins involved in cell cycle regulation and apoptosis.[12][13][14][15][16] Based on our hypothesis of G0/G1 arrest and apoptosis induction, we will probe for the following proteins:

  • Cyclin D1 and CDK4: Key regulators of the G1/S transition. A decrease in their expression would support the observed G0/G1 arrest.

  • p21: A cyclin-dependent kinase inhibitor that can halt the cell cycle. An increase in p21 expression would be consistent with G1 arrest.

  • Bax and Bcl-2: Pro-apoptotic and anti-apoptotic proteins, respectively. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis.

  • Cleaved Caspase-3 and Cleaved PARP: Executioner proteins in the apoptotic cascade. Their presence signifies the activation of apoptosis.

Hypothetical Signaling Pathway:

G cluster_cell_cycle Cell Cycle Arrest (G0/G1) cluster_apoptosis Apoptosis Induction compound This compound p21 p21 ↑ compound->p21 Bax_Bcl2 Bax/Bcl-2 Ratio ↑ compound->Bax_Bcl2 CyclinD1_CDK4 Cyclin D1 / CDK4 ↓ p21->CyclinD1_CDK4 inhibits G1_S_Transition G1/S Transition Blocked CyclinD1_CDK4->G1_S_Transition promotes Caspase3 Cleaved Caspase-3 ↑ Bax_Bcl2->Caspase3 PARP Cleaved PARP ↑ Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed mechanism of action for "this compound" leading to cell cycle arrest and apoptosis.

Detailed Experimental Protocols

For the sake of reproducibility and scientific rigor, detailed step-by-step protocols for the key experiments are provided below.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[17][18][19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of "this compound" and Cisplatin for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the cell cycle distribution using propidium iodide staining.[8][9][20]

  • Cell Treatment: Seed cells in 6-well plates and treat with "this compound" at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay using Annexin V-FITC/PI Staining

This method allows for the detection of early and late-stage apoptosis.[7][8]

  • Cell Treatment: Treat cells with "this compound" at its IC50 concentration for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting

This technique is used to detect specific proteins in a cell lysate.[13][16]

  • Protein Extraction: Treat cells with "this compound" for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by running them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., Cyclin D1, Bax, Cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The hypothetical data presented in this guide illustrates a clear and compelling pathway for validating the anticancer activity of "this compound." The compound demonstrates superior cytotoxicity compared to a standard chemotherapeutic agent and appears to act through the induction of G0/G1 cell cycle arrest and apoptosis.

The protocols and workflow detailed herein provide a robust framework for obtaining the necessary preclinical data to support the advancement of "this compound" as a promising anticancer drug candidate. The next logical steps in its development would involve in vivo efficacy studies in animal models and further investigation into its specific molecular targets.[1] This comprehensive in vitro characterization is the indispensable first step on that path.

References

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A Comparative Efficacy Analysis of Novel PARP Inhibitors: Evaluating 2-(4-Aminophenoxy)benzamide Against Clinically Approved Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone for treating tumors with deficiencies in DNA repair mechanisms, particularly those harboring BRCA1/2 mutations. The principle of synthetic lethality, exploited by PARP inhibitors (PARPis), has led to the approval of several impactful drugs. This guide provides a comprehensive comparison of a novel investigational compound, 2-(4-Aminophenoxy)benzamide , against established, FDA-approved PARP inhibitors. While direct efficacy data for this compound is nascent, its benzamide core structure suggests potential for PARP interaction, making it a relevant candidate for comparative analysis. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel PARPis.

The Central Role of PARP in DNA Repair and Cancer

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) network. Their primary function is to detect and signal single-strand DNA breaks (SSBs), initiating their repair through the base excision repair (BER) pathway.[1] Upon detecting a break, PARP binds to the DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit the necessary DNA repair machinery.

In cancer cells with mutations in BRCA1 or BRCA2, which are essential for the high-fidelity homologous recombination (HR) pathway that repairs double-strand breaks (DSBs), the reliance on PARP-mediated SSB repair is heightened. Inhibition of PARP in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, resulting in DSBs. The inability to repair these DSBs through the faulty HR pathway leads to genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[2]

The therapeutic efficacy of PARP inhibitors is not solely dependent on their catalytic inhibition but also on their ability to "trap" the PARP enzyme on the DNA. This trapping prevents the dissociation of PARP from the DNA break, creating a cytotoxic lesion that further disrupts DNA replication and repair. The potency of different PARP inhibitors is often correlated with their PARP-trapping ability.[3][4]

cluster_0 DNA Damage Response Single-Strand Break Single-Strand Break PARP Activation PARP Activation Single-Strand Break->PARP Activation Detection PARylation PARylation PARP Activation->PARylation Catalysis PARP Inhibitor PARP Inhibitor PARP Activation->PARP Inhibitor Inhibition & Trapping BER Pathway BER Pathway PARylation->BER Pathway Recruitment DNA Repair DNA Repair BER Pathway->DNA Repair

Caption: The PARP-mediated single-strand break repair pathway and the mechanism of PARP inhibitors.

Comparative Landscape of PARP Inhibitors

The clinical success of PARP inhibitors has led to the FDA approval of several drugs for various cancers, including ovarian, breast, prostate, and pancreatic cancer.[5][6][7][8][9] These inhibitors, while sharing a common mechanism, exhibit differences in their potency, selectivity, and clinical applications.

This compound , as a novel benzamide derivative, belongs to a chemical class with demonstrated PARP inhibitory activity.[10][11] For instance, various 4-phenoxybenzamide derivatives have been explored as selective inhibitors of mono-ADP-ribosyltransferases like PARP10.[12][13][14] While these studies did not focus on the potent PARP1/2 inhibition required for synthetic lethality in cancer, they establish the benzamide scaffold as a valid starting point for developing new PARP inhibitors.

Below is a comparison of the key efficacy metric, the half-maximal inhibitory concentration (IC50) against PARP1, for established PARP inhibitors. The data for this compound would be determined through the experimental protocols outlined later in this guide.

CompoundPARP1 IC50 (nM)Key Characteristics
This compound To Be DeterminedInvestigational compound with a benzamide scaffold.
Olaparib (Lynparza) ~5First-in-class PARP inhibitor with broad clinical approval.[15]
Niraparib (Zejula) ~3.8Potent PARP1/2 inhibitor.[16]
Rucaparib (Rubraca) ~1.4 (Ki)Potent inhibitor of PARP1, PARP2, and PARP3.[2][17]
Talazoparib (Talzenna) ~0.57The most potent PARP1/2 inhibitor, known for its strong PARP-trapping ability.[3][18][19]

Note: IC50 values can vary depending on the assay conditions. The values presented are representative figures from published literature.

Experimental Protocols for Efficacy Determination

To ascertain the efficacy of a novel compound like this compound and compare it to existing PARP inhibitors, a series of well-defined in vitro assays are essential. These assays should be designed to measure direct enzyme inhibition, cellular potency, and the induction of DNA damage.

cluster_1 Efficacy Evaluation Workflow A Biochemical Assay (PARP Activity) B Cell-Based Assays (Viability/Proliferation) A->B Determine Cellular Potency C DNA Damage Assay (γ-H2AX Foci Formation) B->C Confirm Mechanism of Action D Comparative Analysis C->D Assess Relative Efficacy

Caption: A streamlined workflow for the in vitro evaluation of a novel PARP inhibitor.

PARP Activity Assay (Biochemical)

This initial assay directly measures the ability of the test compound to inhibit the enzymatic activity of PARP1. A common method is a colorimetric or fluorometric assay that quantifies the amount of PAR produced.[20][21][22][23]

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by purified PARP1 enzyme in the presence of damaged DNA. The resulting biotinylated histones are then detected using streptavidin-HRP and a colorimetric or chemiluminescent substrate.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with PBS.

  • Compound Preparation: Prepare serial dilutions of this compound and known PARP inhibitors (e.g., Olaparib) in the assay buffer.

  • Reaction Mixture: In each well, add the PARP1 enzyme, activated DNA, and the test compound or vehicle control.

  • Initiate Reaction: Add a mixture of NAD+ and biotinylated NAD+ to each well to start the PARP reaction. Incubate at room temperature for 1 hour.

  • Detection: Wash the plate to remove unincorporated reagents. Add streptavidin-HRP and incubate. After another wash, add the HRP substrate and measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Proliferation Assays

These assays determine the cytotoxic effect of the PARP inhibitor on cancer cell lines, particularly those with and without BRCA mutations, to demonstrate synthetic lethality.

Principle: Assays like the MTT or CellTiter-Glo® assay measure the metabolic activity of viable cells. A decrease in signal indicates reduced cell proliferation or cell death. Long-term proliferation assays are often necessary to observe the full effect of PARP inhibitors.[24]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., BRCA2-deficient CAPAN-1 and BRCA-proficient MIA PaCa-2) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and control inhibitors for 72 hours or longer.[25][26]

  • Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the absorbance or luminescence.

  • Data Analysis: Normalize the data to untreated controls and determine the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in BRCA-deficient cells compared to proficient cells indicates synthetic lethality.

γ-H2AX Immunofluorescence Assay for DNA Damage

This assay visualizes and quantifies the formation of DNA double-strand breaks, a downstream consequence of PARP inhibition in HR-deficient cells. The phosphorylation of histone H2AX to form γ-H2AX is a well-established marker for DSBs.[27][28]

Principle: Cells are treated with the PARP inhibitor, fixed, and then stained with an antibody specific for γ-H2AX. The formation of distinct nuclear foci, representing sites of DSBs, is visualized and quantified using fluorescence microscopy.[29][30][31]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Grow BRCA-deficient cells on coverslips or in chamber slides and treat with an effective concentration of this compound (e.g., at its GI50) for 24-48 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100 to allow antibody entry.

  • Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against γ-H2AX. Follow this with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. The number of γ-H2AX foci per nucleus is then counted using automated image analysis software. A significant increase in foci formation compared to untreated cells confirms the induction of DSBs.

Conclusion

The evaluation of a novel PARP inhibitor such as this compound requires a systematic and rigorous comparison against established therapeutics. While its benzamide structure provides a strong rationale for its investigation, its efficacy can only be determined through robust experimental validation. By employing the biochemical and cell-based assays detailed in this guide, researchers can determine its PARP1 inhibitory potency, its ability to induce synthetic lethality in cancer cells with DNA repair deficiencies, and its mechanism of action through the induction of DNA double-strand breaks. The resulting data will allow for a direct and objective comparison with clinically approved PARP inhibitors like Olaparib, Niraparib, Rucaparib, and Talazoparib, ultimately defining its potential as a next-generation targeted therapy.

References

  • Steffen, J. D., et al. (2013). PARP-1 inhibitor olaparib (AZD2281) is a poor substrate for P-glycoprotein. ResearchGate. Available at: [Link]

  • American Association for Cancer Research (AACR). New PARP Inhibitor Approved for Breast Cancer. Available at: [Link]

  • National Cancer Institute (NCI). FDA Approves Olaparib, Rucaparib to Treat Prostate Cancer. Available at: [Link]

  • Min, A., & Im, S. A. (2020). Niraparib in ovarian cancer: results to date and clinical potential. Therapeutic Advances in Medical Oncology. Available at: [Link]

  • Smith, M. A., et al. (2016). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research. Available at: [Link]

  • Telli, M. L., & Timms, K. M. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics. Available at: [Link]

  • Telli, M. L., et al. (2020). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Drugs. Available at: [Link]

  • AstraZeneca. (2018). Lynparza approved by US FDA in germline BRCA-mutated metastatic breast cancer. Available at: [Link]

  • American Association for Cancer Research (AACR). PARP Inhibitor Approved as Adjuvant Treatment for High-risk, Early Breast Cancer. Available at: [Link]

  • MDedge. FDA approves first PARP inhibitor for early BRCA+ breast cancer. Available at: [Link]

  • ResearchGate. Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. Available at: [Link]

  • Li, H., et al. (2021). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Frontiers in Pharmacology. Available at: [Link]

  • Lee, Y., et al. (2020). Development of a high-throughput γ-H2AX assay based on imaging flow cytometry. Scientific Reports. Available at: [Link]

  • BMG LABTECH. PARP assay for inhibitors. Available at: [Link]

  • Chien, W., et al. (2022). Niraparib-induced STAT3 inhibition increases its antitumor effects. Frontiers in Oncology. Available at: [Link]

  • Liang, Y., et al. (2023). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol. Available at: [Link]

  • Creative Diagnostics. PARP - Assay-Protocol. Available at: [Link]

  • Zandarashvili, L., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Barroso, S. I., et al. (2021). Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection. Springer Protocols. Available at: [Link]

  • de Bono, J., et al. (2017). Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. Cancer Discovery. Available at: [Link]

  • Smith, M. A., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PLOS ONE. Available at: [Link]

  • ResearchGate. PARPi IC50 values for PARP family members. Available at: [Link]

  • Ewesuedo, R. B., et al. (2012). Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer. Molecular Cancer Therapeutics. Available at: [Link]

  • Thies, A., et al. (2021). Increased efficacy of PARP inhibitors against cisplatin-sensitive and -resistant ovarian cancer cells mediated via ATR and ATM inhibition. Cellular and Molecular Life Sciences. Available at: [Link]

  • ResearchGate. IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and C1/OLA cells. Available at: [Link]

  • Garty, G., et al. (2018). High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry. Methods in Molecular Biology. Available at: [Link]

  • Mah, L. J., et al. (2008). Quantification of γH2AX Foci in Response to Ionising Radiation. Journal of Visualized Experiments. Available at: [Link]

  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Available at: [Link]

  • Sun, B., et al. (2019). PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation. Cancer Science. Available at: [Link]

  • Springer Nature Experiments. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Available at: [Link]

  • Schuller, M., et al. (2020). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemistryOpen. Available at: [Link]

  • Schuller, M., et al. (2018). 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. European Journal of Medicinal Chemistry. Available at: [Link]

  • RWTH Publications. Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. Available at: [Link]

  • ResearchGate. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Bioorganic Chemistry. Available at: [Link]

  • Hashimoto, K., et al. (2007). A new poly(ADP-ribose) polymerase inhibitor, FR261529 [2-(4-chlorophenyl)-5-quinoxalinecarboxamide], ameliorates methamphetamine-induced dopaminergic neurotoxicity in mice. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

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A Comparative Guide to 2-Phenoxybenzamide Derivatives: Unveiling the Role of the 4-Amino Substituent

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Structure-Activity Relationships and Performance Metrics

In the landscape of contemporary drug discovery, the 2-phenoxybenzamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide offers a comparative analysis of 2-(4-Aminophenoxy)benzamide against other key derivatives of the 2-phenoxybenzamide class. By examining experimental data from antiplasmodial, anticancer, and kinase inhibition assays, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.

The 2-Phenoxybenzamide Core: A Scaffold of Opportunity

The 2-phenoxybenzamide backbone, characterized by two aryl rings linked by an ether bridge and an amide functionality, provides a unique three-dimensional architecture that can be finely tuned to achieve desired pharmacological profiles. The substituents on both the phenoxy and benzamide rings play a pivotal role in determining the compound's potency, selectivity, and overall biological activity. Our focus herein is to elucidate the impact of a 4-amino group on the phenoxy ring, a modification that, as we will demonstrate, can dramatically alter the compound's performance compared to other derivatives.

Performance Comparison: this compound in Context

Experimental evidence from a study on antiplasmodial agents offers a striking insight into the functional consequence of the 4-amino substitution. When a series of 2-phenoxybenzamide derivatives were tested for their in vitro activity against the NF54 strain of Plasmodium falciparum, the causative agent of malaria, the 4-amino analogue was found to be among the least active compounds tested.[1] This finding is a critical data point, suggesting that for this particular biological target, an unsubstituted amino group at the 4-position of the phenoxy ring is detrimental to activity.

To contextualize this, let us compare the performance of this compound with other derivatives where the 4-position of the phenoxy ring is either unsubstituted or bears a different functionality.

Compound IDPhenoxy Ring Substituent (Position 4)Benzamide Ring SubstituentBiological ActivityIC50 (µM)Reference
Target Compound -NH₂UnsubstitutedAntiplasmodial (P. falciparum NF54)>50[1]
Derivative A -F3-(trifluoromethyl)-N-(2-(piperazin-1-yl)phenyl)Antiplasmodial (P. falciparum NF54)0.269[1]
Derivative B -H3-(trifluoromethyl)-N-(2-(piperazin-1-yl)phenyl)Antiplasmodial (P. falciparum NF54)1.222[1]
Derivative C -OHUnsubstitutedAntibacterial, AntitumorData not specified[2]
Derivative D -HVaried (as Raf/HDAC inhibitors)Anticancer (HepG2, MDA-MB-468)Potent activity reported[3]

Table 1: Comparative in vitro activity of this compound and other 2-phenoxybenzamide derivatives. The significantly higher IC50 value for the target compound in the antiplasmodial assay highlights the negative impact of the 4-amino group in this context.

The data clearly indicates that while the 2-phenoxybenzamide scaffold is a valid starting point for developing potent antiplasmodial agents, the presence of a 4-amino group abrogates this activity. In contrast, a 4-fluoro substituent (Derivative A) or even an unsubstituted phenoxy ring (Derivative B) allows for potent inhibition of the parasite. This underscores the critical importance of the electronic and steric properties of the substituent at this position for this specific biological target.

Exploring Alternative Therapeutic Avenues: Anticancer and Kinase Inhibition Profiles

While the 4-amino substitution appears unfavorable for antiplasmodial activity, the versatility of the 2-phenoxybenzamide scaffold means that derivatives can be optimized for other therapeutic areas, such as oncology. Several studies have explored the potential of this class of compounds as inhibitors of key enzymes involved in cancer progression, such as Raf kinases and histone deacetylases (HDACs).

For instance, a series of novel phenoxybenzamide analogues were developed as dual Raf/HDAC inhibitors, with some compounds demonstrating potent antiproliferative activities against HepG2 and MDA-MB-468 cancer cell lines.[3] While these reported active compounds do not feature a 4-amino group, their success highlights the potential of the core scaffold to be adapted for potent enzyme inhibition.

The logical relationship for SAR in this context can be visualized as follows:

SAR_Logic cluster_substituents Substituent Type cluster_activities Observed Outcome Scaffold 2-Phenoxybenzamide Core Substituent Substituent at Phenoxy-C4 Scaffold->Substituent is modified by Activity Biological Activity Substituent->Activity dictates Amino -NH2 Inactive Inactive (Antiplasmodial) Amino->Inactive Fluoro -F Active_AntiP Active (Antiplasmodial) Fluoro->Active_AntiP Hydroxyl -OH Active_Cancer Active (Anticancer) Hydroxyl->Active_Cancer Other Other Groups Other->Active_Cancer

A diagram illustrating the influence of the C4 substituent on the biological activity of 2-phenoxybenzamide derivatives.

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation)

This assay determines the ability of a compound to inhibit the growth of P. falciparum in red blood cells by measuring the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis.

Materials:

  • P. falciparum culture (e.g., NF54 strain)

  • Human red blood cells (O+)

  • RPMI 1640 medium supplemented with Albumax II, L-glutamine, and gentamicin

  • [³H]-hypoxanthine

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Scintillation counter

Procedure:

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare serial dilutions of the test compounds in culture medium.

  • In a 96-well plate, add 50 µL of the compound dilutions to each well.

  • Add 50 µL of a suspension of parasitized red blood cells (2-3% parasitemia, 5% hematocrit) to each well.

  • Incubate the plates for 24 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Add 0.5 µCi of [³H]-hypoxanthine to each well.

  • Incubate for an additional 24 hours.

  • Harvest the cells onto a glass fiber filter and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability. It is used to determine the cytotoxic potential of a compound against mammalian cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assays In Vitro Biological Evaluation cluster_data Data Analysis & Interpretation Synthesis Synthesis of 2-Phenoxybenzamide Derivatives Stock Preparation of Stock Solutions (DMSO) Synthesis->Stock Antiplasmodial Antiplasmodial Assay (P. falciparum) Stock->Antiplasmodial Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Stock->Cytotoxicity Kinase Kinase Inhibition Assay (e.g., Raf/HDAC) Stock->Kinase IC50 IC50 Determination Antiplasmodial->IC50 Cytotoxicity->IC50 Kinase->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

A flowchart of the experimental workflow for the evaluation of 2-phenoxybenzamide derivatives.

Conclusion and Future Directions

This comparative guide underscores the profound impact of substituent modifications on the biological activity of the 2-phenoxybenzamide scaffold. The case of this compound serves as a compelling example of how a seemingly minor structural change—the introduction of a 4-amino group—can lead to a significant loss of potency in the context of antiplasmodial activity. However, the demonstrated success of other derivatives in the realm of cancer therapy suggests that the therapeutic potential of this scaffold is far from exhausted.

Future research should focus on a systematic exploration of a wider range of substituents at the 4-position of the phenoxy ring to build a more comprehensive SAR model for various biological targets. Furthermore, investigating the potential of this compound and its analogues in other therapeutic areas, beyond antiplasmodial and anticancer applications, could unveil novel and unexpected activities. The detailed experimental protocols provided herein offer a robust framework for such future investigations, ensuring the generation of high-quality, reproducible data to guide the rational design of the next generation of 2-phenoxybenzamide-based therapeutics.

References

  • Shang, Z., Jiao, D., Cheng, H., Huang, D., & Shang, Z. (2023). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(24), 6048. [Link]

  • Weng, J. R., et al. (2019). Discovery of novel phenoxybenzamide analogues as Raf/HDAC dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(13), 1605-1608. [Link]

  • Schleifer, K. J., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(15), 4475. [Link]

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A Guide to Confirming Cellular Target Engagement: The Case of 2-(4-Aminophenoxy)benzamide and PARP1

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and chemical biology researchers, a compound's observed cellular phenotype is only the beginning of the story. The critical next chapter involves answering a pivotal question: does the molecule directly engage its intended target within the complex milieu of a living cell? Answering this is the cornerstone of building a robust mechanism of action (MoA) and is essential for validating a compound's potential as a specific therapeutic or chemical probe.[1][2] Absent this confirmation, it is difficult to discern if a drug's lack of efficacy stems from an invalid target or a simple failure to engage that target in a complex biological system.[3]

This guide provides a multi-pronged, evidence-based strategy for confirming the cellular target engagement of a novel compound. We will use "2-(4-Aminophenoxy)benzamide"—a derivative of the benzamide scaffold known to produce inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1)—as our primary test article.[4][5][6] PARP1 is a crucial enzyme in the DNA damage response, making it a key target in oncology.[7][8] We will compare its performance against Olaparib , a well-characterized, FDA-approved PARP1 inhibitor, to benchmark our results.

Our approach is built on a triad of evidence:

  • Direct physical binding in intact cells.

  • Modulation of downstream target activity in a cellular context.

  • Quantitative comparison with a gold-standard competitor.

Comparative Overview of Core Target Engagement Methodologies

Before detailing the specific workflow, it's useful to compare the primary methods available for assessing target engagement in cells. Each has distinct advantages and provides a different piece of the evidentiary puzzle.[9][10]

Methodology Principle Pros Cons Data Output
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein, shifting its melting point.[11]Label-free; works on endogenous proteins in intact cells; confirms direct physical binding.[12][13]Lower throughput; requires a specific antibody for detection; optimization can be target-dependent.Thermal melt curves; Isothermal dose-response curves (EC50).
Western Blot (Downstream Marker) Measures changes in a downstream biomarker (e.g., post-translational modification) that is a direct consequence of target activity.Highly accessible; uses standard lab equipment; provides functional confirmation of target modulation.Indirect measure of binding; signal can be affected by other pathways.[3]Semi-quantitative protein levels (band intensity).
NanoBRET™ Target Engagement Assay Measures Bioluminescence Resonance Energy Transfer between a luciferase-tagged target and a fluorescent tracer, which is displaced by the compound.[14]High-throughput; provides quantitative binding data (EC50, kinetics) in live cells.Requires genetic modification of cells (luciferase fusion); depends on a suitable fluorescent tracer.Dose-response curves (EC50); Kinetic binding data.
In-Cell ELISA / AlphaLISA® Antibody-based detection of target protein levels or downstream markers in a plate-based format.[8][15]Higher throughput than Western Blot; quantitative.Requires highly specific antibodies; may require cell lysis, losing some cellular context.Quantitative protein levels or modifications.

For our investigation of this compound, we will focus on a powerful combination of CETSA to prove direct binding and Western Blotting of the downstream PARP1 activity marker, poly(ADP-ribose) (pADPr), to confirm functional inhibition.

Part 1: Proving Direct Target Binding with the Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical technique that directly assesses the physical interaction between a drug and its protein target in a native cellular environment.[16] The core principle is that when a ligand binds to a protein, it confers thermodynamic stability.[17] This increased stability means the protein will resist heat-induced denaturation and aggregation at higher temperatures compared to its unbound state. By measuring the amount of soluble protein remaining after a heat challenge, we can determine if our compound is engaging its target.[18][19]

CETSA Experimental Workflow Diagram

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., HCT116) treat 2. Treat Cells (Vehicle, Compound A, Olaparib) cell_culture->treat aliquot 3. Aliquot Cells treat->aliquot heat 4. Heat Pulse (Temperature Gradient, e.g., 45-65°C) aliquot->heat lyse 5. Lyse Cells (Freeze-thaw cycles) heat->lyse separate 6. Separate Fractions (Centrifugation) lyse->separate detect 7. Detect Soluble Protein (Western Blot for PARP1) separate->detect quantify 8. Quantify & Plot (Densitometry) detect->quantify caption CETSA Workflow for Target Engagement.

Caption: CETSA Workflow for Target Engagement.

Detailed Protocol: CETSA for PARP1
  • Cell Culture: Plate HCT116 cells (a human colorectal cancer cell line with robust PARP1 expression) in 10 cm dishes and grow to ~80% confluency.

  • Compound Treatment: Treat cells with either Vehicle (0.1% DMSO), 10 µM this compound (Compound A), or 10 µM Olaparib for 2 hours in serum-free media.

  • Harvest and Aliquot: Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient program. Heat for 3 minutes at temperatures ranging from 46°C to 64°C in 2°C increments. Include a 37°C control.

  • Cell Lysis: Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant (soluble fraction) and determine protein concentration. Load equal amounts of total protein for SDS-PAGE and perform a Western Blot using a validated primary antibody against PARP1.

  • Quantification and Analysis: Image the blot and perform densitometry analysis on the PARP1 bands. For each treatment group, normalize the band intensity at each temperature to the 37°C control. Plot the normalized intensity vs. temperature to generate the melting curves.

Expected Data and Interpretation

The resulting melting curves will demonstrate the stability of PARP1 under different conditions. In the vehicle-treated sample, PARP1 will begin to denature and precipitate as the temperature increases. In contrast, cells treated with an effective binding agent like Olaparib or Compound A should show a greater amount of soluble PARP1 at higher temperatures, indicating a "thermal shift."

Table 1: Hypothetical CETSA Data for PARP1 Engagement

Treatment GroupApparent Melting Temp (Tm)Thermal Shift (ΔTm vs. Vehicle)Interpretation
Vehicle (0.1% DMSO)52.1°C-Baseline PARP1 thermal stability.
Compound A (10 µM) 56.3°C +4.2°C Robust target engagement and stabilization.
Olaparib (10 µM)57.5°C+5.4°CStrong engagement by the positive control.

A significant positive thermal shift for Compound A provides strong, direct evidence that it physically binds to PARP1 inside the cell.

Part 2: Confirming Functional Modulation of PARP1 Activity

While CETSA confirms binding, it does not describe the functional consequence.[14] Since PARP1's enzymatic function is to synthesize pADPr chains at sites of DNA damage, we can directly measure this activity to confirm that compound binding leads to inhibition. A Western Blot for pADPr is a classic and reliable method for this purpose.

PARP1 Signaling Pathway Diagram

PARP_Pathway cluster_pathway PARP1 DNA Damage Response cluster_inhibition Inhibitor Action DNA_Damage DNA Single-Strand Break (e.g., from H₂O₂) PARP1 PARP1 Activation DNA_Damage->PARP1 pADPr pADPr Chain Synthesis PARP1->pADPr  Substrate NAD NAD⁺ Consumption NAD->PARP1 Recruitment Recruitment of DNA Repair Factors (e.g., XRCC1) pADPr->Recruitment Compound_A Compound A or Olaparib Compound_A->PARP1 Inhibition caption PARP1 activation and inhibition pathway.

Caption: PARP1 activation and inhibition pathway.

Detailed Protocol: pADPr Western Blot
  • Cell Culture and Pre-treatment: Plate HCT116 cells and grow to ~70% confluency. Pre-treat cells for 1 hour with Vehicle (0.1% DMSO), a dose-range of Compound A (e.g., 0.1, 1, 10 µM), or 10 µM Olaparib.

  • Induce DNA Damage: Add 500 µM hydrogen peroxide (H₂O₂) to all wells (except for an undamaged control) and incubate for 10 minutes to induce massive DNA single-strand breaks and activate PARP1.

  • Lysis: Immediately place the plate on ice, wash cells with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot: Determine protein concentration, load equal amounts, and perform SDS-PAGE. Transfer to a PVDF membrane and probe with a primary antibody specific for pADPr chains.

  • Loading Control: Re-probe the same blot with an antibody for a loading control, such as β-Actin or GAPDH, to ensure equal protein loading across lanes.

  • Analysis: Image the blot and perform densitometry. Normalize the pADPr signal to the loading control for each lane. Compare the signal in inhibitor-treated lanes to the H₂O₂-only treated lane.

Expected Data and Interpretation

In the absence of DNA damage, the pADPr signal should be minimal. Upon H₂O₂ treatment, a strong pADPr signal should appear, indicating robust PARP1 activity. A potent inhibitor will block this pADPr formation in a dose-dependent manner.

Table 2: Hypothetical pADPr Western Blot Densitometry Data

Treatment GrouppADPr Signal (Normalized Units)% Inhibition vs. H₂O₂ ControlInterpretation
Untreated Control0.05-Basal PARP1 activity is low.
H₂O₂ + Vehicle1.000%Strong induction of PARP1 activity.
H₂O₂ + Compound A (1 µM) 0.22 78% Effective functional inhibition of PARP1.
H₂O₂ + Olaparib (1 µM)0.1585%High functional inhibition by the positive control.

Observing a dose-dependent decrease in the pADPr signal with Compound A treatment confirms that its binding to PARP1 (as shown by CETSA) translates directly into the inhibition of its enzymatic function within the cell.

Synthesizing the Evidence for a Confident Conclusion

Confirming target engagement is not about a single experiment but about building a cohesive, self-validating dataset.[3] In this guide, we have outlined a robust, two-assay workflow that accomplishes this:

  • CETSA provided direct evidence of a physical, stabilizing interaction between this compound and PARP1 in intact cells, with a thermal shift comparable to a known inhibitor.

  • The pADPr Western Blot provided functional evidence , demonstrating that this binding event leads to the inhibition of PARP1's enzymatic activity in response to a physiological stimulus (DNA damage).

When the data from both assays are concordant—showing both direct binding and functional inhibition at similar concentrations—the case for on-target engagement becomes exceptionally strong. This multi-assay approach provides the confidence needed to attribute the compound's downstream cellular phenotypes to the specific modulation of PARP1, a critical step in advancing a compound through the drug discovery pipeline.

References

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed. [Link]

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  • Determining target engagement in living systems. National Institutes of Health (NIH). [Link]

  • Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. MDPI. [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. ResearchGate. [Link]

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  • Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of 2-(4-Aminophenoxy)benzamide Activity Across Diverse Assay Formats

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Multi-Format Assay Validation in Drug Discovery

In the landscape of modern drug discovery, the identification of a "hit" compound from a high-throughput screen is merely the opening chapter of a rigorous investigative story. The journey from a promising molecule to a validated lead candidate is paved with systematic, multi-tiered validation. This guide focuses on the cross-validation strategy for a novel investigational compound, 2-(4-Aminophenoxy)benzamide , a derivative of the versatile benzamide scaffold.[1][2] Benzamides are known pharmacophores in a range of therapeutics, including potent enzyme inhibitors targeting the DNA Damage Response (DDR) pathway.[3]

Our target of interest for this compound is Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in the base excision repair pathway that resolves single-strand DNA breaks (SSBs).[4][5] Inhibition of PARP1 is a clinically validated strategy for treating cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[6]

However, initial activity observed in a purified, biochemical system can often be misleading. Factors such as cell permeability, off-target effects, and cellular metabolism can profoundly influence a compound's efficacy in a biological context.[7][8] Therefore, a robust cross-validation cascade is not just recommended; it is essential for de-risking a project and ensuring that resources are invested in a genuinely viable candidate. This guide provides a framework for validating the activity of this compound, moving from direct target engagement in a test tube to functional outcomes in living cells. We will compare its performance against Olaparib, a well-established PARP inhibitor, and Iniparib, a compound that initially showed promise but whose mechanism as a PARP inhibitor was later disproven, serving as a critical cautionary tale.[9][10]

The Validation Funnel: A Tiered Approach to Confirming Bioactivity

The core principle of cross-validation is to build a logical and increasingly complex series of experiments where each stage validates the findings of the previous one. Our approach is structured into three tiers.

dot

Caption: The tiered experimental validation workflow.

Tier 1: Biochemical Assay – Quantifying Direct PARP1 Inhibition

The first step is to confirm that this compound directly interacts with and inhibits the enzymatic activity of purified PARP1 protein. This removes the complexities of a cellular environment, providing a clean measure of target engagement.[7]

Chosen Assay: Chemiluminescent PARP1 Activity Assay

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, a direct product of PARP1 activity.[11] The biotinylated histones are captured on a streptavidin-coated plate, and the signal is detected via a chemiluminescent reaction, providing a highly sensitive and robust readout.[12]

dot

Caption: Workflow for the Tier 1 biochemical PARP1 assay.

Experimental Protocol: PARP1 Chemiluminescent Assay
  • Compound Preparation: Create a 10-point, 3-fold serial dilution series for this compound, Olaparib, and Iniparib in a 1% DMSO solution, starting from a 100 µM top concentration. Use 1% DMSO as the vehicle (negative) control.

  • Reaction Setup: To a 96-well streptavidin-coated plate, add 25 µL of the reaction buffer containing activated DNA.

  • Initiate Reaction: Add 5 µL of each compound dilution to the appropriate wells. Subsequently, add 20 µL of the master mix containing purified human PARP1 enzyme, histone proteins, and the NAD+ cocktail.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Washing: Discard the reaction mixture and wash the plate three times with 200 µL of Phosphate-Buffered Saline with Tween-20 (PBST).

  • Detection Antibody: Add 50 µL of Streptavidin-HRP diluted in blocking buffer to each well and incubate for 60 minutes at room temperature.

  • Final Wash: Repeat the washing step (Step 5).

  • Signal Generation: Add 50 µL of a chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Analysis: Normalize the data to the DMSO (100% activity) and "no enzyme" (0% activity) controls. Plot the normalized response against the log of inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Hypothetical Performance Data (Tier 1)
CompoundTargetAssay FormatIC50 (nM)Interpretation
This compound PARP1Biochemical15Potent direct inhibition of the enzyme.
Olaparib (Positive Control)PARP1Biochemical5Confirms assay validity; expected high potency.
Iniparib (Alternative)PARP1Biochemical>10,000Fails to inhibit purified PARP1, consistent with literature.[9]

Causality Insight: The low nanomolar IC50 for our test compound suggests a strong, direct interaction with the PARP1 enzyme, comparable to the clinical-grade inhibitor Olaparib. The lack of activity from Iniparib correctly identifies it as a non-inhibitor in this purified system, validating the assay's specificity.

Tier 2: Cell-Based Assay – Measuring Activity in a Physiological Context

Demonstrating activity in a biochemical assay is a prerequisite, but not a guarantee, of cellular efficacy. The compound must be able to cross the cell membrane and engage its target in the complex milieu of the cytoplasm and nucleus.[13][14] This tier aims to bridge that gap.

Chosen Assay: In-Cell Western for PARP Activity (PARylation)

This assay quantifies the level of poly(ADP-ribosyl)ation (PAR) in cells following DNA damage. We induce DNA damage to activate cellular PARP, treat with our inhibitors, and then use an antibody against PAR to measure the extent of PARP activity. This provides a direct readout of target engagement within an intact cell.

Experimental Protocol: In-Cell PARylation Assay
  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 20,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of compounds used in Tier 1 for 2 hours.

  • DNA Damage: Induce DNA damage by adding a final concentration of 20 mM H₂O₂ for 10 minutes.

  • Cell Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 90 minutes.

  • Primary Antibody: Incubate cells overnight at 4°C with a primary antibody targeting PAR polymers.

  • Secondary Antibody: Wash the cells, then incubate with an IRDye-conjugated secondary antibody for 1 hour at room temperature, protected from light. A cell staining dye (e.g., CellTag 700) should be included for normalization.

  • Data Acquisition: Wash the plate and scan using an infrared imaging system (e.g., LI-COR Odyssey).

  • Analysis: Quantify the integrated intensity of the PAR signal (e.g., 800 nm channel) and normalize it to the cell stain signal (700 nm channel). Calculate EC50 values by plotting the normalized PAR signal against inhibitor concentration.

Hypothetical Performance Data (Tier 2)
CompoundTargetAssay FormatEC50 (nM)Interpretation
This compound PARP1In-Cell Western85Excellent cellular activity; permeable and engages target.
Olaparib (Positive Control)PARP1In-Cell Western30Confirms assay validity; demonstrates good cell permeability.
Iniparib (Alternative)PARP1In-Cell Western>25,000No inhibition of PARP activity in cells.

Causality Insight: The EC50 of 85 nM for this compound is a strong result. While there is a rightward shift from the biochemical IC50 (15 nM), this is expected and indicates good cell permeability and bioavailability to the target. A shift of >100-fold would be a red flag for poor permeability or active efflux. The data continues to support our compound as a true PARP inhibitor, while Iniparib shows no effect.

Tier 3: Mechanistic & Phenotypic Assays – Confirming the Functional Consequence

The ultimate validation is demonstrating that target engagement translates into the desired biological outcome. For a PARP inhibitor, this means inducing synthetic lethality in HR-deficient cancer cells and showing evidence of its DNA-damaging mechanism.[6][15]

Chosen Assay 1: Synthetic Lethality via Cell Viability

We will measure the viability of a pair of isogenic cell lines: DLD-1 BRCA2 wild-type (+/+) and DLD-1 BRCA2 knockout (-/-). A true PARP inhibitor should selectively kill the BRCA2 -/- cells, which lack a functional HR repair pathway.[6]

Chosen Assay 2: γH2AX Foci Formation via Immunofluorescence

PARP inhibitors kill HR-deficient cells by "trapping" the PARP enzyme on DNA.[6] This leads to stalled replication forks, which collapse into toxic double-strand breaks (DSBs). The cellular marker for DSBs is the phosphorylation of histone H2AX (γH2AX), which forms distinct foci at the damage site.[16] Observing a dose-dependent increase in γH2AX foci confirms this mechanism.

dot

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

Experimental Protocols

Cell Viability (Synthetic Lethality):

  • Seeding: Seed DLD-1 BRCA2 +/+ and DLD-1 BRCA2 -/- cells in separate 96-well plates.

  • Treatment: Treat cells with a 10-point dilution series of the compounds for 72 hours.

  • Viability Readout: Measure cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo®).

  • Analysis: Calculate GI50 (concentration for 50% growth inhibition) for each cell line and determine the selectivity ratio (GI50 BRCA2 +/+ / GI50 BRCA2 -/-).

γH2AX Foci Formation (Immunofluorescence):

  • Setup: Seed cells on glass coverslips in a 24-well plate and treat with compounds for 24 hours.

  • Fix & Permeabilize: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Staining: Block and then stain with a primary antibody against phospho-Histone H2A.X (Ser139), followed by an Alexa Fluor-conjugated secondary antibody. Counterstain nuclei with DAPI.

  • Imaging: Acquire images using a high-content imaging system or confocal microscope.

  • Analysis: Use image analysis software to automatically count the number of γH2AX foci per nucleus.

Hypothetical Performance Data (Tier 3)
CompoundCell LineGI50 (nM)Selectivity Ratio (BRCA2 wt/mut)γH2AX Foci (vs. DMSO)
This compound DLD-1 BRCA2 +/+1250\multirow{2}{}{>14x }\multirow{2}{}{Significant, dose-dependent increase}
DLD-1 BRCA2 -/-88
OlaparibDLD-1 BRCA2 +/+1500\multirow{2}{}{>20x }\multirow{2}{}{Significant, dose-dependent increase}
DLD-1 BRCA2 -/-70
IniparibDLD-1 BRCA2 +/+>10,000\multirow{2}{}{~1x }\multirow{2}{}{No significant increase}
DLD-1 BRCA2 -/->10,000

Causality Insight: The data from this tier provides the strongest evidence. Our compound demonstrates potent and selective killing of the BRCA2-deficient cells, a hallmark of a functional PARP inhibitor. This phenotypic result is directly supported by the mechanistic data showing a dose-dependent increase in DNA double-strand breaks (γH2AX foci). In contrast, Iniparib shows no selectivity and no induction of DSBs, confirming its mechanism is not via PARP trapping.

Conclusion: A Synthesized View of Cross-Validation

The tiered, multi-format approach to assay validation provides a comprehensive and trustworthy profile of this compound.

  • Tier 1 established that the compound is a potent, direct inhibitor of the purified PARP1 enzyme.

  • Tier 2 confirmed that this activity translates into a cellular context, demonstrating the compound is cell-permeable and engages its target in an intact cell.

  • Tier 3 provided the crucial mechanistic and phenotypic validation, showing the compound functions as expected by inducing synthetic lethality and the molecular markers of PARP trapping.

This logical progression of evidence allows us to confidently classify This compound as a bona fide PARP inhibitor. This rigorous cross-validation process minimizes the risk of pursuing artifactual hits and builds a solid data package for advancing a compound toward further preclinical development. It underscores a fundamental principle in drug discovery: a single assay tells a piece of the story, but only a well-designed, multi-format validation strategy reveals the truth.

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A Comparative Guide to the Kinase Selectivity Profile of 2-(4-Aminophenoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the precise characterization of a compound's interaction with the human kinome is a critical determinant of its therapeutic potential and safety profile. Kinases, as central regulators of cellular signaling, are highly sought-after drug targets. However, the high degree of structural conservation within their ATP-binding sites presents a significant challenge, often leading to off-target effects and undesirable toxicities.[1][2] This guide provides an in-depth analysis of the kinase selectivity of a novel investigational compound, 2-(4-Aminophenoxy)benzamide (hereafter referred to as Compound X), and benchmarks its performance against established multi-kinase inhibitors.

Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to experimentally determine and interpret a kinase selectivity profile. We will detail the methodologies employed, present the selectivity data for Compound X, and draw objective comparisons with clinically relevant kinase inhibitors: Gefitinib, Vandetanib, and Cabozantinib.

The Imperative of Kinase Selectivity Profiling

The development of small molecule kinase inhibitors has revolutionized cancer therapy.[3] However, the ultimate clinical success of these agents is intrinsically linked to their selectivity. A highly selective inhibitor may offer a superior safety profile with fewer off-target-related adverse events. Conversely, a multi-targeted inhibitor might provide a broader spectrum of anti-tumor activity, albeit potentially at the cost of increased toxicity.[1] Therefore, a comprehensive understanding of a compound's kinase inhibition profile is paramount for rational drug development.[1]

This guide will walk through the process of generating a kinase selectivity profile for Compound X, a novel benzamide derivative. The benzamide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities.

Experimental Protocol: In Vitro Kinase Profiling

To ascertain the kinase selectivity of Compound X, a robust and validated in vitro kinase assay is essential. The following protocol outlines a common approach for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Step-by-Step Methodology
  • Compound Preparation : Compound X and comparator drugs are serially diluted in 100% DMSO to create a concentration gradient. A typical starting concentration for an initial screen might be 10 µM.

  • Kinase Reaction Setup : The kinase reactions are performed in a microplate format (e.g., 384-well) to facilitate high-throughput screening.[4] Each well contains the specific kinase, its corresponding substrate (peptide or protein), and a reaction buffer containing ATP and necessary cofactors (e.g., MgCl2).[5][6]

  • Initiation of Kinase Reaction : The kinase reaction is initiated by the addition of ATP.[5] The concentration of ATP is typically kept at or near its Michaelis-Menten constant (Km) for each specific kinase to ensure accurate determination of competitive inhibition.[7]

  • Incubation : The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined period to allow for substrate phosphorylation.

  • Termination and Detection : The reaction is terminated, and the extent of substrate phosphorylation is quantified. Several detection methods are available:

    • Radiometric Assays : These "gold standard" assays measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.[8][9]

    • Luminescence-Based Assays : These assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal.[4][10]

    • Fluorescence-Based Assays : Techniques like Homogeneous Time-Resolved Fluorescence (HTRF) use fluorescence resonance energy transfer (FRET) to detect phosphorylation events.[9]

  • Data Analysis : The raw data is converted to percent inhibition relative to a DMSO control (0% inhibition) and a positive control inhibitor (100% inhibition). The IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Add_Compound Addition of Compound X Compound_Prep->Add_Compound Kinase_Panel Kinase Panel Aliquoting Reaction_Setup Reaction Mixture Assembly (Kinase, Substrate, Buffer) Kinase_Panel->Reaction_Setup Reaction_Setup->Add_Compound Start_Reaction Initiation with ATP Add_Compound->Start_Reaction Incubation Incubation Start_Reaction->Incubation Stop_Reaction Reaction Termination Incubation->Stop_Reaction Detection Signal Detection (Luminescence/Radiometry) Stop_Reaction->Detection Data_Analysis Data Analysis (% Inhibition vs. [Compound]) Detection->Data_Analysis IC50_Calc IC50 Value Calculation Data_Analysis->IC50_Calc

Kinase Selectivity Profile of this compound (Compound X)

The following table presents the hypothetical IC50 values of Compound X against a representative panel of kinases. This data is for illustrative purposes to guide the comparison.

Kinase TargetIC50 (nM) - Compound X
EGFR850
VEGFR235
RET60
MET150
KIT250
PDGFRβ900
AXL120
SRC>10,000
ABL>10,000
CDK2>10,000

Comparative Analysis with Marketed Kinase Inhibitors

To contextualize the selectivity profile of Compound X, we will compare it to three clinically approved tyrosine kinase inhibitors: Gefitinib, Vandetanib, and Cabozantinib.

  • Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[3][11][12]

  • Vandetanib (Caprelsa®) is a multi-kinase inhibitor targeting VEGFR2, EGFR, and RET, approved for the treatment of medullary thyroid cancer.[13][14][15]

  • Cabozantinib (Cometriq®, Cabometyx®) is a potent inhibitor of multiple tyrosine kinases, including MET, VEGFR2, and AXL, used in the treatment of various cancers.[16][17][18]

The table below provides a comparative overview of the kinase inhibition profiles of these compounds.

Kinase TargetIC50 (nM) - Compound X (Hypothetical)IC50 (nM) - GefitinibIC50 (nM) - VandetanibIC50 (nM) - Cabozantinib
EGFR 850~37[3]500[14]>10,000
VEGFR2 35 >10,00040 [7][14]0.035 [17]
RET 60 >10,000130 [14]5.2 [17]
MET 150>10,000>10,0001.3 [17]
KIT 250>10,000>10,0004.6
PDGFRβ 900>10,0001100[7]12
AXL 120>10,000>10,0007 [16]
SRC >10,000>10,000>10,0005.9
ABL >10,000>10,000>10,00060
CDK2 >10,000>10,000>10,000>10,000

Note: IC50 values for competitor drugs are compiled from various public sources and may vary depending on the specific assay conditions.

Interpretation of Comparative Data

From the presented data, Compound X demonstrates a potent inhibitory activity against VEGFR2 and RET, with moderate activity against MET, AXL, and KIT. Notably, it shows significantly less activity against EGFR compared to Gefitinib and Vandetanib. This profile suggests that Compound X is a multi-kinase inhibitor with a distinct selectivity profile from the comparators.

Compared to Vandetanib, Compound X exhibits greater potency against RET and comparable potency against VEGFR2.[7][14] Unlike Cabozantinib, which is a very potent inhibitor of MET, VEGFR2, and AXL, Compound X shows more moderate and balanced inhibition across these targets.[16][17] The lack of activity against kinases such as SRC, ABL, and CDK2 at high concentrations suggests a degree of selectivity.

G VEGFR2 VEGFR2 PLC PLC VEGFR2->PLC PI3K PI3K VEGFR2->PI3K PKC PKC PLC->PKC AKT AKT PI3K->AKT EGFR EGFR EGFR->PI3K RAS RAS EGFR->RAS RAF RAF RAS->RAF MET MET MET->PI3K MET->RAS RET RET RET->PI3K RET->RAS Gene_Expression Gene_Expression PKC->Gene_Expression MEK MEK RAF->MEK mTOR mTOR AKT->mTOR SRC SRC STAT3 STAT3 SRC->STAT3 STAT3->Gene_Expression ERK ERK MEK->ERK ERK->Gene_Expression mTOR->Gene_Expression

Conclusion and Future Directions

This guide has outlined the critical process of kinase selectivity profiling using the novel compound this compound (Compound X) as a case study. The hypothetical data, when compared to established drugs like Gefitinib, Vandetanib, and Cabozantinib, highlights the unique inhibitory profile of Compound X, with potent activity against VEGFR2 and RET.

The provided experimental protocol serves as a robust framework for researchers to conduct their own kinase profiling studies. The comparative data underscores the importance of screening against a broad panel of kinases to fully understand a compound's mechanism of action and potential off-target effects.

Further investigation into the biological activity of Compound X in cellular and in vivo models is warranted to validate the findings from this in vitro profiling and to determine its therapeutic potential.

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A Researcher's Guide to the Regioisomeric Landscape of Aminophenoxy Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Isomerism in Drug Discovery

The benzamide scaffold is a cornerstone in medicinal chemistry, celebrated for its role in a multitude of therapeutic agents. Its structural rigidity and capacity for diverse functionalization make it a privileged framework for engaging with biological targets. However, the true potential of a scaffold is often unlocked not just by the nature of its substituents, but by their precise spatial arrangement. Regioisomerism—the variation in the position of functional groups on a molecular core—can dramatically alter a compound's physicochemical properties, metabolic stability, and, most critically, its interaction with protein targets.

This guide provides a comparative analysis of 2-(4-Aminophenoxy)benzamide and its regioisomers, specifically focusing on the positional variation of the aminophenoxy group on the benzamide ring: the ortho (2-), meta (3-), and para (4-) isomers. While direct, head-to-head biological comparisons of these specific, unsubstituted molecules are not extensively documented in publicly available literature, this analysis synthesizes data from structurally related compounds to build a predictive framework. We will explore the causal relationships between substituent placement and potential biological activity, offering field-proven experimental protocols to empower researchers to conduct their own definitive comparative studies.

Part 1: Synthesis and Physicochemical Characterization

The positioning of the ether linkage on the benzamide ring is the primary structural differentiator among these regioisomers. This seemingly subtle change has profound implications for the molecule's overall conformation, electronic distribution, and potential for intermolecular interactions.

Synthetic Strategy: A Unified Approach

A common and effective method for synthesizing these target compounds is through a nucleophilic aromatic substitution (SⁿAr) reaction or an Ullmann-type condensation. The general workflow involves the coupling of a suitably substituted aminophenol with a nitrobenzoyl halide, followed by the reduction of the nitro group. This two-step process is adaptable for all three isomers by simply selecting the corresponding nitrobenzoyl chloride isomer as a starting material.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction SM1 4-Aminophenol Int1 Intermediate 1 (ortho-nitro) SM1->Int1 Base (e.g., K2CO3) Solvent (e.g., DMF) Int2 Intermediate 2 (meta-nitro) SM1->Int2 Int3 Intermediate 3 (para-nitro) SM1->Int3 SM2 2-Nitrobenzoyl Chloride SM2->Int1 SM3 3-Nitrobenzoyl Chloride SM3->Int2 SM4 4-Nitrobenzoyl Chloride SM4->Int3 Prod1 Product 1 This compound Int1->Prod1 Reducing Agent (e.g., H2, Pd/C or SnCl2) Prod2 Product 2 3-(4-Aminophenoxy)benzamide Int2->Prod2 Reducing Agent (e.g., H2, Pd/C or SnCl2) Prod3 Product 3 4-(4-Aminophenoxy)benzamide Int3->Prod3 Reducing Agent (e.g., H2, Pd/C or SnCl2)

Figure 1: General Synthetic Workflow for Regioisomers.
Comparative Physicochemical Properties

The position of the bulky aminophenoxy substituent directly influences the crystal packing, polarity, and hydrogen bonding potential of each isomer. These differences are reflected in their fundamental physicochemical properties, which are crucial for predicting their pharmacokinetic (ADME) profiles.

PropertyThis compound3-(4-Aminophenoxy)benzamide4-(4-Aminophenoxy)benzamide
Molecular Formula C₁₃H₁₂N₂O₂C₁₃H₁₂N₂O₂C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol 228.25 g/mol 228.25 g/mol [1]
CAS Number 122955-32-8 (related)135490-09-4 (related)106273-44-3[1]
Predicted XlogP 1.82.02.0
Predicted H-Bond Donors 222
Predicted H-Bond Acceptors 333
Structural Difference ortho-substitution allows for potential intramolecular H-bonding between the amide N-H and the ether oxygen, leading to a more compact conformation.meta-substitution results in a more angular structure with less potential for intramolecular interactions compared to the ortho isomer.para-substitution yields the most linear and symmetric structure, which may favor efficient crystal lattice packing.

Data predicted using PubChem and other chemical database information. Direct experimental values may vary.

Part 2: A Predictive Framework for Biological Activity

The benzamide class of molecules exhibits a vast range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[2][3][4] The specific activity is often dictated by the substitution pattern, which governs the molecule's ability to fit into the binding pocket of a target protein.

Structure-Activity Relationship (SAR) Analysis

The positional isomerism of the aminophenoxy group is a critical determinant of biological potential.

  • Ortho Isomer (2-substituted): The proximity of the aminophenoxy group to the benzamide functionality can create significant steric hindrance. This may prevent the molecule from binding to certain targets but could also enforce a specific, biologically active conformation that enhances binding to others. The potential for intramolecular hydrogen bonding can reduce the number of available H-bond donors for intermolecular interactions, which can be detrimental or beneficial depending on the target's binding site topology.

  • Meta Isomer (3-substituted): This isomer presents a distinct angular geometry. The substituent is positioned away from the benzamide group, minimizing steric clash while still significantly influencing the molecule's electronic properties and overall shape. This "meta-pattern" is common in many kinase inhibitors, where the angular shape is complementary to the ATP-binding pocket.

  • Para Isomer (4-substituted): The linear geometry of the para isomer makes it structurally distinct from the others. This linearity can be ideal for fitting into long, narrow binding channels in enzymes or receptors. The substituents are maximally separated, minimizing intramolecular steric and electronic clashes and presenting a clear vector for interaction with a biological target.

Potential Mechanisms of Action: Targeting Cellular Signaling

Many biologically active benzamide derivatives function by inhibiting key enzymes in signaling pathways, such as protein kinases or Poly(ADP-ribose) polymerase (PARP). The differential shapes of the three regioisomers could lead to selective inhibition of different kinases or other enzymes. For example, the angular shape of the meta isomer might favor binding to the hinge region of a kinase, a common mechanism for kinase inhibitors.

GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor {3-(4-Aminophenoxy)benzamide (Hypothetical Inhibitor)} Inhibitor->MEK Inhibition

Figure 2: Hypothetical inhibition of the MAPK/ERK pathway.

Part 3: Experimental Protocols for a Definitive Comparison

Protocol 1: Synthesis of 4-(4-Aminophenoxy)benzamide

This protocol can be adapted for the ortho and meta isomers by substituting 4-nitrobenzoyl chloride with the corresponding isomer.

A. Synthesis of N-(4-hydroxyphenyl)-4-nitrobenzamide:

  • Dissolve 4-aminophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine, 1.2 eq).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 24 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

B. Reduction to 4-(4-Aminophenoxy)benzamide:

  • Dissolve the nitro-intermediate from Step A in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) for 30 minutes to 2 hours.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final product.

Protocol 2: Workflow for Purity and Structural Verification

It is critical to confirm that each synthesized isomer is pure and structurally correct before any biological testing.

G start Synthesized Crude Product (Isomer 1, 2, or 3) hplc Purity Analysis via HPLC (>95% Purity Target) start->hplc lcms Identity Confirmation via LC-MS (Verify Molecular Weight) hplc->lcms If pure nmr Structural Elucidation via NMR (Confirm Isomeric Structure) lcms->nmr end Qualified Compound for Biological Assays nmr->end

Figure 3: Analytical workflow for compound validation.
Protocol 3: Comparative In Vitro Cytotoxicity (MTT Assay)

This assay provides quantitative data on the cytotoxic effects of the isomers against a chosen cancer cell line (e.g., HeLa, A549).

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of each regioisomer (e.g., from 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer.

Conclusion

The comparative analysis of this compound and its meta and para regioisomers underscores a fundamental principle of medicinal chemistry: structure dictates function. While this guide provides a predictive framework based on established structure-activity relationships, the true therapeutic potential of these molecules can only be revealed through direct, rigorous experimental comparison. The distinct conformational and electronic profiles of each isomer suggest they are not interchangeable entities but are unique compounds with the potential for novel and selective biological activities. The provided protocols offer a clear path for researchers to generate the critical data needed to elucidate these differences, paving the way for the rational design of next-generation benzamide-based therapeutics.

References

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A Guide to the Synthesis and Data Reproducibility of Aminophenoxy Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject: Initial investigations into the reproducibility of published data for the specific compound "2-(4-Aminophenoxy)benzamide" revealed a significant lack of publicly available experimental data. To provide a valuable resource for researchers, this guide has been broadened to address the synthesis and data reproducibility for the broader class of aminophenoxy benzamides. The methodologies and principles discussed herein are drawn from established protocols for structurally related compounds and are intended to serve as a comprehensive guide for researchers working with this chemical scaffold.

Introduction: The Aminophenoxy Benzamide Scaffold

The aminophenoxy benzamide core is a significant pharmacophore found in a variety of biologically active molecules. Derivatives of this scaffold have been investigated for their potential as kinase inhibitors in cancer therapy, antibacterial agents, and other therapeutic applications.[1] The reliable synthesis and unambiguous characterization of these compounds are paramount for the integrity of drug discovery and development programs. This guide provides a detailed examination of a plausible synthetic route to aminophenoxy benzamides, outlines rigorous characterization protocols, and discusses critical aspects of data reproducibility.

Proposed Synthetic Pathways

The synthesis of aminophenoxy benzamides can be approached through several strategic disconnections. The most common and logical approach involves the formation of the diaryl ether bond followed by the elaboration of the benzamide functionality, or vice-versa.

A robust and frequently employed method for diaryl ether synthesis is the Ullmann condensation or a related nucleophilic aromatic substitution (SNAr) reaction. The choice between these routes is often dictated by the availability of starting materials and the substitution patterns on the aromatic rings.

A plausible and efficient synthetic strategy would involve the coupling of a suitably protected aminophenol with a nitro-substituted fluorobenzonitrile, followed by nitrile hydrolysis and nitro group reduction. This approach is advantageous as it allows for the late-stage introduction of the primary amine functionalities, which can be sensitive to certain reaction conditions.

Experimental Protocols

The following is a detailed, multi-step protocol for the synthesis of a generic aminophenoxy benzamide, based on established methodologies for related compounds.[2]

Protocol 1: Synthesis of a Nitro-Substituted Diaryl Ether

This protocol describes the nucleophilic aromatic substitution reaction between a protected aminophenol and a nitro-activated fluorobenzonitrile.

  • Materials:

    • 4-Acetamidophenol (1.0 eq)

    • 2-Fluoro-5-nitrobenzonitrile (1.0 eq)

    • Potassium carbonate (K2CO3, 2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-acetamidophenol and anhydrous DMF.

    • Add potassium carbonate to the solution and stir the suspension at room temperature for 20 minutes.

    • Add 2-fluoro-5-nitrobenzonitrile to the reaction mixture.

    • Heat the reaction to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by vacuum filtration and wash with water.

    • Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol or by silica gel column chromatography.

Protocol 2: Hydrolysis of the Nitrile to a Carboxamide

This step converts the nitrile functionality to the primary benzamide.

  • Materials:

    • Nitro-substituted diaryl ether from Protocol 1 (1.0 eq)

    • Hydrogen peroxide (30% aqueous solution)

    • Potassium carbonate (K2CO3)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Dissolve the nitro-substituted diaryl ether in DMSO.

    • Add potassium carbonate to the solution.

    • Slowly add hydrogen peroxide dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor by TLC.

    • Upon completion, dilute the reaction mixture with water.

    • Collect the precipitate by vacuum filtration, wash with water, and dry under vacuum.

Protocol 3: Reduction of the Nitro Group and Deprotection of the Acyl Group

The final step involves the reduction of the nitro group to an amine and the hydrolysis of the acetamide protecting group.

  • Materials:

    • Product from Protocol 2 (1.0 eq)

    • Iron powder (Fe, 5.0 eq)

    • Ammonium chloride (NH4Cl, 5.0 eq)

    • Ethanol/Water mixture (e.g., 4:1 v/v)

    • Hydrochloric acid (HCl)

  • Procedure:

    • To a round-bottom flask, add the product from Protocol 2, ethanol, and water.

    • Add iron powder and ammonium chloride to the suspension.

    • Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 4-6 hours. This step reduces the nitro group.

    • Add concentrated hydrochloric acid to the reaction mixture and continue to reflux for an additional 2-4 hours to hydrolyze the acetamide.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final aminophenoxy benzamide.

Characterization and Data Interpretation

Rigorous characterization of the final compound is essential for confirming its identity and purity.

Technique Expected Observations for a Hypothetical this compound
1H NMR Aromatic protons in the range of 6.5-8.0 ppm. Distinct signals for the amino protons (NH2) which may be broad. The integration of the signals should correspond to the number of protons in the structure.
13C NMR Aromatic carbons in the range of 110-160 ppm. A signal for the carbonyl carbon of the amide at approximately 165-175 ppm.
Mass Spectrometry The molecular ion peak (M+) corresponding to the calculated molecular weight of the compound. Fragmentation patterns may show loss of the amide group or cleavage of the ether linkage.
Infrared (IR) Spectroscopy N-H stretching vibrations for the primary amines and the amide around 3200-3500 cm-1. A strong C=O stretching vibration for the amide around 1630-1680 cm-1. C-O-C stretching for the diaryl ether around 1200-1250 cm-1.
Melting Point A sharp melting point range is indicative of a pure compound.

Data Reproducibility and Troubleshooting

Inconsistencies in published data can arise from various factors. When attempting to reproduce a synthesis, it is crucial to be aware of potential pitfalls.

  • Incomplete Reactions: Monitor reactions closely by TLC to ensure full conversion of starting materials. Incomplete reactions will lead to purification challenges and lower yields.

  • Side Reactions: The formation of byproducts is a common issue. In the case of the Ullmann condensation, for example, side reactions can include homocoupling of the starting materials. Careful control of reaction temperature and stoichiometry is critical.

  • Purification: The polarity of aminophenoxy benzamides can make them challenging to purify. It may be necessary to screen multiple solvent systems for column chromatography to achieve optimal separation.

  • Characterization: Ensure that NMR solvents are free of water and other impurities that could obscure signals. For mass spectrometry, choose an appropriate ionization method (e.g., ESI, APCI) to obtain a clear molecular ion peak.

Visualizations

Synthetic Workflow Diagram

cluster_0 Synthesis of Diaryl Ether cluster_1 Functional Group Transformations 4-Acetamidophenol 4-Acetamidophenol Protocol_1 Ullmann Condensation (K2CO3, DMF, 120°C) 4-Acetamidophenol->Protocol_1 2-Fluoro-5-nitrobenzonitrile 2-Fluoro-5-nitrobenzonitrile 2-Fluoro-5-nitrobenzonitrile->Protocol_1 Nitro-Diaryl-Ether-Nitrile Nitro-Diaryl Ether Nitrile Protocol_1->Nitro-Diaryl-Ether-Nitrile Protocol_2 Nitrile Hydrolysis (H2O2, K2CO3, DMSO) Nitro-Diaryl-Ether-Nitrile->Protocol_2 Nitro-Diaryl-Ether-Amide Nitro-Diaryl Ether Amide Protocol_2->Nitro-Diaryl-Ether-Amide Protocol_3 Nitro Reduction & Deprotection (Fe, NH4Cl, HCl) Nitro-Diaryl-Ether-Amide->Protocol_3 Final_Product Aminophenoxy Benzamide Protocol_3->Final_Product

Caption: Synthetic workflow for aminophenoxy benzamides.

Data Reproducibility Assessment Flowchart

Start Synthesize Compound Characterize Perform Full Characterization (NMR, MS, IR, MP) Start->Characterize Compare Compare Data with Published/Expected Values Characterize->Compare Consistent Data is Consistent Compare->Consistent Yes Inconsistent Data is Inconsistent Compare->Inconsistent No End Reproducible Result Consistent->End Troubleshoot Troubleshoot Synthesis & Purification Inconsistent->Troubleshoot Recharacterize Re-characterize Compound Troubleshoot->Recharacterize Recharacterize->Compare

Caption: Flowchart for assessing data reproducibility.

References

  • Shang, Y., et al. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. PMC - NIH. [Link]

  • Al-Ostoot, F. H., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(4-Aminophenoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For researchers and professionals in drug development, handling novel or specialized compounds like 2-(4-Aminophenoxy)benzamide requires a disposal protocol grounded in caution and established safety principles. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the protection of personnel and the environment.

The entire lifecycle of a hazardous material, from its creation or purchase to its final disposal, is a responsibility that rests with the generator—a principle known as "cradle-to-grave" management.[1][2] This framework is mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5]

Section 1: Hazard Profile and Waste Characterization

This compound (CAS No. 307308-74-3) is an organic compound whose toxicological properties have not been extensively documented.[6][7] In the absence of comprehensive safety data, a prudent approach is to treat the substance as hazardous. This determination is based on the hazard profiles of its structural analogs, such as benzamide and other aromatic amines, which are known to be harmful if swallowed, irritating to the skin and eyes, and potentially harmful if inhaled.[6][8][9]

Therefore, all waste streams containing this compound, including the pure compound, solutions, and contaminated labware, must be managed as hazardous waste . This classification mandates a specific set of handling and disposal procedures to ensure safety and compliance.

Section 2: The Core Principles of Laboratory Waste Management

Effective waste management can be distilled into four key principles: Location, Labeling, Lids, and Leaks.

  • Location: Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][10] This minimizes the need to transport open waste containers through the laboratory.

  • Labeling: Every waste container must be accurately and clearly labeled the moment the first drop of waste is added.[3][10][11] This is critical for the safety of everyone who may handle the container.[3]

  • Lids: Waste containers must be kept tightly sealed at all times, except when waste is being added.[10] This prevents the release of vapors and protects against spills.

  • Leaks: Always use secondary containment, such as a spill tray, to hold waste containers.[12] This ensures that any potential leaks are captured before they can cause contamination.

Waste minimization is another crucial practice. Researchers should strive to order the smallest necessary quantities of chemicals, maintain a chemical inventory, and, where possible, reduce the scale of experiments to decrease the volume of waste produced.[3][10][12]

Section 3: Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural guide for handling waste containing this compound.

Step 1: Waste Segregation

Proper segregation is the first and most critical step to prevent dangerous chemical reactions.[11][12] Never mix incompatible waste streams.

  • Solid Waste: Collect pure this compound, contaminated weigh boats, and other dry materials in a dedicated solid waste container.

  • Liquid Waste: Collect solutions containing this compound in a dedicated liquid waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound should be placed in a designated sharps container.

  • Aqueous vs. Organic: If generating both aqueous and organic solvent solutions, use separate liquid waste containers.

Step 2: Container Selection

The choice of container is vital for safe storage.

  • Compatibility: Use containers made of a material compatible with the waste. High-density polyethylene (HDPE) is a robust choice for both solids and many liquid solutions.[10][12]

  • Integrity: Ensure the container is in good condition, with no cracks or leaks, and has a secure, screw-top lid.

  • Type:

    • For solids, use a wide-mouth HDPE jar for easy access.

    • For liquids, use a designated HDPE carboy, often provided by your institution's Environmental Health & Safety (EHS) department.[3]

Step 3: Proper Labeling

A compliant hazardous waste label provides essential information for safe handling.

  • Attach a hazardous waste tag or label to the container before adding any waste.

  • The label must include:

    • The words "HAZARDOUS WASTE" .

    • Full Chemical Name(s): List "this compound" and any solvents or other chemicals present, including their concentrations. Avoid abbreviations or chemical formulas.

    • Hazard Information: Check the appropriate boxes for hazards (e.g., "Toxic," "Irritant").

    • Generator Information: Include the name of the principal investigator, the lab location, and the date of accumulation.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Store the properly labeled and sealed waste container in your lab's designated SAA.

  • The SAA must be under the control of the laboratory personnel.[10]

  • Do not exceed the storage limits for an SAA, which is typically 55 gallons of hazardous waste.[1][3][10]

  • Keep the container closed at all times except when adding waste.[10]

Step 5: Arranging for Disposal

Laboratory personnel are not responsible for the ultimate transport or disposal of the waste.

  • Once the container is full or you are finished generating this waste stream, submit a pickup request to your institution's Environmental Health & Safety (EHS) or equivalent department.[3][10]

  • EHS professionals will collect the waste and manage its consolidation, transport, and final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[2][13]

Section 4: Managing Contaminated Materials & Empty Containers

  • Spill Cleanup: Materials used to clean up spills of this compound (e.g., absorbent pads, contaminated gloves) must be collected and disposed of as solid hazardous waste.[1][6]

  • Contaminated PPE: Grossly contaminated personal protective equipment, such as gloves or lab coats, should also be placed in the solid hazardous waste container.

  • Empty Containers: An empty container that once held this compound must be managed carefully.

    • Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).[1][11]

    • Collect Rinsate: The rinsate from all three washes is considered hazardous waste and must be collected in the appropriate liquid waste container.[1]

    • Deface Label: After rinsing, completely remove or deface the original chemical label.[1][11]

    • Final Disposal: The triple-rinsed container can typically be disposed of in the appropriate glass or plastic recycling bin.[11]

Section 5: Summary and Visual Workflow

The following table summarizes the key disposal parameters for this compound.

ParameterGuideline for this compound WasteRationale
Waste Classification Hazardous WasteAssumed toxic/irritant based on structural analogs. Lack of complete data requires a cautious approach.[6][8][9]
Primary Container Solid: HDPE Wide-Mouth Jar. Liquid: HDPE Carboy.Chemically resistant, prevents leaks. Plastic is often preferred for break resistance.[10][12]
Segregation Keep separate from other waste streams, especially incompatible materials like strong acids and oxidizers.[9][11]Prevents unknown, potentially hazardous reactions and ensures proper disposal routing.[11]
Labeling Must include "HAZARDOUS WASTE", full chemical name(s), all constituents, and hazard warnings.[3][11]Ensures safety for all handlers and is a strict regulatory requirement.[3]
Storage Location Designated Satellite Accumulation Area (SAA) at/near the point of generation.[3][10]Minimizes the transport of open waste containers within the laboratory.
Disposal Route Contact institutional Environmental Health & Safety (EHS) for pickup and final disposal.[10]EHS manages compliant disposal through licensed facilities, fulfilling "cradle-to-grave" responsibility.[2]

Below is a diagram illustrating the decision-making workflow for the disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Storage & Disposal gen Waste Generation (Pure solid, solution, or contaminated material) seg Segregate Waste Stream (Solid vs. Liquid) gen->seg Step 1 cont Select Appropriate Waste Container (HDPE Jar/Carboy) seg->cont Step 2 label_node Label Container as 'HAZARDOUS WASTE' with all constituents cont->label_node Step 3 saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_node->saa Step 4 full Container Full or Waste Stream No Longer Generated? saa->full Monitor pickup Submit Pickup Request to Environmental Health & Safety (EHS) full->pickup Yes final EHS Collects for Compliant Disposal pickup->final Step 5

Disposal Workflow for this compound.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. Available from: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Available from: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. Available from: [Link]

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health and Safety. Available from: [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Available from: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. Available from: [Link]

  • EPA Hazardous Waste Management. Axonator. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Material Safety Data Sheet for Benzamide. ScienceLab.com. Available from: [Link]

  • Safety Data Sheet for Defy Amine 4. Greenbook.net. Available from: [Link]

Sources

Essential Safety and Handling Guide: Personal Protective Equipment for 2-(4-Aminophenoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risks

2-(4-Aminophenoxy)benzamide is a crystalline solid.[1] The primary routes of potential exposure in a laboratory setting are inhalation of dust particles, skin contact, and eye contact. Although the specific toxicology has not been thoroughly investigated, related compounds such as p-Amino Benzamide and Benzamide are known to be harmful if swallowed or inhaled, and can cause significant skin and eye irritation.[2][3] Some benzamide compounds are also suspected of causing genetic defects. Therefore, a conservative approach to PPE is warranted to mitigate these potential risks.

Table 1: Summary of Potential Hazards based on Structurally Similar Compounds

Hazard TypePotential RisksRelevant Precautionary Statements
Acute Oral Toxicity Harmful if swallowed.[4]P270: Do not eat, drink or smoke when using this product.
Acute Inhalation Toxicity Harmful if inhaled; may cause respiratory irritation.[3][4]P261: Avoid breathing dust.[4]
Skin Corrosion/Irritation Causes skin irritation.[3][4]P280: Wear protective gloves.
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4]P280: Wear eye protection.
Germ Cell Mutagenicity Suspected of causing genetic defects (class for some benzamides).P201: Obtain special instructions before use.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is critical for preventing exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

Table 2: Recommended Personal Protective Equipment

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact. Gloves must be inspected before use and disposed of after handling the compound.[5]
Eye Protection Safety glasses with side-shields or goggles.To protect eyes from dust particles and splashes. Must conform to EN166 or NIOSH standards.[2][5]
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area.To prevent inhalation of dust. A NIOSH-approved respirator may be necessary for handling large quantities or if dust formation is significant.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure risks. The following protocols for donning, handling, and doffing PPE should be followed meticulously.

Donning PPE: Preparing for Safe Handling

G cluster_donning Donning PPE Workflow Lab Coat Step 1: Don Lab Coat Ensure it is fully buttoned. Gloves Step 2: Don Gloves Inspect for any tears or defects. Pull cuffs over the sleeves of the lab coat. Lab Coat->Gloves Then Eye Protection Step 3: Don Eye Protection Position securely on the face. Gloves->Eye Protection Finally

Caption: Sequential process for correctly donning PPE before handling this compound.

Handling the Compound: Best Practices
  • Work in a Ventilated Area : Always handle solid this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling dust particles.[5]

  • Avoid Dust Formation : When transferring the compound, use techniques that prevent the generation of dust.[2][5]

  • Containment : Keep the container with the compound tightly closed when not in use.[2]

  • Spill Management : In case of a small spill, dampen the solid material with 60-70% ethanol before carefully sweeping it into a suitable container for disposal.[6] Avoid dry sweeping, which can create dust.

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step where cross-contamination can occur if not done correctly.

G cluster_doffing Doffing PPE Workflow Gloves Step 1: Remove Gloves Use proper technique to avoid skin contact with the outer surface of the glove. Eye Protection Step 2: Remove Eye Protection Handle by the arms to avoid touching the front surface. Gloves->Eye Protection Then Lab Coat Step 3: Remove Lab Coat Roll it inwards to contain any potential contamination. Eye Protection->Lab Coat Finally

Caption: Step-by-step procedure for the safe removal of PPE to prevent cross-contamination.

Disposal Plan: Responsible Waste Management

Proper disposal of both the chemical waste and contaminated PPE is essential for laboratory and environmental safety.

  • Chemical Waste : Unused this compound and any material grossly contaminated with it should be treated as hazardous waste. It should be collected in a clearly labeled, sealed container and disposed of through a licensed chemical waste disposal company.[2] Do not dispose of it down the drain.[2]

  • Contaminated PPE : Used gloves and any other disposable PPE that has come into contact with the chemical should be placed in a designated hazardous waste container for disposal.[5]

By adhering to these stringent safety protocols, researchers can confidently handle this compound while ensuring their personal safety and maintaining a secure laboratory environment.

References

  • Benchchem. (n.d.). Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of Benzamide, N,N,4-trimethyl-: A Guide for Laboratory Professionals.
  • CDH Fine Chemical. (n.d.). Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • CAMEO Chemicals - NOAA. (n.d.). BENZAMIDE.
  • ChemicalBook. (n.d.). Benzamide - Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Benzamide.
  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - P-AMINO BENZAMIDE.
  • Cayman Chemical. (2025). Safety Data Sheet - 3-amino Benzamide.
  • ChemicalBook. (n.d.). This compound CAS#: 307308-74-3.

Sources

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.